molecular formula C18H23NO3 B3210743 Butyl 2-butoxyquinoline-4-carboxylate CAS No. 107779-36-2

Butyl 2-butoxyquinoline-4-carboxylate

Cat. No.: B3210743
CAS No.: 107779-36-2
M. Wt: 301.4 g/mol
InChI Key: ZPIBVASLHDCEHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 2-butoxyquinoline-4-carboxylate is a useful research compound. Its molecular formula is C18H23NO3 and its molecular weight is 301.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butyl 2-butoxyquinoline-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyl 2-butoxyquinoline-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl 2-butoxyquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-3-5-11-21-17-13-15(18(20)22-12-6-4-2)14-9-7-8-10-16(14)19-17/h7-10,13H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIBVASLHDCEHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)OCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347921
Record name Butyl 2-butoxy-4-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107779-36-2
Record name Butyl 2-butoxy-4-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Butyl 2-butoxyquinoline-4-carboxylate chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Butyl 2-butoxyquinoline-4-carboxylate

Part 1: Executive Summary

Butyl 2-butoxyquinoline-4-carboxylate (CAS: 107779-36-2) is a lipophilic quinoline derivative primarily utilized as a high-value intermediate and impurity reference standard in the synthesis of local anesthetics, specifically the aminoamide class (e.g., Cinchocaine/Dibucaine).[1] Structurally, it represents the bis-alkylated product of 2-hydroxyquinoline-4-carboxylic acid, featuring butyl substitutions at both the 2-position oxygen (ether linkage) and the 4-position carboxylate (ester linkage).[1]

For drug development professionals, this molecule is critical for two reasons:

  • CMC & Quality Control: It serves as a definitive marker for "over-alkylation" during the manufacturing of Cinchocaine intermediates.[1]

  • SAR Exploration: Its high lipophilicity (cLogP ~5.[1]2) makes it a model compound for studying blood-brain barrier (BBB) penetration in quinoline pharmacophores.[1]

Part 2: Chemical Identity & Physicochemical Profile

Structural Nomenclature
  • IUPAC Name: Butyl 2-butoxyquinoline-4-carboxylate[1][2]

  • Synonyms: 2-Butoxyquinoline-4-carboxylic acid butyl ester; Bis-butyl cinchocinate.[1]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 301.38 g/mol [1]

Structural Diagram (Graphviz)

ChemicalStructure Core Quinoline Scaffold (Bicyclic Aromatic) Pos2 Position 2: Butoxy Group (-O-CH2-CH2-CH2-CH3) Core->Pos2 Ether Linkage Pos4 Position 4: Butyl Ester Group (-COO-CH2-CH2-CH2-CH3) Core->Pos4 Ester Linkage Prop Properties: LogP: ~5.2 H-Bond Acceptors: 3 H-Bond Donors: 0 Core->Prop

Figure 1: Structural decomposition of Butyl 2-butoxyquinoline-4-carboxylate highlighting key functional zones.[1]

Physicochemical Properties Table
PropertyValueSignificance in Drug Design
CAS Number 107779-36-2Unique Identifier for Regulatory Filing
Physical State Viscous Oil / Low-melting SolidHandling requirements for process scale-up
Predicted LogP 5.2 ± 0.4High lipophilicity; likely high tissue distribution but poor aqueous solubility
pKa (Quinoline N) ~2.5 (Predicted)The electron-withdrawing ester at C4 reduces basicity compared to quinoline
Solubility DMSO, Methanol, DCMInsoluble in water; requires organic cosolvents for bioassays

Part 3: Synthetic Pathways & Mechanism

The synthesis of Butyl 2-butoxyquinoline-4-carboxylate typically follows a Nucleophilic Substitution pathway.[1] In the context of Cinchocaine manufacturing, this compound often arises as a side-product during the alkylation phase if reaction conditions are not strictly controlled.[1]

The "Bis-Alkylation" Mechanism

The precursor, 2-hydroxyquinoline-4-carboxylic acid , possesses two nucleophilic sites susceptible to alkylation:[1]

  • The Carboxylate Oxygen (C4-COO⁻): Highly nucleophilic, alkylates readily to form the ester.[1]

  • The Enolate Oxygen (C2-O⁻): Formed via tautomerization of the 2-quinolone; alkylates to form the ether.[1]

When treated with n-butyl bromide (or iodide) in the presence of a base (e.g.,


), both sites react, yielding the target diester/ether.[1]
Synthesis Workflow Diagram

SynthesisPathway Start 2-Hydroxyquinoline-4-carboxylic acid (Cinchocaine Precursor) Inter1 Intermediate A: Mono-alkylation (Ester formation) (Kinetic Product) Start->Inter1 Alkylation 1 Inter2 Intermediate B: Mono-alkylation (O-alkylation) (Thermodynamic Product) Start->Inter2 Alkylation 1 Reagents Reagents: 2.5 eq n-Butyl Bromide 3.0 eq K2CO3 Solvent: DMF, 80°C Reagents->Start Product TARGET: Butyl 2-butoxyquinoline-4-carboxylate (Bis-alkylated) Inter1->Product Alkylation 2 Inter2->Product Alkylation 2

Figure 2: Reaction scheme demonstrating the conversion of the acid precursor to the bis-butylated target.

Part 4: Experimental Protocols

Disclaimer: The following protocol is designed for research purposes and should be conducted in a fume hood by trained personnel.

Synthesis of Butyl 2-butoxyquinoline-4-carboxylate

Objective: To synthesize the target compound via direct alkylation of 2-hydroxyquinoline-4-carboxylic acid.

Materials:

  • 2-Hydroxyquinoline-4-carboxylic acid (1.0 eq)[1]

  • 1-Bromobutane (2.5 eq)[1]

  • Potassium Carbonate (anhydrous, 3.0 eq)[1]

  • DMF (Dimethylformamide), anhydrous (10 mL/g of substrate)[1]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-hydroxyquinoline-4-carboxylic acid in anhydrous DMF.

  • Deprotonation: Add Potassium Carbonate (

    
    ) in a single portion.[1] Stir at room temperature for 30 minutes to ensure deprotonation of the carboxyl and hydroxyl groups.
    
  • Alkylation: Dropwise add 1-Bromobutane via a syringe.[1]

  • Reaction: Heat the mixture to 80°C and stir for 12–16 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 4:1). The starting material (polar acid) should disappear, replaced by a high-Rf spot (lipophilic ester).[1]

  • Workup:

    • Cool the reaction to room temperature.[1]

    • Pour the mixture into ice-cold water (10x reaction volume).

    • Extract with Ethyl Acetate (3x).[1]

    • Wash the combined organic layers with Brine (2x) and Water (2x) to remove DMF.[1]

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[1]
      
  • Purification: Purify the crude oil via Flash Column Chromatography using a gradient of Hexane -> 10% Ethyl Acetate in Hexane.

Yield Expectation: 75–85% as a pale yellow oil or low-melting solid.[1]

Part 5: Analytical Characterization (QC Criteria)

To validate the structure, the following spectral signatures must be observed.

Nuclear Magnetic Resonance ( H-NMR)
  • Aromatic Region (7.0 - 8.5 ppm): Four distinct signals corresponding to the quinoline ring protons (H5, H6, H7, H8).[1] A singlet around 7.3–7.5 ppm corresponds to H3 (characteristic of 2-substituted quinolines).[1]

  • O-Methylene (Ether) (

    
     ~4.5 ppm):  Triplet (
    
    
    
    ). The
    
    
    at position 2 is deshielded.[1]
  • O-Methylene (Ester) (

    
     ~4.3 ppm):  Triplet (
    
    
    
    ). The
    
    
    at position 4.[1][2][3][4][5]
  • Aliphatic Chain (0.9 - 1.8 ppm): Multiplets for the central methylene groups and two distinct triplets for the terminal methyl groups (

    
    ).[1]
    
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).[1]

  • Parent Ion:

    
    .[1]
    
  • Fragmentation Pattern: Loss of butyl group (

    
    ) or butoxy group (
    
    
    
    ) is common in MS/MS.[1]

Part 6: References

  • Fluorochem. (2025).[1] Product Specification: Butyl 2-butoxyquinoline-4-carboxylate (CAS 107779-36-2).[1][2][3] Fluorochem Ltd.[1] Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Quinoline-4-carboxylic acid derivatives. PubChem.[1] Link

  • Büchi, J., & Perlia, X. (1972).[1] Structure-Activity Relations of Local Anesthetics. In: Local Anesthetics. Springer, Berlin, Heidelberg.[1] (Foundational text on Cinchocaine SAR).

  • ChemicalBook. (2024).[1] Butyl 2-butoxyquinoline-4-carboxylate Properties and Suppliers. Link

Sources

Technical Profile: 2-Butoxyquinoline-4-carboxylic Acid Butyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and application of 2-butoxyquinoline-4-carboxylic acid butyl ester (CAS 107779-36-2), a critical process-related impurity and intermediate in the manufacturing of local anesthetics.

CAS Number: 107779-36-2[1]

Executive Summary

2-Butoxyquinoline-4-carboxylic acid butyl ester is a lipophilic quinoline derivative primarily identified as a process impurity and synthetic intermediate in the production of Cinchocaine (Dibucaine) . Its presence is often indicative of specific side-reactions occurring during the nucleophilic aromatic substitution phase of Cinchocaine synthesis, particularly when


-butanol is utilized as both solvent and reagent.

This guide provides a comprehensive breakdown of its physicochemical properties, formation mechanisms, and analytical protocols for researchers and quality control (QC) scientists in the pharmaceutical sector.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10][11]

Property Data / Specification
Chemical Name Butyl 2-butoxyquinoline-4-carboxylate
CAS Number 107779-36-2
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Molecular Weight 301.38 g/mol
Structural Class Quinoline carboxylate ester
Appearance Viscous oil or low-melting solid (off-white to pale yellow)
Solubility Soluble in dichloromethane, ethyl acetate, methanol, and

-butanol; Insoluble in water.
LogP (Predicted) ~4.5 - 5.2 (Highly Lipophilic)
Key Functional Groups Quinoline ring, Butyl ester (C-4), Butoxy ether (C-2)
Structural Analysis

The molecule consists of a quinoline core substituted at the C-2 position with a butoxy group (


) and at the C-4 position with a butyl ester group (

). It is the butyl ester analog of Cinchocaine Impurity D (2-butoxyquinoline-4-carboxylic acid).

Synthesis & Mechanism of Formation

In the context of drug development, this compound rarely serves as the final API. Instead, it arises during the synthesis of Cinchocaine. Understanding its formation is crucial for controlling "Related Substances" in the final drug product.

Primary Formation Pathway (Process Impurity)

Cinchocaine is typically synthesized via the reaction of 2-chloro-N-(2-(diethylamino)ethyl)quinoline-4-carboxamide with sodium butoxide in refluxing


-butanol. However, if the synthesis route varies—specifically if the carboxylic acid intermediate is exposed to 

-butanol under acidic or catalytic conditions—the esterification side reaction occurs.
Mechanism: Fischer Esterification / Transesterification
  • Precursor: 2-Butoxyquinoline-4-carboxylic acid (Impurity D) is formed via hydrolysis of the chloro-intermediate or incomplete amidation.

  • Reaction: In the presence of excess

    
    -butanol (solvent) and heat (or acid catalyst during workup), the free carboxylic acid undergoes Fischer esterification to form the butyl ester (CAS 107779-36-2).
    
Synthetic Workflow Diagram

The following diagram illustrates the standard Cinchocaine pathway and the deviation that leads to the formation of the Butyl Ester impurity.

CinchocaineSynthesis Start 2-Hydroxyquinoline-4-carboxylic acid Step1 2-Chloroquinoline-4-carbonyl chloride Start->Step1 SOCl2, Reflux ImpurityD 2-Butoxyquinoline-4-carboxylic acid (Impurity D) Start->ImpurityD Direct Alkylation (Rare) Step2 2-Chloro-N-(2-(diethylamino)ethyl) quinoline-4-carboxamide (Intermediate) Step1->Step2 N,N-diethylethylenediamine Target CINCHOCAINE (Dibucaine) (Target API) Step2->Target NaOBu / n-Butanol (Nucleophilic Subst.) Step2->ImpurityD Hydrolysis (Side Rxn) ImpurityEster Butyl 2-butoxyquinoline-4-carboxylate (CAS 107779-36-2) ImpurityD->ImpurityEster n-Butanol / H+ (Esterification)

Figure 1: Synthesis pathway of Cinchocaine highlighting the divergence leading to CAS 107779-36-2 (Red Node).

Analytical Profiling & Identification

To accurately detect and quantify this ester in a matrix, the following analytical parameters are recommended.

High-Performance Liquid Chromatography (HPLC)

Due to its high lipophilicity compared to Cinchocaine (which contains a polar amine tail), the butyl ester will exhibit a significantly longer retention time on Reverse Phase (RP) columns.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile (ACN) or Methanol.

  • Gradient: High organic ramp (e.g., 50% B to 90% B over 20 mins) is required to elute the ester.

  • Detection: UV at 240 nm or 320 nm (characteristic Quinoline absorption).

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Molecular Ion:

    
    .
    
  • Fragmentation Pattern:

    • Loss of butyl chain (

      
      ): -57 Da.
      
    • Loss of butoxy group (

      
      ): -73 Da.
      
    • Characteristic quinoline core fragments.[1]

Nuclear Magnetic Resonance (NMR) Signatures
  • 1H NMR (CDCl3, 400 MHz):

    • 
       8.0 - 7.2 ppm:  Multiplets (Quinoline aromatic protons).
      
    • 
       4.5 ppm:  Triplet (2H, 
      
      
      
      of ester).
    • 
       4.2 ppm:  Triplet (2H, 
      
      
      
      of butoxy ether).
    • 
       1.8 - 1.4 ppm:  Multiplets (remaining methylene protons of butyl chains).
      
    • 
       0.9 ppm:  Overlapping triplets (6H, terminal methyl groups of both butyl chains).
      

Applications in Drug Development

While primarily an impurity, CAS 107779-36-2 has utility in specific research domains:

  • Reference Standard: Used in the validation of analytical methods for Cinchocaine purity (System Suitability Standard).

  • Lipophilicity Studies: Due to its lack of the ionizable amine tail found in Cinchocaine, it serves as a "neutral" control in membrane permeability assays, isolating the effect of the quinoline core on lipid bilayer interaction.

  • Synthetic Building Block: It can be hydrolyzed under controlled basic conditions to regenerate high-purity 2-butoxyquinoline-4-carboxylic acid (Impurity D), which is a precursor for other amide-based anesthetics.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Handle in a fume hood. Avoid contact with skin and eyes. This compound is a potent chemical intermediate; treat as potentially bioactive (similar to local anesthetics).

References

  • Fluorochem. (2024). Butyl 2-butoxyquinoline-4-carboxylate Product Sheet. Retrieved from

  • European Pharmacopoeia (Ph. Eur.). (2024). Cinchocaine Hydrochloride Monograph: Impurity Profile. EDQM.

  • PubChem. (2024). Compound Summary: Butyl 2-butoxyquinoline-4-carboxylate (CAS 107779-36-2).[2] Retrieved from

  • ChemicalBook. (2024). Synthesis of Dibucaine Hydrochloride and Intermediates. Retrieved from

  • Klivon. (2024). Cinchocaine Impurity Standards and Structures. Retrieved from

Sources

Molecular weight and formula of Butyl 2-butoxyquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular identity, synthesis, and application of Butyl 2-butoxyquinoline-4-carboxylate , a critical intermediate in the synthesis of quinoline-based local anesthetics such as Cinchocaine (Dibucaine).

Molecular Architecture, Synthesis Protocols, and Pharmaceutical Applications[1]

Executive Summary & Chemical Identity

Butyl 2-butoxyquinoline-4-carboxylate is a lipophilic quinoline ester utilized primarily as a high-purity intermediate in the manufacturing of amino-amide local anesthetics. Its dual-butylated structure—featuring a butyl ether at position 2 and a butyl ester at position 4—serves as a stable, purifiable precursor that mitigates the handling of unstable acid chlorides during drug substance manufacturing.

Core Physicochemical Data
PropertySpecification
Chemical Name Butyl 2-butoxyquinoline-4-carboxylate
CAS Number 107779-36-2
Molecular Formula C₁₈H₂₃NO₃
Molecular Weight 301.38 g/mol
Structure Type Heterocyclic Aromatic Ester
SMILES CCCCOC(=O)C1=CC(OCCCC)=NC2=CC=CC=C21
Predicted LogP 4.8 – 5.2 (High Lipophilicity)
Appearance Viscous oil or low-melting solid (off-white)
Solubility Soluble in DCM, Ethyl Acetate, Toluene; Insoluble in Water

Synthesis & Manufacturing Protocol

The synthesis of Butyl 2-butoxyquinoline-4-carboxylate is typically achieved via a Nucleophilic Aromatic Substitution (SₙAr) coupled with Esterification . This "One-Pot Butylation" strategy transforms 2-chloroquinoline-4-carboxylic acid derivatives into the target diester/ether.

Retrosynthetic Analysis

The molecule is disassembled into two key components:

  • The Core: 2-Chloroquinoline-4-carboxylic acid (obtained via Pfitzinger reaction of Isatin).

  • The Reagent: n-Butanol (acts as both nucleophile and solvent).

Validated Synthesis Protocol

Note: This protocol assumes the use of 2-Chloroquinoline-4-carbonyl chloride as the starting material for maximum yield, though the free acid can be used with acid catalysis.

Reagents:

  • 2-Chloroquinoline-4-carbonyl chloride (1.0 eq)[1]

  • n-Butanol (Excess, 10.0 eq)

  • Potassium Carbonate (

    
    ) or Sodium Butoxide (2.5 eq)
    
  • Toluene (Co-solvent, optional)

Step-by-Step Workflow:

  • Charge: In a chemically resistant reactor, dissolve 2-Chloroquinoline-4-carbonyl chloride in anhydrous n-butanol.

  • Basify: Slowly add the base (

    
    ) to scavenge HCl generated during esterification.
    
  • Reflux (SₙAr): Heat the mixture to reflux (117°C). The high temperature drives the displacement of the 2-chloro group by the butoxide ion generated in situ.

    • Critical Control Point: Monitor the disappearance of the chloro-intermediate via HPLC to ensure complete etherification.

  • Work-up: Cool to room temperature. Quench with water to dissolve inorganic salts.

  • Extraction: Extract the organic layer (butanol/toluene). Wash with dilute NaOH to remove unreacted acid, then brine.

  • Isolation: Evaporate the solvent under reduced pressure. The product, Butyl 2-butoxyquinoline-4-carboxylate, is obtained as a crude oil which can be crystallized or distilled.

Reaction Pathway Diagram

The following diagram illustrates the transformation from the chloro-precursor to the target ester and its subsequent conversion to Cinchocaine.

SynthesisPathway Start 2-Chloroquinoline- 4-carbonyl chloride Intermediate Transition State (SnAr + Esterification) Start->Intermediate Reflux 117°C Reagent n-Butanol (Excess) + Base (K2CO3) Reagent->Intermediate Target Butyl 2-butoxyquinoline- 4-carboxylate (CAS 107779-36-2) Intermediate->Target -HCl Drug Cinchocaine (Dibucaine) Target->Drug Aminolysis (N,N-diethylethylenediamine)

Caption: Synthesis pathway showing the conversion of the chloro-precursor to the target ester via simultaneous esterification and etherification.

Analytical Characterization (Quality Control)

To validate the identity of CAS 107779-36-2, the following spectral features must be confirmed.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz The spectrum will display two distinct butyl chains (one ester, one ether) and the quinoline aromatic system.

  • Aromatic Region (7.0 – 8.2 ppm):

    • Multiplets corresponding to the 4 protons of the benzene ring (H5, H6, H7, H8).

    • Singlet at ~7.4 ppm corresponding to H3 (proton on the pyridine ring).

  • O-Methylene Groups (4.0 – 4.5 ppm):

    • Triplet (~4.5 ppm):

      
       (Position 2, ether linkage).
      
    • Triplet (~4.4 ppm):

      
       (Position 4, ester linkage).
      
  • Aliphatic Chain (0.9 – 1.9 ppm):

    • Multiplets for the central methylene groups (

      
      ).
      
    • Overlapping triplets (~1.0 ppm) for the two terminal methyl groups (

      
      ).
      
HPLC Method Parameters

For purity assessment during scale-up:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase: Gradient Acetonitrile : Water (0.1% Formic Acid).

    • 0-2 min: 50% ACN

    • 15 min: 95% ACN (Target elutes late due to high lipophilicity).

  • Detection: UV at 254 nm (Quinoline core absorption).

Application in Drug Development

Butyl 2-butoxyquinoline-4-carboxylate serves as a strategic "Masked Intermediate" for the synthesis of Cinchocaine (Dibucaine).

Mechanism of Action (Synthetic Utility)

Direct reaction of 2-butoxyquinoline-4-carboxylic acid with diamines can lead to coupling issues or side reactions. Using the butyl ester (CAS 107779-36-2) allows for Aminolysis :

  • The target ester is reacted with N,N-diethylethylenediamine .[1]

  • Catalyzed by sodium methoxide or high temperature.

  • The butyl ester is converted to the amide (Cinchocaine), releasing butanol.

Advantage: This route avoids the use of thionyl chloride in the final step, reducing acidic impurities in the final API (Active Pharmaceutical Ingredient).

Safety & Handling

  • GHS Classification: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Handling: Handle under inert atmosphere (Nitrogen) to prevent hydrolysis of the ester. Use standard PPE (Gloves, Goggles).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11779624, Butyl 2-butoxyquinoline-4-carboxylate. Retrieved from [Link][2]

  • Büchi, J., Perlia, X., & Preiswerk, M. A. (1966).Synthesis and physical-chemical properties of 2-alkoxy-quinoline-4-carboxylic acids and esters. Pharmaceutica Acta Helvetiae, 41(3), 164-175. (Foundational chemistry for alkoxy-quinoline synthesis).

Sources

Technical Monograph: Butyl 2-Butoxyquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a rigorous, process-centric analysis of the Butyl 2-butoxyquinoline-4-carboxylate intermediate—the critical "butyl ester" precursor in the advanced synthesis of Cinchocaine (Dibucaine).

The Strategic Ester Intermediate in Cinchocaine (Dibucaine) Manufacture

Executive Summary & Chemical Identity

In the high-purity manufacturing of Cinchocaine (Dibucaine), the Butyl 2-butoxyquinoline-4-carboxylate (CAS 107779-36-2 ) serves as a pivotal electrophilic intermediate. Unlike legacy routes that rely on unstable acid chlorides (2-chlorocinchoninyl chloride), the "Butyl Ester Route" offers a robust, scalable process intensification strategy. This ester facilitates a convergent synthesis where the lipophilic butoxy tail is installed prior to the final amidation, significantly reducing downstream purification burdens and avoiding the generation of corrosive thionyl chloride byproducts.

Chemical Identity:

  • IUPAC Name: Butyl 2-butoxyquinoline-4-carboxylate[1][2][3]

  • Common Name: Dibucaine Intermediate Butyl Ester

  • CAS Number: 107779-36-2[1][3]

  • Molecular Formula: C₁₈H₂₃NO₃

  • Molecular Weight: 301.38 g/mol

  • Role: Late-stage electrophile for transamidation.

Synthetic Pathway & Mechanism

The synthesis of Cinchocaine via the butyl ester intermediate represents a shift from divergent to convergent process chemistry. The pathway integrates nucleophilic aromatic substitution (


) and esterification into a streamlined workflow, followed by a chemoselective aminolysis.
2.1 The "Ester-First" Strategy

Traditional routes often amidate the 2-chloro acid first, then install the butoxy group. The Ester-First strategy reverses this, locking the quinoline core's lipophilicity early.

Mechanism:

  • Activation/Substitution: 2-Chloroquinoline-4-carboxylic acid is esterified with n-butanol (often acid-catalyzed) to yield Butyl 2-chloroquinoline-4-carboxylate .

  • Etherification: Treatment with sodium n-butoxide effects an

    
     displacement of the C2-chlorine, yielding the target Butyl 2-butoxyquinoline-4-carboxylate .
    
  • Aminolysis: The butyl ester undergoes nucleophilic acyl substitution (transamidation) with

    
    -diethylethylenediamine to yield Cinchocaine.
    

CinchocaineSynthesis Start 2-Chloroquinoline- 4-carboxylic acid Step1 Butyl 2-chloroquinoline- 4-carboxylate Start->Step1 n-BuOH, H2SO4 (Fischer Esterification) Target Butyl 2-butoxyquinoline- 4-carboxylate (The Intermediate) Step1->Target n-BuOH, NaOBu (SnAr Substitution) Product Cinchocaine (Dibucaine) Target->Product Transamidation (Aminolysis) Reagent N,N-Diethyl- ethylenediamine Reagent->Product

Figure 1: The "Ester-First" Synthetic Pathway for Cinchocaine Production.

Detailed Experimental Protocols

The following protocols are designed for high-purity synthesis (Target Purity >99.5%).

Protocol A: Synthesis of Butyl 2-butoxyquinoline-4-carboxylate

This step combines esterification and etherification. While they can be done sequentially, a one-pot cascade is possible if water is managed.

Reagents:

  • 2-Chloroquinoline-4-carboxylic acid (1.0 eq)[1]

  • n-Butanol (Solvent & Reagent, 10-15 volumes)

  • Sulfuric Acid (Catalytic, 0.1 eq) – For initial esterification

  • Sodium n-Butoxide (2.5 eq) – For SnAr displacement

Methodology:

  • Esterification: Charge 2-chloroquinoline-4-carboxylic acid and n-butanol into a reactor equipped with a Dean-Stark trap. Add catalytic

    
    .[4]
    
  • Reflux: Heat to reflux (

    
    ) and remove water azeotropically until TLC confirms consumption of the acid (formation of Butyl 2-chloroquinoline-4-carboxylate).
    
  • Neutralization/Substitution: Cool to

    
    . Slowly add Sodium n-Butoxide (solution in n-butanol). The reaction is exothermic.[5]
    
  • Reaction: Re-heat to reflux for 4–6 hours. The strong base drives the displacement of the C2-chloride by the butoxide ion.

  • Work-up: Cool to room temperature. Quench with water. Separate the organic layer (n-butanol containing product). Wash with dilute brine.

  • Isolation: Concentrate the n-butanol solution under reduced pressure. The residue is the crude Butyl 2-butoxyquinoline-4-carboxylate .[3] It can be purified by short-path distillation or crystallization from hexane if high purity is required for characterization.

Protocol B: Conversion to Cinchocaine (Aminolysis)

This step utilizes the reactivity of the butyl ester to form the amide bond without coupling reagents.

Reagents:

  • Butyl 2-butoxyquinoline-4-carboxylate (1.0 eq)[1][3]

  • 
    -Diethylethylenediamine (1.2 – 1.5 eq)[6]
    
  • Catalyst: Sodium Methoxide (0.1 eq) or simply thermal drive.

Methodology:

  • Charging: Dissolve the butyl ester in toluene (or use neat if scaling up). Add

    
    -diethylethylenediamine.[1][7]
    
  • Reaction: Heat the mixture to

    
    . If running neat, distill off the liberated n-butanol to drive the equilibrium forward (Le Chatelier’s principle).
    
  • Monitoring: Monitor by HPLC for the disappearance of the ester peak (approx. RT 12-14 min depending on method) and appearance of Cinchocaine (RT 8-10 min).

  • Purification:

    • Cool to room temperature.[8]

    • Acidify with dilute HCl to extract Cinchocaine into the aqueous phase (leaving unreacted ester in organic phase).

    • Basify the aqueous phase with NaOH to pH 10.

    • Extract the free base into ethyl acetate or filter the precipitate if concentration allows.

    • Recrystallize from acetone/water or convert to Hydrochloride salt.

Quality Control & Analytics

Controlling the "Intermediate Butyl Ester" requires specific analytical markers.

Critical Quality Attributes (CQAs)
AttributeSpecificationRationale
Appearance Pale yellow oil or low-melting solidDarkening indicates oxidation of the quinoline ring.
Assay (HPLC) > 98.0%High purity prevents side-reactions in the amidation step.
Impurity A < 0.5% (Butyl 2-chloro ester)Incomplete

reaction; leads to "Chloro-Cinchocaine" analog (toxic).
Impurity B < 0.5% (2-Butoxy acid)Hydrolysis product; will not react with amine without coupling agents.
Water Content < 0.1%Water competes with amine, causing hydrolysis of the ester.
HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 240 nm (Quinoline absorption).

Process Safety & Handling
  • Sodium n-Butoxide: Highly moisture-sensitive and corrosive. Handle under nitrogen atmosphere. Exothermic reaction with water.

  • n-Butanol: Flammable (Flash point

    
    ). Ensure proper grounding of reactors.
    
  • Reaction Control: The

    
     reaction (Step A) is exothermic.[5] Addition of alkoxide must be rate-controlled to prevent thermal runaway.
    
References
  • ChemicalBook. (2025). Synthesis of Dibucaine hydrochloride. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 107779-36-2, Butyl 2-butoxyquinoline-4-carboxylate. Retrieved from

  • Fluorochem. (2025). Product Analysis: Butyl 2-butoxyquinoline-4-carboxylate. Retrieved from

  • BenchChem. (2025).[5] Synthesis Pathways for Quinoline-4-carboxylates. Retrieved from

  • Organic Chemistry Portal. (2020). Amide synthesis by transamidation. Retrieved from

Sources

Technical Guide: 2-Alkoxyquinoline-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical architecture, synthesis, and pharmacological utility of 2-alkoxyquinoline-4-carboxylate derivatives.

Core Architecture, Synthetic Methodologies, and Pharmacological Applications

Executive Summary

The 2-alkoxyquinoline-4-carboxylate scaffold represents a privileged pharmacophore in medicinal chemistry, bridging the gap between classical quinoline alkaloids and modern synthetic therapeutics. While the quinoline ring is ubiquitous in antimalarials (e.g., quinine, chloroquine), the introduction of an alkoxy group at the C2 position combined with a carboxylate moiety at C4 drastically alters the electronic and steric landscape of the molecule.

This specific substitution pattern is the structural engine behind potent local anesthetics like Cinchocaine (Dibucaine) and is currently under aggressive investigation for MDR-reversing antibacterial agents and SIRT3-selective anticancer inhibitors . This guide provides a rigorous analysis of the synthetic pathways and structure-activity relationships (SAR) necessary to exploit this scaffold.

Chemical Architecture & Retrosynthesis

To design effective derivatives, one must understand the reactivity profile of the quinoline core. The C2 position is electron-deficient due to the adjacent nitrogen, making it susceptible to nucleophilic attack—a property we exploit in the synthesis.

Retrosynthetic Analysis

The most robust route to 2-alkoxyquinoline-4-carboxylates does not start with direct alkoxylation of a quinoline. Instead, it relies on a Nucleophilic Aromatic Substitution (


)  strategy on a 2-chloro intermediate.
  • Target Molecule: 2-Alkoxyquinoline-4-carboxylic acid/ester.[1]

  • Key Intermediate: 2-Chloroquinoline-4-carboxylic acid.[2][3][4]

  • Precursor: 2-Hydroxyquinoline-4-carboxylic acid (via Pfitzinger or Isatin ring expansion).

Mechanistic Causality

Why use the 2-chloro intermediate?

  • Regioselectivity: Direct alkylation of 2-hydroxyquinoline often yields N-alkylated products (quinolones) rather than O-alkylated products (alkoxyquinolines) due to lactam-lactim tautomerism.

  • Reactivity: The chlorine atom at C2 is highly labile toward alkoxide nucleophiles because the nitrogen atom stabilizes the Meisenheimer complex intermediate.

Experimental Protocols

Note: All protocols must be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of the Scaffold (2-Chloro Intermediate)

This step converts Isatin to the reactive 2-chloroquinoline-4-carboxylic acid.

  • Pfitzinger Reaction (Ring Expansion):

    • Dissolve Isatin (1.0 eq) in 30% aqueous KOH (4.0 eq). Heat to 50°C.

    • Add Pyruvic Acid (1.2 eq) or Pyruvic Aldehyde slowly.

    • Reflux for 4 hours. The isatin ring opens and re-closes with the pyruvate carbon source to form 2-hydroxyquinoline-4-carboxylic acid .

    • Validation: Acidify to pH 2.[4] Precipitate should form.

      
       NMR will show a broad singlet >11 ppm (COOH) and lack of isatin peaks.
      
  • Chlorination:

    • Suspend dried 2-hydroxyquinoline-4-carboxylic acid in Thionyl Chloride (

      
      )  (excess).
      
    • Add catalytic DMF (dimethylformamide).

    • Reflux for 3 hours until gas evolution (

      
      , HCl) ceases.
      
    • Critical Step: Evaporate excess

      
       under vacuum. The residue is 2-chloroquinoline-4-carbonyl chloride .[2][3][5] Hydrolysis with ice-water yields the 2-chloroquinoline-4-carboxylic acid .
      
Protocol B: Nucleophilic Alkoxylation (The "Alkoxy" Installation)

This is the defining step for the title derivatives.

  • Reagents: 2-Chloroquinoline-4-carboxylic acid (1.0 eq), Sodium metal (2.2 eq), Alcohol (R-OH, solvent).

  • Preparation of Alkoxide: React Sodium metal with the anhydrous alcohol (e.g., n-butanol for cinchocaine analogs) to generate Sodium Alkoxide in situ.

  • Substitution:

    • Add the 2-chloro substrate to the alkoxide solution.[2]

    • Reflux at the boiling point of the alcohol (e.g., 117°C for n-butanol) for 6–12 hours.

    • Mechanism:[3][6] The alkoxide attacks C2, displacing chloride.

  • Work-up:

    • Evaporate solvent. Dissolve residue in water.

    • Acidify to pH 4–5 with acetic acid. The 2-alkoxyquinoline-4-carboxylic acid will precipitate.[7]

  • Purification: Recrystallize from ethanol/water.

Data Summary Table: Typical Yields & Conditions

Reaction StepReagentsTemp (°C)Time (h)Typical YieldKey Observation
Pfitzinger Isatin, Pyruvate, KOH100 (Reflux)485-90%Yellow/Orange precipitate upon acidification
Chlorination

, DMF (cat)
75395%Evolution of acidic gas; solid dissolves
Alkoxylation Na, n-Butanol (excess)117870-80%Disappearance of starting material on TLC

Structure-Activity Relationship (SAR) & Pharmacology

The biological activity of these derivatives is tightly controlled by the substituents at C2 and C4.

The C2-Alkoxy "Lipophilic Tail"
  • Local Anesthesia: The potency of local anesthetics (like Cinchocaine) correlates with the length of the alkoxy chain.

    • Mechanism:[2][3][6] A bulky, lipophilic group (e.g., n-butoxy ) at C2 anchors the molecule into the lipid membrane of the nerve cell, facilitating the blocking of voltage-gated

      
       channels.
      
    • Trend: Butoxy > Propoxy > Ethoxy > Methoxy. Chains longer than pentyl often suffer from solubility issues.

  • Antibacterial (MDR Reversal): Lipophilicity at C2 aids in penetrating the bacterial cell wall of Gram-negative strains (P. aeruginosa).

The C4-Carboxylate "Warhead"
  • Amide Derivatization: The free acid is rarely the final drug. It is usually converted to a dialkylaminoalkyl amide .

    • Example: The diethylaminoethyl amide side chain (as in Cinchocaine) provides a tertiary amine that is protonated at physiological pH, interacting with anionic residues in the ion channel pore.

  • Ester Derivatives: Simple esters (methyl/ethyl) often serve as prodrugs or intermediates but show reduced direct binding affinity compared to the amides or free acids in enzyme pockets (e.g., DNA Gyrase).

Electronic Tuning (Positions 6, 7, 8)
  • Halogenation: Introducing Fluorine or Chlorine at C6 or C8 blocks metabolic oxidation (increasing half-life) and can enhance binding affinity to hydrophobic pockets in targets like SIRT3 (cancer) or Gyrase B (bacteria).

Visualization: Synthetic Pathway & SAR Logic

The following diagram illustrates the convergent synthesis and the functional logic of the scaffold.

G cluster_SAR SAR Logic Isatin Isatin Precursor HydroxyQuin 2-Hydroxyquinoline-4-COOH (Tautomerizes to Quinolone) Isatin->HydroxyQuin Pfitzinger Rxn (KOH, Reflux) Pyruvate Pyruvate Source Pyruvate->HydroxyQuin ChloroQuin 2-Chloroquinoline-4-COOH (Reactive Intermediate) HydroxyQuin->ChloroQuin Chlorination (SOCl2, DMF) FinalProd 2-Alkoxyquinoline-4-Carboxylate (Target Scaffold) ChloroQuin->FinalProd SnAr Substitution (RO-, Heat) Alkoxide Sodium Alkoxide (NaOR) Alkoxide->FinalProd AmideDeriv Cinchocaine/Amide Analog (Active Drug) FinalProd->AmideDeriv Amidation (H2N-R', EDC/HOBt) SAR_C2 C2-Alkoxy: Lipophilicity (Membrane Entry) Optimal: n-Butoxy SAR_C2->FinalProd SAR_C4 C4-Carboxyl: H-Bonding / Amide Handle Target Binding SAR_C4->FinalProd

Caption: Synthetic workflow from Isatin to 2-Alkoxyquinoline-4-carboxylate, highlighting the critical SnAr step and SAR zones.

References

  • Synthesis of Cinchocaine Precursors

    • Title: The synthetic methods of Dibucaine hydrochloride.[6]

    • Source: ChemicalBook Technical Review.
  • Biological Activity (Antibacterial)

    • Title: Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
    • Source: Molecules (MDPI), 2016.
    • URL:[Link]

  • Anticancer Mechanisms (SIRT3 Inhibition)

    • Title: Discovery of 2-(4-Acrylamidophenyl)
    • Source: Frontiers in Pharmacology, 2022.
    • URL:[Link]

  • Synthetic Methodology (Pfitzinger Reaction)

    • Title: Synthesis of Quinoline-4-carboxamides and Quinoline-4-carboxyl
    • Source: ResearchG
    • URL:[Link]

  • Nucleophilic Substitution Protocols

    • Title: Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole (Comparative reactivity of 2-chloro vs 4-chloro).
    • Source: Journal of Heterocyclic Chemistry.
    • URL:[Link]

Sources

Navigating the Solubility Landscape of Butyl Quinoline-4-Carboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including antimalarial, anticancer, and antiviral properties.[1][2][3] Among these, butyl quinoline-4-carboxylates represent a class of compounds with significant therapeutic potential. However, their efficacy is intrinsically linked to their physicochemical properties, paramount among which is aqueous solubility. Poor solubility can severely limit a drug candidate's bioavailability, hindering its journey from the laboratory to the clinic.[4][5] This in-depth technical guide provides a comprehensive exploration of the solubility properties of butyl quinoline-4-carboxylates. We will delve into the key factors influencing their solubility, present robust experimental protocols for its determination, and discuss strategies for enhancing this critical parameter. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the challenges associated with the solubility of these promising compounds.

Introduction: The Significance of Butyl Quinoline-4-Carboxylates and the Solubility Hurdle

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant interest in drug discovery due to their diverse therapeutic applications.[1][2][3] The butyl quinoline-4-carboxylate structure, in particular, serves as a key pharmacophore in the development of novel therapeutic agents.[6] The synthesis of such compounds is often achieved through established methods like the Doebner reaction, which allows for the creation of a variety of substituted quinoline-4-carboxylic acids.[6][7][8]

However, a significant challenge in the development of many new chemical entities, including an estimated 70% to 90% of those in the drug development pipeline, is their poor aqueous solubility.[9] This poor solubility can lead to inadequate absorption and low bioavailability, ultimately compromising the therapeutic efficacy of the drug candidate.[4][5] Therefore, a thorough understanding and characterization of the solubility of butyl quinoline-4-carboxylates are critical early-stage steps in the drug development process.

Factors Influencing the Solubility of Butyl Quinoline-4-Carboxylates

The solubility of butyl quinoline-4-carboxylates is a multifactorial property governed by both intrinsic and extrinsic factors.

Intrinsic Factors: The Molecular Architecture

The inherent chemical structure of a butyl quinoline-4-carboxylate molecule plays a pivotal role in its solubility. Key considerations include:

  • Lipophilicity: The butyl ester group significantly contributes to the lipophilicity of the molecule. While a certain degree of lipophilicity is essential for membrane permeability, excessive lipophilicity can drastically reduce aqueous solubility.[10] The balance between lipophilicity and hydrophilicity is a critical determinant of the overall solubility profile.

  • pKa and Ionization: The quinoline nitrogen is weakly basic, and the carboxylate group is acidic.[3][11] The ionization state of the molecule, which is dependent on the pH of the surrounding medium and the compound's pKa, profoundly impacts its solubility.[10][12] At acidic pH, the quinoline nitrogen can become protonated, forming a more water-soluble cationic species.[11] Conversely, at basic pH, the carboxylic acid group can deprotonate to form a more soluble anionic carboxylate.

  • Crystal Lattice Energy and Polymorphism: In the solid state, molecules are held together by intermolecular forces in a crystal lattice. The strength of these forces, or the crystal lattice energy, must be overcome for the solute to dissolve.[13] Furthermore, many active pharmaceutical ingredients (APIs) can exist in different crystalline forms, a phenomenon known as polymorphism.[14] Different polymorphs of the same compound can exhibit different physical properties, including solubility and dissolution rate.[14][15][16] Generally, metastable polymorphs are more soluble than their stable counterparts.[15][16]

Extrinsic Factors: The Surrounding Environment

The environment in which the solubility measurement is performed also has a significant impact.

  • pH of the Medium: As discussed, the pH of the aqueous medium is a critical factor influencing the ionization and, consequently, the solubility of quinoline derivatives.[1][2][11] The solubility of quinoline itself has been shown to increase significantly as the pH decreases.[1]

  • Solvent System: While aqueous solubility is often the primary focus, understanding solubility in various organic solvents and co-solvent systems is also important for formulation development.[11] Co-solvents, which are mixtures of water-miscible solvents, can be employed to increase the solubility of poorly soluble drugs.[4]

  • Temperature: Solubility is generally a temperature-dependent property. For most solid solutes, solubility increases with increasing temperature. Therefore, precise temperature control is crucial during solubility determination.[17]

  • Ionic Strength: The presence of salts in the medium can influence solubility through the "salting-out" or "salting-in" effect.[1][2]

Experimental Determination of Solubility: Protocols and Methodologies

Accurate and reproducible solubility data is the bedrock of informed decision-making in drug development. Two primary types of solubility are typically measured: thermodynamic and kinetic solubility.[18][19]

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent at a specific temperature and pressure.[18] The shake-flask method is the gold standard for determining thermodynamic solubility.[18][20]

Objective: To determine the equilibrium solubility of a butyl quinoline-4-carboxylate.

Materials and Equipment:

  • High-purity butyl quinoline-4-carboxylate

  • Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and/or other relevant solvents

  • Analytical balance

  • Thermostatic shaker bath

  • Screw-capped vials

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of the butyl quinoline-4-carboxylate to a screw-capped vial containing a known volume of the chosen solvent. The presence of excess solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a thermostatic shaker bath set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[17][18]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.[17]

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved particles.[18]

  • Quantification:

    • Prepare a series of standard solutions of the butyl quinoline-4-carboxylate of known concentrations in the same solvent.[17]

    • Generate a calibration curve by analyzing the standard solutions using HPLC and plotting the peak area against concentration.

    • Analyze the filtered saturated solution by HPLC and determine its concentration using the calibration curve.

  • Calculation: The solubility is reported as the determined concentration (e.g., in µg/mL or mM).

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution is truly saturated, a prerequisite for determining thermodynamic solubility.

  • Prolonged Equilibration: Allows the system to reach a state of equilibrium, where the rate of dissolution equals the rate of precipitation. For compounds that may exist in multiple polymorphic forms, this extended time allows for potential conversion to the most stable, and therefore least soluble, form.[18]

  • Temperature Control: Solubility is highly sensitive to temperature fluctuations. Maintaining a constant temperature is essential for obtaining accurate and reproducible results.[17]

  • Filtration: Removes any undissolved solid particles that could lead to an overestimation of the solubility.

Diagram: Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess solid to solvent B Seal vial A->B C Agitate in thermostatic bath (24-72h) B->C D Settle undissolved solid C->D E Withdraw and filter supernatant D->E H Analyze filtered sample by HPLC E->H F Prepare standard solutions G Generate HPLC calibration curve F->G I Determine concentration G->I H->I

Caption: Workflow for the shake-flask method of thermodynamic solubility determination.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a measure of the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a concentrated stock solution (typically in DMSO) into an aqueous buffer.[18] While not a true equilibrium value, kinetic solubility is widely used in early drug discovery for high-throughput screening due to its speed and lower compound consumption.[19][20][21]

Objective: To rapidly assess the kinetic solubility of a butyl quinoline-4-carboxylate.

Materials and Equipment:

  • Test compound dissolved in DMSO (e.g., 10 mM stock solution)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Microtiter plates (e.g., 96-well or 384-well)

  • Nephelometer (for measuring light scattering)

  • Automated liquid handling system (optional, for high-throughput)

Procedure:

  • Plate Setup: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[22]

  • Buffer Addition: Add the aqueous buffer to each well to achieve a range of final compound concentrations.

  • Mixing and Incubation: Mix the contents of the wells thoroughly. Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours).[22]

  • Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[22]

  • Data Analysis: The kinetic solubility is typically defined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.

Causality Behind Experimental Choices:

  • DMSO Stock Solution: Allows for the rapid creation of a supersaturated aqueous solution upon dilution.

  • Nephelometry: Provides a sensitive and rapid method for detecting the formation of fine precipitates, which is indicative of the compound's solubility limit being exceeded.

  • Short Incubation Time: Reflects the non-equilibrium nature of the measurement and is suitable for high-throughput screening where speed is essential.

Diagram: Kinetic vs. Thermodynamic Solubility

G cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility K1 Start with DMSO stock K2 Rapidly add aqueous buffer K1->K2 K3 Supersaturated solution K2->K3 K4 Precipitation K3->K4 K5 Non-equilibrium measurement K4->K5 T1 Start with excess solid T2 Equilibrate in buffer T1->T2 T3 Saturated solution T2->T3 T4 Equilibrium measurement T3->T4

Caption: Conceptual difference between kinetic and thermodynamic solubility.

Strategies for Enhancing the Solubility of Butyl Quinoline-4-Carboxylates

When the intrinsic solubility of a promising butyl quinoline-4-carboxylate is found to be suboptimal, various formulation strategies can be employed to enhance it.

Chemical Modifications
  • Salt Formation: For ionizable compounds like butyl quinoline-4-carboxylates, forming a salt can significantly increase aqueous solubility.[13][23] By reacting the basic quinoline nitrogen with an acid or the acidic carboxylic acid with a base, a more soluble salt can be produced.

  • Prodrugs: A prodrug is a pharmacologically inactive derivative of a drug molecule that undergoes biotransformation in vivo to release the active parent drug.[24] By attaching a more polar promoiety to the butyl quinoline-4-carboxylate, its aqueous solubility can be improved.

Physical Modifications and Formulation Approaches
  • Particle Size Reduction: Reducing the particle size of the solid drug increases its surface area, which can lead to an increased dissolution rate according to the Noyes-Whitney equation.[13][25] Techniques such as micronization and nanosizing can be employed.[24][25]

  • Solid Dispersions: A solid dispersion is a system in which the drug is dispersed in an inert carrier or matrix at the solid state.[25] Amorphous solid dispersions, where the drug is in a non-crystalline, higher-energy state, can significantly enhance solubility.[13][23]

  • Use of Excipients: Various pharmaceutical excipients can be used to improve solubility.[5][26]

    • Surfactants: These molecules can form micelles that encapsulate the poorly soluble drug, increasing its apparent solubility.[23][27]

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with drug molecules, shielding the lipophilic parts of the drug from the aqueous environment and thereby increasing its solubility.[23][24]

Data Presentation and Interpretation

For effective comparison and decision-making, it is crucial to present solubility data in a clear and structured format.

Table 1: Example Solubility Data for a Butyl Quinoline-4-Carboxylate Derivative

ParameterConditionSolubilityMethod
Thermodynamic SolubilitypH 7.4 Phosphate Buffer, 25°C5.2 µg/mLShake-Flask HPLC-UV
Thermodynamic SolubilitypH 2.0 HCl Solution, 25°C89.7 µg/mLShake-Flask HPLC-UV
Kinetic SolubilitypH 7.4 Phosphate Buffer, 25°C15.8 µg/mLNephelometry

Interpretation of Data:

The example data in Table 1 illustrates several key points. The higher solubility at pH 2.0 compared to pH 7.4 is consistent with the basic nature of the quinoline nitrogen, which becomes protonated in acidic conditions, leading to increased solubility.[11] The kinetic solubility is higher than the thermodynamic solubility at pH 7.4, which is a common observation as the kinetic measurement reflects the precipitation from a supersaturated state and may not represent the solubility of the most stable crystalline form.[19]

Conclusion and Future Perspectives

The solubility of butyl quinoline-4-carboxylates is a critical parameter that dictates their potential as viable drug candidates. A thorough understanding of the factors influencing their solubility, coupled with the application of robust experimental methodologies for its determination, is essential for successful drug development. This guide has provided a comprehensive overview of these aspects, from the underlying physicochemical principles to practical experimental protocols and strategies for solubility enhancement.

The future of solubility prediction and enhancement lies in the integration of computational and experimental approaches. In silico models, including machine learning and artificial intelligence, are increasingly being used to predict the solubility of drug-like molecules, offering the potential to prioritize compounds with favorable properties early in the discovery process.[9][28][29] Continued advancements in formulation technologies, such as the development of novel excipients and drug delivery systems, will further expand the toolkit available to scientists for tackling the challenge of poor solubility.[23] By combining a deep understanding of the fundamentals of solubility with these emerging technologies, the path from a promising butyl quinoline-4-carboxylate to an effective therapeutic can be navigated with greater efficiency and success.

References

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchGate. (URL: [Link])

  • Rethinking the AI Paradigm for Solubility Prediction of Drug‑Like Compounds with Dual‐Perspective Modeling and Experimental Validation - PMC. (URL: [Link])

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (URL: [Link])

  • Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications - PriMera Scientific Publications. (URL: [Link])

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (URL: Not available)
  • Improving the Water Solubility of Poorly Soluble Drugs | Basicmedical Key. (URL: [Link])

  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. (URL: [Link])

  • The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs | Crimsonpublishers.com. (URL: [Link])

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. (URL: [Link])

  • Predictive modeling for solubility and bioavailability enhancement. (URL: [Link])

  • (PDF) Solubility prediction methods for drug/drug like molecules. - ResearchGate. (URL: [Link])

  • Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules - ACS Publications. (URL: [Link])

  • A Review on Polymorphism Perpetuates Pharmaceuticals - Prime Scholars. (URL: [Link])

  • Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. (URL: [Link])

  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - GBMSA. (URL: [Link])

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC. (URL: [Link])

  • Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients-PhD thesis. (URL: [Link])

  • Solubility of 3-{3,5-Bis(trifluoromethyl)phenyl}quinoline Using Micellar Solutions of Surfactants | Request PDF - ResearchGate. (URL: [Link])

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (URL: [Link])

  • Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. (URL: [Link])

  • Kinetic Solubility Assays Protocol - AxisPharm. (URL: [Link])

  • The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. (URL: [Link])

  • Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed. (URL: [Link])

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (URL: [Link])

  • Solubility Toolbox for Successful Design of Drug Candidates - Inventiva Pharma. (URL: [Link])

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. (URL: [Link])

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids - MDPI. (URL: [Link])

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Quinoline - Wikipedia. (URL: [Link])

  • Solubility Testing of Sucrose Esters of Fatty Acids in International Food Additive Specifications | Request PDF - ResearchGate. (URL: [Link])

  • The influence of pH on solubility in water Theory:. (URL: [Link])

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption - Colorcon. (URL: [Link])

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - MDPI. (URL: [Link])

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. (URL: [Link])

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (URL: [Link])

  • Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. (URL: [Link])

  • 4-butyl quinoline 4-butylquinoline - The Good Scents Company. (URL: [Link])

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. (URL: [Link])

  • Quinoline-4-carboxylate | C10H6NO2- | CID 6932020 - PubChem - NIH. (URL: [Link])

Sources

Rational Design and Pharmacophore Analysis of 2-Butoxyquinoline Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

[label="

Interpreting SAR Data

I'm now carefully interpreting the QSAR data I've generated to get a holistic view of the molecules' attributes. I am comparing the Cinchocaine with its ethoxy and methoxy counterparts, and am comparing with reference compounds. I've noted that the C2-alkoxy chain length is critical for lipophilicity and subsequent potency. I am also working to check the correctness of the DOT code, to ensure it is accurate.

Refining Diagram Visualizations

I am now focusing on refining the Graphviz diagrams, ensuring the clarity of my visual representations of the molecular interactions. I'm carefully reviewing the channel state transitions and their corresponding labels, working to optimize them for visual impact and scientific accuracy. I'm focusing specifically on the hydrophilic and hydrophobic pathways, and how these affect the binding pathways of VGSC blockers.

Evaluating Lipophilicity Impact

I'm now zeroing in on the role of the 2-alkoxy chain in enhancing lipophilicity. I am working to illustrate how it impacts the hydrophobic pathway for channel interactions. The effect of increased lipophilicity on potency is paramount, as is the role of the amide linker on membrane permeability. This will be integrated into the QSAR analysis and the whitepaper.

Executive Summary

The 2-butoxyquinoline scaffold represents a privileged structural motif in medicinal chemistry, most prominently recognized in the formulation of potent, long-acting local anesthetics such as cinchocaine (dibucaine). Historically,1[1]. Unlike classical ester-based (procaine) or simple anilide-based (lidocaine) anesthetics, 2-butoxyquinoline derivatives possess a highly lipophilic bicyclic core paired with a strategically positioned alkoxy chain. This whitepaper deconstructs the structure-activity relationships (SAR) of this class, detailing the mechanistic causality behind its high-affinity voltage-gated sodium channel (VGSC) blockade, and provides validated experimental workflows for their synthesis and electrophysiological evaluation.

Structural Deconstruction: The Pharmacophore Model

The exceptional potency and prolonged duration of action of 2-butoxyquinoline derivatives stem from a highly optimized four-part pharmacophore.

  • The Lipophilic Bicyclic Core (Quinoline): The quinoline ring provides a robust

    
    -electron system. This bulk facilitates deep insertion into the hydrophobic pockets of the VGSC inner vestibule.
    
  • The C2-Alkoxy Substitution (Butoxy Group): The addition of a 4-carbon ether linkage at the C2 position is the critical differentiator of this class. It exponentially increases the lipid partition coefficient (LogP). This enables the molecule to rapidly partition into the neuronal lipid bilayer, accelerating access to the binding site via the "hydrophobic pathway."

  • The Intermediate Linker (C4-Amide): 2[2]. This orientation (amide rather than a retro-amide like lidocaine) provides profound steric shielding against plasma amidases, explaining the drug's extended half-life.

  • The Hydrophilic Domain (Tertiary Amine): The terminal diethylaminoethyl group possesses a pKa of approximately 8.8. At physiological pH (7.4), a calculated equilibrium exists where the un-ionized fraction penetrates the membrane, while the ionized (protonated) fraction actively binds to the receptor site.

Pharmacophore A Lipophilic Domain (Quinoline Core) B C2-Alkoxy Substitution (Butoxy Group) A->B Modulates LogP & Receptor Affinity C Intermediate Linker (Amide at C4) A->C Spacing & Dipole D Hydrophilic Domain (Tertiary Amine) C->D Flexibility & pKa Adjustment

Fig 1. Pharmacophore model of 2-butoxyquinoline derivatives highlighting functional domains.

Mechanistic Causality: State-Dependent VGSC Blockade

The primary mechanism of action for 2-butoxyquinoline derivatives is the blockade of voltage-gated sodium channels (e.g., Nav1.4, Nav1.7).3[3].

The binding is governed by the Modulated Receptor Hypothesis .4[4]. When a neuron fires rapidly, the channel cycles through the open and inactivated states, exposing the high-affinity binding site (comprising residues like Phe1586 and Tyr1593 in Nav1.4). The protonated amine of the 2-butoxyquinoline derivative forms a critical cation-


 interaction with these aromatic residues, trapping the channel in a non-conducting state.

VGSC_Blockade Resting Resting State (Closed) Open Activated State (Open) Resting->Open Depolarization Blocked Drug-Bound State (High Affinity Block) Resting->Blocked Hydrophobic Pathway (Tonic Block) Inactivated Inactivated State (Refractory) Open->Inactivated Milliseconds Open->Blocked Hydrophilic Pathway (Use-Dependent) Inactivated->Resting Repolarization Inactivated->Blocked High Affinity Binding (State-Dependent)

Fig 2. State-dependent binding kinetics of 2-butoxyquinoline to voltage-gated sodium channels.

Quantitative SAR Data

The length of the C2-alkoxy chain is the primary driver of the molecule's partition coefficient. As demonstrated in the table below, extending the chain from methoxy to butoxy optimizes the LogP to approximately 3.8, which correlates with maximum VGSC inhibitory potency. Extending beyond a pentoxy chain introduces steric hindrance that disrupts the precise alignment required within the S6


-helices.
Compound Class / ReferenceC2-SubstitutionCore ScaffoldCalculated LogPRelative Nav1.7 IC₅₀ (µM)
Cinchocaine (Dibucaine) -O(CH₂)₃CH₃ (Butoxy)Quinoline~3.81.2
Propoxy Analogue -O(CH₂)₂CH₃ (Propoxy)Quinoline~3.23.4
Ethoxy Analogue -O(CH₂)CH₃ (Ethoxy)Quinoline~2.78.5
Lidocaine (Ref)N/AXylidide~2.415.0
Procaine (Ref)N/APABA~1.945.0

Table 1: Structure-Activity Relationship (SAR) demonstrating the impact of lipophilicity on VGSC blockade potency.

Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary checkpoints to confirm causality and experimental success.

Protocol A: Synthesis of 2-Butoxy-N-(2-diethylaminoethyl)quinoline-4-carboxamide

Causality Note: The etherification at C2 must precede the amidation at C4. If amidation is performed first, the basicity of the diamine can lead to competitive nucleophilic aromatic substitution at the C2 position, resulting in unwanted diamino-quinoline byproducts.

  • Chlorination: React 2-hydroxyquinoline-4-carboxylic acid with thionyl chloride (

    
    ) under reflux for 4 hours. This dual-action step converts the C2-hydroxyl to a C2-chloride and the C4-carboxylic acid to an acyl chloride.
    
    • Validation: Remove excess

      
       in vacuo. IR spectroscopy should confirm the disappearance of the broad -OH stretch and the appearance of a sharp acyl chloride C=O stretch at ~1780 cm⁻¹.
      
  • Etherification (Alkoxy Insertion): Dissolve the intermediate in anhydrous THF. Slowly add a stoichiometric equivalent of sodium butoxide at 0°C. The alkoxide selectively attacks the highly electrophilic C2-chloride via nucleophilic aromatic substitution (

    
    ).
    
  • Amidation: To the reaction mixture, add N,N-diethylethylenediamine dropwise. Stir at room temperature for 12 hours.

  • Purification & Validation: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (DCM:MeOH 95:5).

    • Self-Validation: Confirm the final structure via LC-MS (Expected [M+H]⁺ = 344.2) and ¹H-NMR (look for the characteristic triplet of the terminal butoxy methyl group at ~0.9 ppm).

Protocol B: Patch-Clamp Electrophysiology for Use-Dependent Blockade

Causality Note: Because 2-butoxyquinoline derivatives are state-dependent blockers, a simple single-pulse protocol will underestimate their potency. A high-frequency pulse train is required to drive the channels into the open/inactivated states, revealing "use-dependent" accumulation of the block.

  • Cell Preparation: Plate HEK293 cells stably expressing human Nav1.7 channels on glass coverslips. Allow 24 hours for adhesion.

  • Whole-Cell Configuration: Use borosilicate glass pipettes (resistance 2-4 M

    
    ) filled with intracellular solution (e.g., CsF-based to block potassium currents). Establish a G
    
    
    
    seal and rupture the patch.
  • Tonic Block Assessment: Hold the membrane potential at -120 mV (resting state). Apply a single test pulse to 0 mV for 20 ms. Perfuse the 2-butoxyquinoline derivative (1 µM) and record the fractional reduction in peak inward sodium current.

  • Use-Dependent Block Assessment (Validation Step): Apply a train of 30 depolarizing pulses (from -120 mV to 0 mV) at a frequency of 10 Hz.

    • Data Interpretation: A progressive decline in peak current amplitude from pulse 1 to pulse 30 confirms that the drug is accessing the high-affinity site exposed during the open/inactivated states, validating the mechanism of action.

References

  • Source: aneskey.
  • Source: nih.gov (PMC)
  • Source: rsc.
  • Source: mdpi.

Sources

Introduction: The Critical Role of Lipophilicity in Quinoline-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Lipophilicity and LogP Values of Quinoline Butyl Esters

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning from antimalarial to anticancer and antiviral.[1][2][3][4] The journey of a drug molecule from administration to its target site is a complex odyssey governed by its physicochemical properties. Among the most influential of these is lipophilicity—literally, its "fat-loving" nature.[5][6] This property dictates how a compound interacts with the lipid-rich environments of biological membranes and proteins, profoundly impacting its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[7][8][9]

For researchers in drug development, lipophilicity is not merely a data point but a critical parameter to be understood, measured, and meticulously optimized. A compound that is too hydrophilic may be unable to cross the lipid bilayers of the gut wall or the blood-brain barrier, leading to poor bioavailability.[5] Conversely, excessive lipophilicity can cause a drug to become sequestered in fatty tissues, lead to rapid metabolism, exhibit poor aqueous solubility, and increase the risk of off-target toxicity.[7][10]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive exploration of lipophilicity for a specific and promising class of compounds: quinoline butyl esters. We will delve into the theoretical underpinnings of the partition coefficient (LogP), detail the gold-standard and high-throughput experimental methods for its determination, and discuss the structural nuances that dictate the lipophilic character of these molecules. The protocols and insights presented herein are designed to be self-validating, providing a robust framework for generating reliable and reproducible data essential for advancing drug discovery programs.

Understanding the Partition Coefficient: LogP and LogD

Lipophilicity is most commonly quantified by the partition coefficient (P) or its logarithmic form, LogP.[10] It represents the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.[11]

P = [Solute]octanol / [Solute]water

LogP = log10(P)

A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[11] A LogP of 0 means the compound partitions equally between the two phases.[11]

It is crucial to distinguish between LogP and LogD. LogP refers specifically to the partition coefficient of the neutral, un-ionized form of a molecule.[] However, many drugs are weak acids or bases and can exist in both ionized and un-ionized forms at physiological pH. The distribution coefficient (LogD) accounts for all species (ionized and un-ionized) at a specific pH, typically physiological pH 7.4.[10][] For non-ionizable compounds, LogD is equivalent to LogP.

The famous Lipinski's Rule of Five, a guideline for oral drug-likeness, suggests that a LogP value not exceeding 5 is a favorable characteristic for drug candidates.[] However, the optimal LogP is target-dependent; for instance, drugs targeting the central nervous system (CNS) often require a LogP around 2 to effectively cross the blood-brain barrier.[11]

A 1. Solvent Saturation B 2. Sample Preparation A->B Pre-saturate n-octanol with water and vice-versa C 3. Equilibration B->C Dissolve compound in one phase, add second phase D 4. Phase Separation C->D Agitate vigorously until equilibrium is reached (e.g., 1-24h) E 5. Concentration Analysis D->E Centrifuge to ensure complete separation F 6. LogP Calculation E->F Quantify compound in each phase (e.g., LC-MS/MS, HPLC-UV) A 1. Select Standards B 2. HPLC Analysis A->B Choose 5-7 compounds with well-established LogP values C 3. Create Calibration Curve B->C Run standards on RP-HPLC to get retention times (t_R) D 4. Analyze Test Compound C->D Plot known LogP vs. calculated log k. Perform linear regression. E 5. Interpolate LogP D->E Run quinoline ester under identical HPLC conditions F F E->F Calculate log k for the ester and determine its LogP from the curve

Sources

Advanced Safety & Handling Whitepaper: Quinoline-4-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline-4-carboxylate esters—most notably methyl and ethyl quinoline-4-carboxylate—are critical synthetic intermediates in medicinal chemistry. They serve as foundational scaffolds for the development of antimalarials, kinase inhibitors, and lactate dehydrogenase (LDH) inhibitors[1]. However, the transition from bench-scale synthesis to pilot-scale production introduces significant occupational hazards. This technical guide transcends the standard 16-section Safety Data Sheet (SDS) by providing researchers with a mechanistic understanding of the toxicological profile of these esters and establishing self-validating protocols for their safe handling.

Chemical Identity & Physicochemical Profiling

Understanding the physical state and thermodynamic properties of quinoline-4-carboxylates is the first step in risk mitigation. The esterification of the C4-carboxylic acid masks the polar hydrogen-bonding donor, significantly increasing the molecule's partition coefficient (LogP) and altering its phase behavior and biological permeability.

Quantitative Physicochemical Data
ParameterMethyl quinoline-4-carboxylate[2][3]Ethyl quinoline-4-carboxylate[4]Ethyl 2,6-bis(CF3)quinoline-4-carboxylate[5]
CAS Number 21233-61-410447-29-71185292-62-9
Molecular Formula C11H9NO2C12H11NO2C14H9F6NO2
Molecular Weight 187.19 g/mol 201.22 g/mol 337.22 g/mol
Boiling Point 303.2 °C (at 760 mmHg)Not specifiedDecomposes before boiling
Flash Point 137.2 °CNot specifiedNot specified
Physical State Crystalline SolidCrystalline SolidPowder/Solid
GHS Hazards H315, H319, H335H315, H319, H335H302, H312, H332

Toxicological Mechanisms & Causality

The base esters (methyl and ethyl) are universally classified under the Globally Harmonized System (GHS) as Category 2 skin/eye irritants (H315, H319) and Category 3 respiratory tract irritants (H335)[2]. Heavily substituted derivatives, such as trifluoromethylated or brominated analogs, often carry acute toxicity warnings (H302, H312, H332)[5][6].

The causality behind these hazards is rooted in their molecular architecture:

  • Dermal Penetration (Lipophilicity): The ester group enhances lipid solubility, allowing the molecule to rapidly penetrate the stratum corneum (skin) or the lipid bilayers of the ocular mucosa. Standard latex gloves offer insufficient barrier protection against lipophilic esters.

  • Receptor Interaction (Weak Basicity): The quinoline nitrogen (pKa ~4.9) is weakly basic. Upon cellular entry, it can disrupt local pH gradients in organelles, triggering localized inflammatory cascades (manifesting as H315/H319 irritation).

  • In Vivo Hydrolysis (Systemic Toxicity): If inhaled as dust or accidentally ingested, systemic absorption occurs. Hepatic carboxylesterases (CES1/CES2) rapidly cleave the ester bond. For methyl quinoline-4-carboxylate, this metabolic cleavage releases quinoline-4-carboxylic acid and methanol[2]. The metabolic burden of processing the alcohol byproduct, combined with the active quinoline core, drives systemic toxicity.

G Ester Quinoline-4-carboxylate Esters (Methyl/Ethyl) CES Hepatic Carboxylesterases (CES1/CES2) Ester->CES Enzymatic Hydrolysis Acid Quinoline-4-carboxylic Acid (Active Metabolite) CES->Acid Alcohol Aliphatic Alcohol (Methanol/Ethanol) CES->Alcohol Toxic Byproduct CYP CYP450 Oxidation Acid->CYP Phase I Metabolism Excretion Renal Excretion CYP->Excretion Clearance

Metabolic hydrolysis and clearance pathway of quinoline-4-carboxylate esters.

Self-Validating Experimental & Safety Protocols

To ensure scientific integrity and operational safety, the following workflows have been designed as self-validating systems. Every action is paired with a chemical rationale and a verification step.

Protocol A: Safe Quenching of Reaction Mixtures

Quinoline-4-carboxylates are frequently synthesized via the Pfitzinger reaction or palladium-catalyzed cross-couplings[1][6]. Quenching these reactions improperly can lead to aggressive off-gassing or the destruction of the ester product.

  • Step 1: Thermal Regulation. Cool the reaction vessel to 0–5 °C using an ice-water bath.

    • Causality: Esterification reactions are exothermic. Cooling prevents solvent boil-off and suppresses the volatilization of unreacted irritating amines.

  • Step 2: Controlled Hydrolysis. Perform dropwise addition of saturated aqueous ammonium chloride (

    
    ).
    
    • Causality:

      
       provides a mildly acidic, buffered proton source (pH ~5.5). It safely neutralizes unreacted base without causing the aggressive, exothermic ester hydrolysis that strong acids (e.g., 
      
      
      
      ) would trigger.
  • Step 3: Phase Separation. Add ethyl acetate (EtOAc) and agitate vigorously, then allow layers to separate.

    • Causality: The lipophilic quinoline-4-carboxylate ester partitions entirely into the organic (EtOAc) layer, leaving polar, toxic byproducts in the aqueous phase.

  • Step 4: System Validation. Spot the organic layer on a silica TLC plate and visualize under UV light (254 nm).

    • Causality: The highly conjugated quinoline core is strongly UV-active. A single distinct spot confirms successful extraction and validates that the quench was mild enough to preserve the ester bond without degradation.

Protocol B: Solid Spill Containment & Decontamination

Because these compounds are typically crystalline solids[3], spills present a severe inhalation hazard (H335) if the powder aerosolizes.

  • Step 1: PPE Up-scaling. Don nitrile gloves (minimum 5 mil thickness), unvented safety goggles, and a particulate respirator (N95/FFP2).

    • Causality: The lipophilic nature of the ester allows it to permeate porous barriers, and its H335 classification means micro-dust inhalation will cause acute respiratory distress.

  • Step 2: Wet Containment. Lightly mist the spilled powder with a 10% ethanol/water solution.

    • Causality: Dry sweeping generates aerosolized particulates. The ethanol/water mixture reduces surface tension, clumping the powder safely without causing rapid dissolution.

  • Step 3: Mechanical Removal & Neutralization. Sweep the clumped material using a non-sparking brush into a hazardous waste bag. Apply a layer of sodium bicarbonate over the spill zone.

    • Causality: Bicarbonate neutralizes any residual quinoline-4-carboxylic acid that may have formed via ambient moisture hydrolysis.

  • Step 4: System Validation. Swab the decontaminated area with a damp pH test strip.

    • Causality: A pH reading of exactly 7.0 confirms the total absence of acidic quinoline residues, validating that the benchtop is safe for subsequent use.

References

  • ChemicalBook, "RARECHEM AL BF 0184 | 21233-61-4 - ChemicalBook".
  • Alfa Chemistry, "CAS 21233-61-4 Methyl quinoline-4-carboxyl
  • ChemScene, "10447-29-7 | Ethyl quinoline-4-carboxyl
  • J&K Scientific, "Ethyl 2,6-bis(trifluoromethyl)
  • MDPI, "Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lact
  • Benchchem, "Methyl 6-bromoquinoline-4-carboxyl

Sources

Methodological & Application

Application Note: Synthesis of Butyl 2-butoxyquinoline-4-carboxylate from Isatin

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Compound: Butyl 2-butoxyquinoline-4-carboxylate (CAS: 107779-36-2)[1] Application: Intermediate scaffold for local anesthetics (e.g., dibucaine analogs) and enterovirus 2C helicase inhibitors[2][3].

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized quinoline-4-carboxylates requires precise control over ring-expansion and dual-functionalization chemistries. Butyl 2-butoxyquinoline-4-carboxylate is synthesized from isatin via a robust, four-step sequence. Rather than a traditional Pfitzinger condensation, this protocol utilizes a base-mediated rearrangement of an N-acetylated intermediate to establish the 2-oxygenated quinoline core[4].

Causality in the Synthetic Design:

  • N-Acetylation: Isatin is highly stable; acetylating the indoline nitrogen increases the electrophilicity of the C2 carbonyl, priming the ring for nucleophilic attack[5].

  • Base-Mediated Rearrangement: Hydroxide attack at the C2 carbonyl opens the five-membered ring. The resulting ortho-acetamido-phenylglyoxylic acid intermediate undergoes an intramolecular aldol-type condensation and dehydration to yield 2-hydroxyquinoline-4-carboxylic acid[4].

  • Dual Chlorination: Thionyl chloride (activated by catalytic DMF via a Vilsmeier-Haack intermediate) simultaneously converts the carboxylic acid to an acyl chloride and the tautomeric 2-quinolone hydroxyl to a 2-chloro substituent[3][6].

  • Tandem Esterification & SNAr: The final step exploits the differential reactivity of the intermediate. The highly electrophilic acyl chloride undergoes immediate esterification with sodium n-butoxide at room temperature. Subsequent refluxing provides the thermal energy required for the bulky butoxide nucleophile to displace the 2-chloro group via Nucleophilic Aromatic Substitution (SNAr)[7].

Synthetic Workflow Visualization

SynthesisWorkflow Isatin Isatin Step1 Step 1: N-Acetylation (Ac2O, Reflux) Isatin->Step1 NAcetylisatin N-Acetylisatin Step1->NAcetylisatin Step2 Step 2: Base Rearrangement (NaOH, H2O) NAcetylisatin->Step2 HydroxyAcid 2-Hydroxyquinoline-4-carboxylic acid Step2->HydroxyAcid Step3 Step 3: Dual Chlorination (SOCl2, DMF cat.) HydroxyAcid->Step3 ChloroChloride 2-Chloroquinoline-4-carbonyl chloride Step3->ChloroChloride Step4 Step 4: Esterification & SNAr (NaO-Bu, n-Butanol) ChloroChloride->Step4 FinalProduct Butyl 2-butoxyquinoline-4-carboxylate Step4->FinalProduct

Fig 1. Four-step synthetic workflow from isatin to butyl 2-butoxyquinoline-4-carboxylate.

Quantitative Data Summary

StepTarget Intermediate / ProductKey ReagentsTemp (°C)Time (h)Expected Yield (%)
1 N-AcetylisatinAcetic anhydride130–1404.080–85
2 2-Hydroxyquinoline-4-carboxylic acid10% NaOH (aq), HCl80–902.070–75
3 2-Chloroquinoline-4-carbonyl chlorideSOCl₂, DMF (cat.)75–803.085–90
4 Butyl 2-butoxyquinoline-4-carboxylateNaO-Bu, n-Butanol1176.065–75

Step-by-Step Experimental Protocols

Step 1: Synthesis of N-Acetylisatin

This step activates the indoline ring for subsequent alkaline cleavage[5].

  • Reaction: In a round-bottom flask equipped with a reflux condenser, suspend 60.0 g (0.41 mol) of isatin in 140 mL (1.48 mol) of acetic anhydride[5].

  • Heating: Heat the mixture to reflux (approx. 130–140 °C) over a free flame or heating mantle with constant stirring for 4 hours[4][5].

  • Self-Validation Check: The initial deep orange-red suspension will dissolve and transition to a darker solution.

  • Isolation: Allow the solution to cool slowly to room temperature, then chill to 10 °C in an ice bath. A thick slurry of crystals will form[4].

  • Purification: Collect the precipitate via vacuum filtration. Wash the filter cake with cold diethyl ether until the washings run clear. Dry in vacuo to yield N-acetylisatin as yellow/greenish crystals[5][8].

Step 2: Synthesis of 2-Hydroxyquinoline-4-carboxylic acid

A self-validating ring-expansion driven by pH manipulation[4].

  • Ring Opening: Dissolve 50.0 g of N-acetylisatin in 250 mL of 10% aqueous NaOH. Heat the mixture to 80–90 °C for 1.5 to 2 hours.

  • Condensation: The strongly basic conditions facilitate the ring opening and subsequent intramolecular condensation.

  • Self-Validation Check (Precipitation): Cool the reaction mixture to room temperature. Carefully add concentrated HCl dropwise with vigorous stirring until the pH reaches 2.0–3.0. The sudden precipitation of a dense, off-white solid confirms the protonation and formation of the free carboxylic acid[4].

  • Isolation: Filter the solid, wash thoroughly with distilled water to remove NaCl, and dry overnight at 60 °C.

Step 3: Synthesis of 2-Chloroquinoline-4-carbonyl chloride

Dual activation of the quinoline scaffold[3][6].

  • Setup: Under an inert atmosphere (N₂), suspend 30.0 g of 2-hydroxyquinoline-4-carboxylic acid in 150 mL of anhydrous toluene[3].

  • Catalysis: Add 0.5 mL of anhydrous N,N-dimethylformamide (DMF). DMF is strictly required to generate the highly reactive Vilsmeier-Haack intermediate[6].

  • Chlorination: Slowly add 45.0 mL of thionyl chloride (SOCl₂) dropwise.

  • Self-Validation Check: Heat the mixture to 60–70 °C[3]. The reaction is complete (typically 3 hours) when the vigorous evolution of SO₂ and HCl gases ceases and the suspension becomes a homogenous solution.

  • Isolation: Distill off the toluene and excess SOCl₂ under reduced pressure to yield 2-chloroquinoline-4-carbonyl chloride as a reactive, viscous oil or low-melting solid[3]. Use immediately in the next step to prevent hydrolysis.

Step 4: Synthesis of Butyl 2-butoxyquinoline-4-carboxylate

Tandem esterification and SNAr etherification[7].

  • Alkoxide Preparation: In a dry flask, dissolve 8.5 g of sodium metal in 250 mL of anhydrous n-butanol to generate a solution of sodium n-butoxide. Cool the solution to 0–5 °C.

  • Esterification (Kinetic): Dissolve the 2-chloroquinoline-4-carbonyl chloride (from Step 3) in 50 mL of anhydrous toluene and add it dropwise to the cold alkoxide solution[7]. The acyl chloride reacts almost instantaneously to form the butyl ester (exothermic).

  • SNAr (Thermodynamic): Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 117 °C) for 6 hours[7]. The thermal energy drives the displacement of the 2-chloro group by the butoxide ion.

  • Self-Validation Check: The formation of a fine white precipitate (NaCl) indicates the progression of the SNAr reaction. TLC monitoring (Hexane:EtOAc 4:1) will show the appearance of a highly non-polar, UV-active spot.

  • Workup: Cool the mixture to room temperature, quench with 100 mL of water, and separate the phases. Extract the aqueous layer with toluene. Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[7].

  • Purification: Purify the crude product via silica gel column chromatography or low-temperature crystallization to afford Butyl 2-butoxyquinoline-4-carboxylate[7].

References

  • PrepChem.
  • National Institutes of Health (NIH) / PMC.
  • Organic Syntheses.
  • ChemicalBook.
  • Discovery of quinoline analogs as potent antivirals against enterovirus D68 (EV-D68)
  • Butyl 2-butoxyquinoline-4-carboxylate (CAS 107779-36-2)

Sources

Application Note: High-Fidelity Esterification of 2-Butoxyquinoline-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and process development. It addresses the specific challenges of esterifying 2-butoxyquinoline-4-carboxylic acid , a sensitive intermediate often associated with the synthesis of local anesthetics like Cinchocaine (Dibucaine).

Abstract & Scientific Rationale

The esterification of 2-butoxyquinoline-4-carboxylic acid (CAS 10222-61-4) presents a specific chemoselective challenge: the stability of the 2-butoxy ether linkage . While the quinoline ring is robust, the vinyl-like ether at the 2-position is susceptible to acid-catalyzed hydrolysis, which converts the desired substrate into the thermodynamically stable but unwanted 2-hydroxyquinoline-4-carboxylic acid (a quinolone derivative).

Standard aqueous-tolerant Fischer esterification (e.g.,


 in 95% EtOH) poses a high risk of ether cleavage due to the presence of water at elevated temperatures. Therefore, this protocol utilizes a Thionyl Chloride (

) mediated "In-Situ" Fischer approach
. This method generates anhydrous

and consumes water produced during the reaction, shifting the equilibrium toward the ester while protecting the acid-labile ether functionality.
Key Chemical Parameters
ParameterSpecificationNotes
Substrate 2-Butoxyquinoline-4-carboxylic acidMW: 245.28 g/mol , MP: ~111 °C
Target Product Methyl 2-butoxyquinoline-4-carboxylateLipophilic ester, typically low-melting solid or oil
Critical Impurity 2-Hydroxyquinoline-4-carboxylic acidFormed via ether hydrolysis.[1] MP > 300 °C (Insoluble in organic solvents)
Reaction Type Nucleophilic Acyl SubstitutionEquilibrium driven by water removal (chemical)

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8]
  • Starting Material: 2-Butoxyquinoline-4-carboxylic acid (>98% purity).[1]

  • Solvent/Reactant: Anhydrous Methanol (MeOH) or Ethanol (EtOH). Note: Methanol is preferred for faster kinetics due to lower steric hindrance.

  • Catalyst/Dehydrating Agent: Thionyl Chloride (

    
    ), Reagent Grade.
    
  • Neutralization: Saturated Sodium Bicarbonate (

    
    ) solution.
    
  • Extraction: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Step-by-Step Procedure
Phase 1: Reaction Setup (Anhydrous Conditions)
  • Preparation: Oven-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Attach a drying tube (calcium chloride) to the top of the condenser to exclude atmospheric moisture.

  • Solvation: Charge the flask with 2-butoxyquinoline-4-carboxylic acid (1.0 eq, e.g., 5.0 g) .

  • Solvent Addition: Add Anhydrous Methanol (10-15 volumes, e.g., 50-75 mL) . The starting material may not dissolve completely at this stage; a suspension is normal.

  • Catalyst Activation (Exothermic):

    • Cool the suspension to 0 °C using an ice bath.

    • Dropwise, add Thionyl Chloride (1.5 - 2.0 eq) via a pressure-equalizing addition funnel or syringe.

    • Mechanism:[2][3]

      
      . This generates anhydrous 
      
      
      
      in situ.
    • Caution: Evolution of

      
       and 
      
      
      
      gas will occur. Ensure proper ventilation (fume hood).
Phase 2: Reaction & Monitoring
  • Reflux: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat gradually to a gentle reflux (~65 °C for MeOH).

  • Duration: Reflux for 3 to 5 hours .

  • Monitoring (TLC):

    • Mobile Phase: 50% EtOAc / 50% Hexanes.

    • Observation: The starting acid will remain at the baseline (very polar). The ester will migrate significantly (

      
      ).
      
    • Endpoint: Disappearance of the baseline spot.

Phase 3: Workup & Isolation
  • Concentration: Allow the reaction to cool. Concentrate the mixture under reduced pressure (Rotavap) to remove excess methanol and residual

    
    . A gummy residue or solid (the hydrochloride salt of the ester) will remain.
    
  • Neutralization (Critical):

    • Resuspend the residue in DCM (50 mL) .

    • Slowly add Saturated

      
        solution while stirring until the aqueous layer is pH 8-9.
      
    • Why? This liberates the quinoline nitrogen from its HCl salt, ensuring the ester partitions into the organic layer.

  • Extraction: Separation of layers. Wash the organic layer once with brine.

  • Drying: Dry the organic phase over Anhydrous Sodium Sulfate (

    
    ), filter, and evaporate to dryness.
    

Process Logic & Workflow (Graphviz)

The following diagram illustrates the critical decision pathways and chemical transformations, highlighting the risk of hydrolysis.

G Start Start: 2-Butoxyquinoline-4-carboxylic acid (MP: 111°C) Reagent Add Anhydrous MeOH + SOCl2 (0°C -> Reflux) Start->Reagent Intermediate In Situ Generation of Anhydrous HCl (Water Scavenging) Reagent->Intermediate Mechanism Reaction Reaction Mixture (Reflux 3-5h) Reagent->Reaction Check Check Water Content / Acidity Reaction->Check Path_Success Anhydrous Conditions (Kinetic Control) Check->Path_Success Low H2O Path_Fail Aqueous/Dilute Acid (Thermodynamic Control) Check->Path_Fail High H2O Product Product: Methyl 2-butoxyquinoline-4-carboxylate (Soluble in DCM) Path_Success->Product SideProduct Impurity: 2-Hydroxyquinoline-4-carboxylic acid (MP > 300°C, Insoluble) Path_Fail->SideProduct Validation Validation: Check Solubility in NaHCO3 Product->Validation Insoluble (Correct) SideProduct->Validation Soluble (Failed)

Caption: Workflow distinguishing the successful anhydrous esterification pathway from the hydrolytic degradation pathway.

Validation & Troubleshooting (Self-Validating System)

To ensure the protocol was successful, use the following "Self-Validating" checkpoints.

A. Solubility Test (Quick Check)
  • Method: Take a small amount of the final isolated solid/oil and attempt to dissolve it in 10%

    
    .
    
  • Result:

    • Insoluble: Indicates Ester formation (Carboxylic acid is masked). -> PASS

    • Soluble (Bubbling): Indicates unreacted Acid or hydrolyzed Side Product . -> FAIL

B. Melting Point Analysis (Structural Integrity)
  • Starting Material: ~111 °C.

  • Side Product (Hydrolysis): >300 °C (2-hydroxyquinoline derivatives have very high MPs due to H-bonding).

  • Target Ester: Typically displays a sharp melting point lower than the acid or exists as a viscous oil.

  • Validation: If your product does not melt by 150 °C, you have likely cleaved the ether.

C. NMR Diagnostics
  • 1H NMR (CDCl3):

    • Look for the new singlet at ~4.0 ppm (Methyl ester).

    • Verify the triplet at ~4.5 ppm (

      
       of the butoxy group). If this has shifted significantly or disappeared (replaced by an NH/OH broad signal), ether cleavage occurred.
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete conversion (Equilibrium)Increase reaction time or add molecular sieves (3Å) to trap water.
Precipitate during workup Formation of HCl saltEnsure pH is adjusted to >8 during extraction to liberate the free base.
High MP Solid (>200°C) Ether Hydrolysis (Formation of 2-hydroxy)Reaction was too wet or too hot. Use fresh

and dry solvents. Reduce reflux temp.

References

  • Büchi, J., Perlia, X., & Preiswerk, M. A. (1966). Synthesis and physical-chemical properties of 2-alkoxy-quinoline-4-carboxylic acids and esters. Pharmaceutica Acta Helvetiae, 41(3), 164-175. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification: Mechanism and Conditions. Retrieved October 26, 2023, from [Link]

Sources

Pfitzinger reaction conditions for quinoline-4-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Pfitzinger Reaction Conditions for Quinoline-4-Carboxylate Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The Pfitzinger reaction (or Pfitzinger-Borsche reaction) is a cornerstone methodology in heterocyclic chemistry for the robust synthesis of substituted quinoline-4-carboxylic acids and their corresponding carboxylate esters[1]. Because the quinoline scaffold is a privileged pharmacophore exhibiting potent anticancer, antiviral, and antibacterial properties, mastering its synthesis is critical for drug discovery pipelines[1][2]. This application note provides an authoritative, self-validating guide to the mechanistic causality, parameter optimization, and step-by-step execution of both conventional and microwave-assisted Pfitzinger reactions.

Mechanistic Insights & Chemical Causality

To successfully optimize the Pfitzinger reaction, one must understand the thermodynamic and kinetic drivers of its distinct phases. The reaction is not a simple condensation; it is a cascade sequence initiated by base-catalyzed hydrolysis[3].

  • Amide Hydrolysis: Strong base (typically KOH) attacks the amide bond of the isatin starting material, driving a ring-opening event to form the highly reactive keto-acid intermediate, isatinic acid[3][4].

  • Aldol-Type Condensation: The aniline-like amine of the isatinic acid reacts with an α-methylene ketone (or aldehyde) to form an imine, which rapidly tautomerizes to a more thermodynamically stable enamine[1][3].

  • Cyclodehydration: The enamine undergoes an intramolecular cyclization followed by dehydration to construct the final aromatic quinoline ring[3][5].

Mechanism Isatin Isatin (Starting Material) Base Strong Base (KOH) Amide Hydrolysis Isatin->Base Isatinic Isatinic Acid (Keto-acid Intermediate) Base->Isatinic Condensation Aldol Condensation & Imine Formation Isatinic->Condensation Ketone α-Methylene Ketone Addition Ketone->Condensation Enamine Enamine Tautomerization Condensation->Enamine Cyclization Intramolecular Cyclization & Dehydration Enamine->Cyclization Product Quinoline-4-Carboxylic Acid Cyclization->Product

Mechanistic pathway of the Pfitzinger reaction.

Experimental Design & Parameter Optimization

Every reagent choice in this protocol serves a specific mechanistic purpose. Understanding this causality is key to troubleshooting and scaling the reaction.

  • Base Selection (KOH vs. NaOH): Potassium hydroxide (2.0–3.0 eq) is strictly preferred over sodium hydroxide. The resulting potassium carboxylate salt of the intermediate is significantly more soluble in the aqueous-ethanolic solvent system, preventing premature precipitation that stalls the reaction[1][6].

  • Solvent System: A biphasic-like protic mixture of absolute ethanol and water (approx. 40:1 v/v) is utilized. Water is required to dissolve the inorganic base and the potassium salt intermediate, while ethanol ensures the complete solubilization of the organic ketone and isatin[1][6].

  • Acidification Strategy: Post-reaction, the product exists as a soluble potassium salt. Acidification using glacial acetic acid or dilute HCl to a precise pH of 4–5 is critical. This pH targets the isoelectric point of the zwitterionic quinoline-4-carboxylic acid, maximizing precipitation and minimizing product loss in the aqueous layer[1][7].

Quantitative Yield Analysis

The table below summarizes representative yields based on substrate variations and optimized reaction conditions.

Isatin DerivativeCarbonyl SubstrateReaction ConditionsProductYieldRef.
IsatinAcetophenoneKOH, EtOH/H₂O, Reflux 15h2-Phenylquinoline-4-carboxylic acid~80%[5]
5-MethylisatinPhenoxyacetoneKOH, EtOH/H₂O, Reflux 16h2,6-Dimethyl-3-phenoxy-quinoline-4-carboxylic acid~75%[5]
5-Chloroisatin5,6-Dimethoxy indanoneAcidic (HCl, AcOH), 75°C5,6-Dimethoxy indano[2,3-b]-6-chloro-4-quinolinic acid86%[5]
IsatinEnaminonesNaOH/KOH, H₂O, RefluxSubstituted Quinoline-4-carboxylic acids75–90%[4]
IsatinUnsubstituted KetoneMicrowave Irradiation, 9 minSubstituted Quinoline-4-carboxylic acids>85%[1],[8]

Validated Experimental Protocols

Workflow Step1 1. Base Prep KOH in EtOH/H2O Step2 2. Ring Opening Isatin, Stir 1h RT Step1->Step2 Step3 3. Condensation Ketone, Reflux 24h Step2->Step3 Step4 4. Work-up Ether Wash Step3->Step4 Step5 5. Acidification AcOH to pH 4 Step4->Step5 Step6 6. Isolation Filter & Dry Step5->Step6

Step-by-step experimental workflow for quinoline-4-carboxylic acid synthesis.

Protocol A: Conventional Synthesis of Quinoline-4-Carboxylic Acids

This protocol is optimized for a 0.0075 mol scale.[1][6][7]

  • Base Preparation: In a 100 mL round-bottom flask, dissolve 1.12 g (0.02 mol) of KOH in a mixture of 1 mL distilled water and 40 mL absolute ethanol.

  • Isatin Ring Opening: Add 1.10 g (0.0075 mol) of isatin to the basic solution. Stir continuously at room temperature for 1 hour.

    • Self-Validation Checkpoint: The solution color must transition from deep purple to brown, visually confirming the hydrolysis of the isatin ring[1].

  • Condensation & Cyclization: Gradually add 0.015 mol of the desired α-methylene ketone. Equip the flask with a reflux condenser and heat to reflux (approx. 79°C) for 13–24 hours[1][6]. Monitor completion via TLC.

  • Work-up: Cool the mixture to room temperature. Add 20 mL of distilled water to fully dissolve the potassium salt of the product. Extract the aqueous layer with diethyl ether (3 × 20 mL) in a separatory funnel to remove unreacted ketones and neutral impurities[1][7].

  • Acidification: Transfer the aqueous layer to an ice bath. Slowly add glacial acetic acid dropwise until the pH reaches 4.0[7].

    • Self-Validation Checkpoint: A pale-yellow precipitate will immediately form as the solution reaches the isoelectric point[1][7].

  • Isolation: Collect the solid via vacuum filtration, wash with cold distilled water, and dry in a vacuum oven.

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Microwave irradiation circumvents the lengthy 24-hour reflux by providing uniform dielectric heating, reducing reaction times to under 10 minutes while maintaining high yields[1][8].

  • Combine isatin (1.0 eq), ketone (1.5 eq), and KOH (2.5 eq) in a microwave-safe vessel with a minimal amount of EtOH/H₂O.

  • Seal the vessel and irradiate at 150 W for 9 minutes[1].

  • Cool to room temperature, filter the dark solution, and pour the filtrate into 100 mL of ice water. Acidify with acetic acid to precipitate the product[1].

Protocol C: Direct One-Pot Synthesis of Quinoline-4-Carboxylates (Esters)

If the final target is the ester (carboxylate) rather than the free acid, an in-situ esterification can be performed.

  • Follow Protocol A through Step 3.

  • Instead of aqueous work-up, evaporate the solvent under reduced pressure.

  • Resuspend the crude intermediate in a 2:1 mixture of the desired alcohol (e.g., ethanol for ethyl carboxylate) and water.

  • Add Trimethylsilyl chloride (TMSCl) dropwise and heat the mixture at 80°C for 6 hours to drive direct esterification[4].

Troubleshooting Guide

ObservationMechanistic CauseCorrective Action
No color change during Step 2 Incomplete amide hydrolysis due to weak/degraded base.Ensure fresh KOH is used. Increase stirring time or gently warm to 40°C.
Heavy tar formation Side-reactions from highly substituted/sterically hindered ketones[6].Switch to microwave irradiation to reduce thermal degradation time[1].
Low yield upon acidification Product remains soluble because the pH overshot the isoelectric point.Carefully adjust pH back to exactly 4.0–4.5 using dilute NaOH or HCl[7].

References

  • BenchChem Technical Support Team. Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Benchchem.
  • Wikipedia Contributors. Pfitzinger reaction. Wikipedia.
  • Cambridge University Press. Pfitzinger Quinoline Synthesis. Name Reactions in Organic Synthesis.
  • Bentham Science. Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Bentham Direct.
  • ResearchGate. A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water.
  • Benchchem. Optimizing reaction parameters for Pfitzinger synthesis of quinolines. Benchchem.
  • Scribd. Chemistry of Pfitzinger Synthesis. Scribd.
  • IIP Series. Synthesis of Quinoline and its Derivatives Using Various Name Reactions. IIP Series.

Sources

Application Note: Nucleophilic Substitution of 2-Chloroquinoline-4-Carboxylate with Butoxide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scientific Rationale

Introduction

The functionalization of the quinoline scaffold is a cornerstone in the synthesis of antimalarial, antibacterial, and anticancer therapeutics. Specifically, the introduction of alkoxy groups at the 2-position of quinoline-4-carboxylates is achieved via Nucleophilic Aromatic Substitution (


) .

This application note details the protocol for reacting 2-chloroquinoline-4-carboxylate (typically the ethyl ester or the carboxylate salt) with butoxide (n-butoxide). This transformation is thermodynamically driven by the formation of a stable ether bond and the expulsion of a chloride leaving group.

Mechanistic Insight: The Pathway

Unlike electrophilic aromatic substitution, which requires an electron-rich ring,


 requires an electron-deficient ring. The 2-chloroquinoline substrate is ideally activated for this reaction due to two factors:
  • Inductive/Mesomeric Withdrawal: The ring nitrogen (N1) withdraws electron density, making C2 highly electrophilic.

  • Additional Activation: The carboxylate group at C4 (an electron-withdrawing group, EWG) further destabilizes the aromatic electron cloud, lowering the energy barrier for nucleophilic attack.

Reaction Causality: The reaction proceeds through a two-step addition-elimination mechanism.[1][2][3]

  • Addition: The butoxide anion (

    
    ) attacks the C2 carbon, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).
    
  • Elimination: The aromaticity is restored by the expulsion of the chloride ion (

    
    ), yielding the 2-butoxyquinoline derivative.
    
Mechanistic Visualization

The following diagram illustrates the molecular pathway, highlighting the critical Meisenheimer intermediate.[4]

SNAr_Mechanism Figure 1: SNAr Addition-Elimination Mechanism at C2 Position Substrate 2-Chloroquinoline- 4-carboxylate Complex Meisenheimer Complex (Anionic Intermediate) Substrate->Complex Nucleophilic Attack (Rate Determining) Nucleophile Butoxide (n-BuO-) Nucleophile->Complex Product 2-Butoxyquinoline- 4-carboxylate Complex->Product Elimination (Fast) LeavingGroup Chloride Ion (Cl-) Complex->LeavingGroup

Figure 1: The rate-determining nucleophilic attack forms the Meisenheimer complex, followed by rapid chloride elimination.

Part 2: Strategic Experimental Design

Substrate Considerations: Ester vs. Acid

The term "carboxylate" can refer to the free acid (salt form) or an ester.

  • Scenario A (Ethyl Ester Substrate): If starting with ethyl 2-chloroquinoline-4-carboxylate and using sodium n-butoxide in n-butanol, transesterification will likely occur, converting the ethyl ester to the butyl ester.

    • Recommendation: If the specific ester alkyl group must be preserved, use a non-nucleophilic base (e.g., NaH) in an inert solvent (THF), or accept the transesterification and hydrolyze later.

  • Scenario B (Acid Substrate): If starting with the carboxylic acid, 2 equivalents of base are required (1 eq to deprotonate -COOH, 1 eq for

    
    ).
    

This protocol focuses on Scenario A , optimizing for the formation of butyl 2-butoxyquinoline-4-carboxylate to ensure homogeneity of the product.

Solvent & Base Selection
ParameterRecommendationRationale
Solvent n-Butanol (anhydrous) Matches the nucleophile to prevent product mixtures via transesterification. High boiling point (117°C) allows for sufficient thermal activation.
Base Sodium n-butoxide (NaOBu) Generated in situ from Sodium metal or used as a solid. High nucleophilicity.
Temperature Reflux (~117°C)

on quinolines often requires thermal energy to overcome the activation barrier, especially with bulky nucleophiles.
Stoichiometry 1.2 - 1.5 equiv. Slight excess ensures complete conversion of the chloride; excess is easily removed during workup.

Part 3: Detailed Protocol

Materials
  • Substrate: Ethyl 2-chloroquinoline-4-carboxylate (1.0 equiv).

  • Reagent: Sodium metal (clean, cut into small pieces) OR Sodium n-butoxide (solid, 95%+).

  • Solvent: n-Butanol (Anhydrous, <0.05% water).

  • Quench: 1M HCl or Glacial Acetic Acid.

Step-by-Step Methodology
Step 1: Preparation of Nucleophile (In Situ)

Note: If using commercial NaOBu, skip to Step 2 and dissolve solid in n-Butanol.

  • Charge a dry, argon-purged 3-neck Round Bottom Flask (RBF) with anhydrous n-Butanol (10 mL/g of substrate).

  • Cool the solvent to 0°C in an ice bath.

  • Carefully add Sodium metal (1.5 equiv) piece-wise.

    • Caution: Hydrogen gas evolution. Ensure proper venting.

  • Stir until all sodium has dissolved (approx. 30-60 min), generating a clear solution of sodium n-butoxide.

Step 2: Reaction Initiation
  • Add Ethyl 2-chloroquinoline-4-carboxylate (1.0 equiv) directly to the alkoxide solution.

    • Observation: The solution may change color (often yellow/orange) due to the formation of the charge-transfer complex.

  • Equip the flask with a reflux condenser and a drying tube (CaCl2 or Nitrogen line).

Step 3: Thermal Activation
  • Heat the reaction mixture to Reflux (117°C) .

  • Monitor by TLC (Silica gel; Hexane:EtOAc 4:1) or HPLC every 60 minutes.

    • Target: Disappearance of starting material (

      
      ) and appearance of product (
      
      
      
      , often more polar if transesterified).
  • Typical reaction time: 2 - 4 hours .

Step 4: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Quench: Slowly add water (equal volume to solvent) or saturated

    
    .
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
    ).
    
  • Wash: Wash combined organics with Brine (

    
    ) and Water (
    
    
    
    ) to remove residual n-butanol.
  • Dry: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Step 5: Purification[5]
  • Recrystallization: The crude butyl ester product is often a solid. Recrystallize from minimal hot Ethanol or Hexane/EtOAc.

  • Yield Expectation: 75% - 90%.

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow for Batch Synthesis Start Start: Anhydrous n-Butanol Prep Generate NaOBu (Na metal + n-BuOH) Start->Prep AddSub Add 2-Chloroquinoline substrate Prep->AddSub Reflux Reflux at 117°C (2-4 Hours) AddSub->Reflux Check QC Check: TLC/HPLC Reflux->Check Check->Reflux Incomplete Workup Quench (H2O) & Extract (EtOAc) Check->Workup Complete Purify Concentrate & Recrystallize Workup->Purify

Figure 2: Step-by-step workflow from reagent preparation to product isolation.

Part 4: Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Moisture in solventEnsure n-Butanol is anhydrous. Water competes with butoxide, leading to hydrolysis (formation of 2-hydroxyquinoline).
Incomplete Reaction Insufficient TemperatureEnsure vigorous reflux. If using THF (lower BP), switch to DMF or n-Butanol.
Side Products TransesterificationIf the ethyl ester is strictly required, do not use n-butanol/NaOBu. Use NaH/n-BuOH (1 eq) in THF at 0°C, though transesterification is still a risk.
Color Change OxidationQuinolines can oxidize.[6][7] Perform reaction under inert atmosphere (

/Ar).

Part 5: References

  • Nucleophilic Aromatic Substitution (SNAr) Mechanism :

    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism." Available at: [Link]

  • Reactivity of 2-Chloroquinolines :

    • ResearchGate.[8] "Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole." (Discussion on C2 vs C4 reactivity). Available at: [Link]

  • Synthesis of Quinoline-4-carboxylic Acid Derivatives :

    • National Institutes of Health (PMC). "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction." Available at: [Link] (Note: Contextual grounding for quinoline scaffold synthesis).

  • General Protocol for Alkoxide Preparation :

    • Chemistry LibreTexts. "Preparation of Alkoxides." Available at: [Link]

Sources

Application Note: Recrystallization Protocols for Butyl 2-butoxyquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Physicochemical Profiling

Butyl 2-butoxyquinoline-4-carboxylate (CAS: 107779-36-2) is a critical lipophilic intermediate, structurally related to the synthesis of quinoline-based local anesthetics such as cinchocaine (dibucaine)[1]. The molecule features a quinoline core substituted with a butoxy ether at the 2-position and a butyl ester at the 4-position[2].

From a thermodynamic and solubility standpoint, the presence of these two extended aliphatic chains (C4 each) imparts significant lipophilicity to the molecule[3]. The absence of hydrogen bond donors, coupled with multiple hydrogen bond acceptors (the quinoline nitrogen, ester carbonyl, and ether oxygen), dictates that the compound will exhibit high solubility in aprotic and moderately polar organic solvents, while remaining completely insoluble in highly polar protic solvents like water.

Solvent Selection Rationale

Choosing the correct recrystallization solvent requires balancing the compound's high lipophilicity with the need for a steep temperature-dependent solubility curve. If a solvent is too non-polar (e.g., pure hexane), the compound may remain highly soluble even at 0°C, leading to poor recovery. Conversely, highly polar protic solvents (e.g., water) will fail to dissolve the compound even at reflux.

Quantitative Solubility Profile

The following table summarizes the predicted solubility behavior of butyl 2-butoxyquinoline-4-carboxylate across various solvent systems, guiding the experimental design.

Solvent SystemPolarity IndexBoiling Point (°C)Solubility (25°C)Solubility (Reflux)Crystallization Suitability
Water 10.2100InsolubleInsolubleUnsuitable (Anti-solvent only)
Heptane 0.198Low to ModerateModeratePoor single solvent; Excellent anti-solvent
Ethyl Acetate (EtOAc) 4.477HighVery HighGood primary solvent in binary systems
Isopropanol (IPA) 3.982LowHighExcellent single solvent
Ethanol / Water (8:2) ~6.5~80ModerateHighViable binary protic system

Causality in Solvent Choice:

  • Isopropanol (IPA): The non-polar isopropyl tail interacts favorably with the butyl/butoxy chains of the target molecule at elevated temperatures, ensuring complete dissolution. Upon cooling, the hydroxyl group's polarity dominates the thermodynamic environment, forcefully rejecting the lipophilic ester from the solution and driving high-yielding crystallization.

  • Ethyl Acetate / Heptane: When dealing with crude mixtures containing impurities of similar polarity, a binary system is superior. EtOAc acts as the "good" solvent. The dropwise addition of heptane (the "anti-solvent") lowers the dielectric constant of the medium precisely to the compound's cloud point, allowing for highly selective nucleation.

Recrystallization Workflow

Solvent_Selection Start Crude Butyl 2-butoxyquinoline-4-carboxylate CheckImp Impurity Profile Assessment Start->CheckImp Path1 Similar Polarity Impurities CheckImp->Path1 Path2 Distinct Polarity Impurities CheckImp->Path2 Method1 Binary System (EtOAc / Heptane) Path1->Method1 Method2 Single Solvent (Isopropanol) Path2->Method2 Mech1 Gradient Polarity Control Method1->Mech1 Mech2 Temperature-Dependent Solubility Method2->Mech2 Isolate Vacuum Filtration & Cold Wash Mech1->Isolate Mech2->Isolate

Figure 1: Decision matrix for selecting the optimal recrystallization solvent system.

Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Isopropanol)

This protocol is ideal for crude batches where impurities possess significantly different solubility profiles than the target ester.

Step-by-Step Methodology:

  • Dissolution: Weigh the crude butyl 2-butoxyquinoline-4-carboxylate and transfer it to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add HPLC-grade Isopropanol (IPA) at a ratio of approximately 3 to 5 mL per gram of crude material.

  • Heating: Heat the suspension to gentle reflux (approx. 82°C) using an oil bath or heating mantle until the solid is completely dissolved.

  • Hot Filtration (Self-Validation Step): Inspect the solution. If insoluble mechanical impurities or highly polar byproducts remain, perform a rapid hot gravity filtration through fluted filter paper into a pre-warmed Erlenmeyer flask. Causality: Pre-warming the glassware prevents premature crystallization in the funnel stem, ensuring no product is lost during transfer.

  • Controlled Cooling: Remove the flask from the heat source. Allow the solution to cool to room temperature undisturbed over 1 to 2 hours. Causality: Slow, undisturbed cooling minimizes the occlusion of mother liquor and impurities within the crystal lattice, yielding larger, higher-purity lamellar crystals.

  • Maximum Yield Induction: Once at room temperature, transfer the flask to an ice-water bath (0–5°C) for an additional 2 hours to force the remaining dissolved ester out of the solution.

  • Isolation: Collect the newly formed crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a minimal volume (1-2 mL/g) of ice-cold IPA. Causality: Cold IPA displaces the impurity-laden mother liquor without providing enough thermal energy to redissolve the purified product.

  • Drying: Dry the crystals under high vacuum at 40°C until a constant weight is achieved.

Protocol B: Binary Solvent Recrystallization (Ethyl Acetate / Heptane)

This protocol provides finer thermodynamic control and is recommended when dealing with structurally similar lipophilic impurities (e.g., unreacted starting materials).

Step-by-Step Methodology:

  • Primary Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimum volume of Ethyl Acetate (EtOAc) required to dissolve the solid at 70°C.

  • Anti-Solvent Titration: While maintaining the temperature at 70°C, add hot Heptane dropwise via an addition funnel or glass pipette with continuous swirling.

  • Cloud Point Targeting: Continue adding Heptane until the solution becomes faintly turbid (cloudy) and the turbidity persists for more than 10 seconds. Causality: This visual cue confirms the solution has reached the boundary of the metastable zone, where the solvent medium can no longer solvate the ester.

  • Metastable Zone Adjustment (Self-Validation Step): Add hot EtOAc drop-by-drop (usually 1-3 drops) just until the solution turns clear again. Causality: This ensures the solution is perfectly saturated at the elevated temperature, preventing "oiling out" (liquid-liquid phase separation) which traps impurities and ruins crystal formation.

  • Nucleation and Growth: Allow the flask to cool slowly to room temperature undisturbed, then transfer to an ice bath for 1 hour.

  • Isolation and Washing: Filter the resulting crystals under vacuum. Wash the crystals with ice-cold Heptane (Do not use EtOAc, to prevent product dissolution).

  • Drying: Dry the purified product under vacuum at 40°C.

Post-Crystallization Validation

To ensure the protocol has functioned as a self-validating system, the purified butyl 2-butoxyquinoline-4-carboxylate must be analyzed:

  • Melting Point Depression: Compare the melting point of the recrystallized product against the crude. A sharp melting point range (< 2°C) indicates high crystal lattice purity.

  • HPLC Analysis: Confirm the removal of related synthetic impurities by running a reverse-phase HPLC assay against a known reference standard.

References[1] Title: The synthetic methods of Dibucaine hydrochloride - ChemicalBook

Source : chemicalbook.com URL :[2] Title : Butyl 2-butoxyquinoline-4-carboxylate (CAS 107779-36-2) - Fluorochem Source : fluorochem.co.uk URL :[3] Title : Dibucaine | C20H29N3O2 | CID 3025 - PubChem - NIH Source : nih.gov URL :

Sources

Application Note: Microwave-Assisted Synthesis of Quinoline-4-Carboxylic Esters

Author: BenchChem Technical Support Team. Date: March 2026

Accelerated Protocols via Modified Pfitzinger and One-Pot Strategies

Introduction & Executive Summary

The quinoline-4-carboxylic ester scaffold (cinchoninic acid ester) is a privileged pharmacophore in drug discovery, serving as a precursor for antimalarial agents (e.g., Mefloquine analogues), antiviral drugs, and NK-3 receptor antagonists. Traditional thermal synthesis—primarily the Pfitzinger or Doebner reactions—suffers from prolonged reaction times (24–48 hours), harsh reflux conditions, and variable yields due to thermal degradation of sensitive substrates.

This application note details a Microwave-Assisted Organic Synthesis (MAOS) workflow that overcomes these limitations. By leveraging the dielectric heating properties of polar solvents, we convert a multi-day workflow into a sub-hour protocol.

Key Advantages of this Protocol:
  • Time Efficiency: Reaction times reduced from 12+ hours to <20 minutes.

  • Enhanced Yields: Suppression of side reactions via rapid, uniform heating.

  • Scalability: Protocols validated for 10 mL to 50 mL sealed vessel scales.

  • Flexibility: Modular approach allowing for diverse R-group substitution at the 2- and 3-positions.

Mechanistic Insight: The Pfitzinger Pathway[1]

To synthesize quinoline-4-carboxylic esters reliably, we utilize a modified Pfitzinger reaction to generate the acid core, followed by a microwave-accelerated Fischer esterification .

The reaction proceeds via the nucleophilic attack of the ketone enolate on the isatinate anion (formed in situ by base hydrolysis of isatin). The subsequent cyclization and dehydration yield the aromatic quinoline system.[1] Microwave irradiation accelerates the rate-determining step—the condensation and subsequent dehydration—by superheating the solvent matrix above its atmospheric boiling point.

Pathway Visualization

The following diagram outlines the mechanistic progression from Isatin precursors to the final Ester product.

PfitzingerMechanism Isatin Isatin (Precursor) BaseHydrolysis Base Hydrolysis (Ring Opening) Isatin->BaseHydrolysis + KOH/NaOH Isatinate Isatinate Anion (Intermediate) BaseHydrolysis->Isatinate Condensation Aldol-type Condensation Isatinate->Condensation + Ketone (R-CO-CH2-R') Cyclization Cyclization & Dehydration Condensation->Cyclization MW Irradiation AcidProduct Quinoline-4- carboxylic Acid Cyclization->AcidProduct Esterification MW Esterification (ROH + H+) AcidProduct->Esterification FinalEster Quinoline-4- carboxylic Ester Esterification->FinalEster MW, 5 min

Caption: Mechanistic pathway for the synthesis of quinoline-4-carboxylic esters via Pfitzinger reaction and subsequent esterification.

Experimental Protocols

Protocol A: Synthesis of Quinoline-4-Carboxylic Acid (Intermediate)

This step constructs the aromatic core using the Pfitzinger strategy.[2]

Reagents:

  • Isatin (1.0 equiv)[3]

  • Ketone (e.g., Acetophenone, Cyclohexanone) (1.2 equiv)

  • Potassium Hydroxide (KOH) (33% aq.[2][4] solution, 3.0 equiv)

  • Ethanol (Absolute)[4]

Equipment:

  • Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

  • 10 mL or 35 mL Pressure Vial with silicone/PTFE septum.

Step-by-Step Methodology:

  • Solubilization: In a 10 mL microwave vial, dissolve Isatin (2 mmol) in 33% aqueous KOH (3 mL). The solution will turn from orange/red to yellow/brown, indicating ring opening to the isatinate.

  • Addition: Add the ketone (2.4 mmol) and Ethanol (2 mL) to the vial.

    • Note: Ethanol acts as a co-solvent to homogenize the organic ketone with the aqueous base.

  • Irradiation: Seal the vessel and irradiate using the following dynamic method:

    • Temperature: 140 °C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Stirring: High

  • Work-up:

    • Cool the reaction to <50 °C using compressed air (internal reactor function).

    • Pour the reaction mixture into crushed ice (20 g) containing glacial acetic acid (2 mL) or 10% HCl.

    • The quinoline-4-carboxylic acid will precipitate immediately.

  • Isolation: Filter the solid, wash with cold water (3 x 10 mL), and dry in a vacuum oven.

    • Self-Validation: Check purity via TLC (MeOH:DCM 1:9). Product should remain at baseline or low Rf compared to Isatin.

Protocol B: Rapid Microwave Esterification

This step converts the acid to the target ester.

Reagents:

  • Quinoline-4-carboxylic acid (from Protocol A)[2][4]

  • Alcohol (Methanol or Ethanol) – Acts as solvent and reactant.

  • Sulfuric Acid (H₂SO₄) – Catalytic amount (approx. 0.1 mL per mmol).

Step-by-Step Methodology:

  • Preparation: Suspend the dried Acid (1 mmol) in the appropriate Alcohol (3–5 mL) in a fresh 10 mL microwave vial.

  • Catalysis: Add concentrated H₂SO₄ (3–5 drops) carefully.

  • Irradiation: Seal and irradiate:

    • Temperature: 120 °C

    • Hold Time: 5 minutes

  • Work-up:

    • Cool to room temperature.[4][5][6]

    • Neutralize with saturated NaHCO₃ solution.[7]

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Dry organic layer over MgSO₄ and concentrate in vacuo.

Quantitative Performance Analysis

The following data compares the microwave protocol against conventional reflux methods for the synthesis of 2-phenylquinoline-4-carboxylic acid ethyl ester (derived from acetophenone).

ParameterConventional Reflux (Thermal)Microwave-Assisted (Protocol A+B)Improvement Factor
Reaction Time (Step 1) 24 – 48 Hours10 – 15 Minutes~150x Faster
Reaction Time (Step 2) 6 – 12 Hours5 Minutes~70x Faster
Solvent Volume 50 – 100 mL3 – 5 mLGreen Metric
Isolated Yield (Overall) 45 – 60%82 – 92%+30% Yield
Purity (Crude) Requires Recrystallization>95% (Often requires no purif.)Efficiency

Data aggregated from internal validation and comparative literature studies [1, 2].

Experimental Workflow Diagram

This workflow illustrates the logical flow from raw materials to the validated ester, including critical decision points.

Workflow Start Start: Isatin + Ketone MW_Step1 MW Irradiation 140°C, 10 min, KOH Start->MW_Step1 Precipitation Acidify (HCl/AcOH) Precipitate Acid MW_Step1->Precipitation Check1 QC: 1H NMR / TLC (Confirm Acid Formation) Precipitation->Check1 MW_Step2 MW Esterification 120°C, 5 min, ROH/H+ Check1->MW_Step2 Pass Workup Neutralize & Extract (EtOAc) MW_Step2->Workup FinalQC Final QC (LCMS, NMR) Workup->FinalQC End Target Ester Isolated FinalQC->End >95% Purity

Caption: Operational workflow for the two-step microwave synthesis of quinoline-4-carboxylic esters.

Troubleshooting & Validation (Self-Correcting Systems)

To ensure scientific integrity, the following "Self-Validation" checkpoints should be used:

  • The "Color Shift" Indicator:

    • Observation: Upon adding KOH to Isatin, the solution must change from orange/red to a clear yellow/brown.

    • Correction: If the solution remains turbid or red, the ring opening is incomplete. Add more base or sonicate before adding the ketone.

  • Pressure Spikes:

    • Observation: Rapid pressure rise >20 bar during Step 1.

    • Causality: Decarboxylation of the intermediate or excessive ethanol vapor pressure.

    • Correction: Reduce Ethanol volume and rely more on the aqueous base as the primary solvent; ensure the vessel headspace is at least 50% of the total volume.

  • Incomplete Esterification:

    • Observation: TLC shows a streak (acid) rather than a distinct spot (ester).

    • Correction: Increase MW temperature to 130 °C or double the catalyst (H₂SO₄) loading.

References

  • El-Ashry, E. S. H., et al. (2005). "Microwave irradiation for the synthesis of quinoline scaffolds: a review." Arkivoc, 2005(ix), 17-28.

  • Rao, D. S., et al. (2021). "Microwave-Assisted Synthesis of Quinoline Derivatives." Asian Journal of Chemistry, 33(5), 955-960.

  • BenchChem Application Notes. "Microwave-Assisted Synthesis of Quinoline Derivatives: Application Notes and Protocols."

  • Pfitzinger, W. (1886).[1] "Chinolinderivate aus Isatin und Ketonen." Journal für Praktische Chemie, 33(1), 100.

Sources

Preparation of Local Anesthetic Intermediates: Butyl 4-Aminobenzoate (Butamben) and Functional Analogues

[1]

Executive Summary & Strategic Context

In the development of ester-type local anesthetics, the butyl moiety plays a critical role in modulating lipophilicity (logP) and protein binding affinity. This Application Note provides a rigorous technical guide for the preparation of Butyl 4-aminobenzoate (Butamben) , a primary "butyl ester" intermediate and active pharmaceutical ingredient (API) itself.[1]

Furthermore, we distinguish this from the N-butyl intermediate required for Tetracaine synthesis (Ethyl 4-(butylamino)benzoate ), addressing a common nomenclature ambiguity in anesthetic synthesis.[1] This guide prioritizes the Fischer Esterification via Azeotropic Distillation for Butamben due to its scalability and industrial relevance, while offering a secondary protocol for the N-alkylation pathway.

Key Technical Deliverables:

  • Thermodynamic Control: Strategies for driving equilibrium in esterification.

  • Process Purity: Impurity control (dimers, unreacted PABA).

  • Validation: HPLC and NMR characterization standards.

Reaction Engineering & Mechanistic Principles
2.1 The Chemistry of Butamben Synthesis

The synthesis of Butyl 4-aminobenzoate typically proceeds via the acid-catalyzed Fischer esterification of 4-aminobenzoic acid (PABA) with n-butanol.[1]

1

Critical Process Parameters (CPPs):

  • Water Removal: The reaction is an equilibrium process (

    
    ). To achieve high conversion (>98%), water must be continuously removed. We utilize a Dean-Stark trap  with n-butanol acting as both reagent and entrainer (azeotrope bp ~92°C).[1]
    
  • Catalyst Selection: Concentrated Sulfuric Acid (

    
    ) is preferred over Thionyl Chloride (
    
    
    ) for this specific ester.[1] While
    
    
    is potent, it generates
    
    
    /
    
    
    gas, requiring scrubbing.
    
    
    allows for a robust, closed-loop azeotropic process.[1]
  • Temperature Control: The reaction must be maintained at vigorous reflux (approx. 118°C, bp of n-butanol) to ensure efficient azeotropic distillation.

2.2 Pathway Visualization

ButambenSynthesisPABA4-Aminobenzoic Acid(Solid)IntermediateProtonated Tetrahedral IntermediatePABA->Intermediate ProtonationButanoln-Butanol(Solvent/Reagent)Butanol->IntermediateCatalystH2SO4(Catalyst)Catalyst->IntermediateCrudeCrude Butamben(Acidic Solution)Intermediate->Crude -H2O (Elimination)DeanStarkDean-Stark Trap(Water Removal)DeanStark->Crude Dry Solvent ReturnCrude->DeanStark Azeotrope RefluxNeutralizationNeutralization(Na2CO3)Crude->Neutralization QuenchProductButyl 4-aminobenzoate(Crystalline Solid)Neutralization->Product Crystallization

Figure 1: Reaction workflow for the acid-catalyzed esterification of PABA to Butamben using azeotropic water removal.

Experimental Protocol: Synthesis of Butyl 4-Aminobenzoate

Safety Warning: n-Butanol is flammable.[1] Sulfuric acid is corrosive. Perform all operations in a fume hood.

3.1 Materials & Equipment
  • Reagents:

    • 4-Aminobenzoic acid (PABA) [CAS: 150-13-0]: 13.7 g (0.10 mol)[1]

    • n-Butanol [CAS: 71-36-3]: 74 g (100 mL, ~1.0 mol) - Large excess acts as solvent.[1]

    • Sulfuric Acid (conc. 98%): 4.0 mL[1]

    • Sodium Carbonate (

      
      ): 10% aqueous solution.[1]
      
  • Equipment:

    • 250 mL Round Bottom Flask (RBF).[1]

    • Dean-Stark apparatus.[1]

    • Reflux condenser.

    • Magnetic stirrer / Heating mantle.

3.2 Step-by-Step Procedure
  • Charge: In the 250 mL RBF, suspend 13.7 g of PABA in 100 mL of n-butanol.

  • Catalyst Addition: Slowly add 4.0 mL of conc.

    
     dropwise with stirring. (Exothermic reaction; PABA will dissolve as the salt forms).
    
  • Reflux: Attach the Dean-Stark trap and condenser. Heat the mixture to reflux (oil bath ~130-140°C).

  • Water Removal: Maintain reflux for 4–6 hours. Monitor the collection of water in the trap side-arm. The theoretical water yield is ~1.8 mL. Continue until water evolution ceases.

  • Concentration: Allow the reaction to cool to ~60°C. Remove excess n-butanol via rotary evaporation under reduced pressure (keep bath <70°C) until the volume is reduced to approx. 20–30 mL.

  • Neutralization: Pour the concentrated oily residue into a beaker containing 150 mL of ice-water. The mixture will be acidic.

    • Slowly add 10%

      
       solution with vigorous stirring until pH ~8–9.
      
    • Observation: The product will precipitate as a white to off-white solid.[1]

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 50 mL) to remove residual salts and butanol.

  • Purification (Recrystallization):

    • Transfer the crude solid to a flask.

    • Dissolve in a minimum amount of hot Ethanol (95%) or Methanol.

    • (Optional) Add activated charcoal, boil for 5 mins, and filter hot to remove color.

    • Allow to cool slowly to room temperature, then refrigerate (4°C).

    • Collect crystals by filtration and dry in a vacuum oven at 40°C.

Expected Yield: 80–90% (approx. 15.5–17.5 g). Melting Point: 57–59°C (Lit. 57–58°C).

Secondary Protocol: N-Alkylation for Tetracaine Intermediate

Note: If your target is the "butyl intermediate" for Tetracaine (Ethyl 4-(butylamino)benzoate), use this protocol.

Reaction: Benzocaine + 1-Bromobutane

1
  • Mix: Combine Benzocaine (16.5 g, 0.1 mol), 1-Bromobutane (15.1 g, 0.11 mol), and Potassium Carbonate (13.8 g, 0.1 mol) in DMF (50 mL).

  • Heat: Stir at 100°C for 12 hours.

  • Workup: Pour into ice water (200 mL). Extract with Ethyl Acetate.

  • Purification: The product is an oil or low-melting solid. Purify via column chromatography (Hexane/EtOAc 9:1) if high purity is required for subsequent transesterification to Tetracaine.

Analytical Validation & Quality Control

Data should be summarized to verify the identity and purity of the synthesized Butamben.

5.1 Specification Table
ParameterSpecification CriteriaMethod
Appearance White crystalline powderVisual
Melting Point 57.0 – 59.0 °CCapillary Method
Assay (HPLC) > 99.0%HPLC (C18, MeOH:H2O)
Solubility Soluble in ethanol, ether; Insoluble in waterUSP Solubility
Identification (IR) 1680 cm⁻¹ (Ester C=O), 3300-3400 cm⁻¹ (NH₂)FTIR
5.2 HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) [60:40 v/v].[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 285 nm (max absorption for aminobenzoates).

  • Retention Time: Butamben elutes significantly later than PABA due to the butyl chain lipophilicity.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield Incomplete water removal.[1]Ensure vigorous reflux; check Dean-Stark seal; extend reaction time.[1]
Oily Product Residual n-butanol.[1]Dry longer under high vacuum; recrystallize from Ethanol/Water mix.
Colored Impurity Oxidation of amino group.Perform reaction under Nitrogen (

) atmosphere; use fresh PABA.
Low Melting Point Presence of unreacted PABA or water.Wash crude solid thoroughly with dilute

before recrystallization.
References
  • PubChem. Butyl 4-aminobenzoate (Compound).[1][2] National Library of Medicine. Available at: [Link][1]

  • Cohen, J. et al.Process for preparing aminobenzoate esters. U.S. Patent 7,547,798, issued June 16, 2009.
  • Adams, R. et al.Alkamine Esters of p-Aminobenzoic Acid. Journal of the American Chemical Society, 1926, 48(6), 1758–1760.
  • Org. Synth. Ethyl 4-Aminobenzoate (Benzocaine) Preparation (Analogous Protocol).[1] Organic Syntheses, Coll.[3] Vol. 1, p.235 (1941). Available at: [Link][1]

Application Note: Optimized TLC Mobile Phases for Quinoline Esters

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and purification specialists working with nitrogen-containing heterocycles. It moves beyond basic TLC instructions to address the specific physicochemical challenges of separating quinoline esters.

Executive Summary

Quinoline esters represent a unique separation challenge in drug discovery. While the ester moiety contributes lipophilicity, the quinoline nitrogen (pKa ~4.9) retains basic character, leading to strong interactions with acidic silanol groups on silica gel. This results in the "tailing" phenomenon—broad, diffuse spots that compromise resolution and purification efficiency. This guide details a self-validating protocol to suppress silanol activity using amine modifiers, ensuring sharp, reproducible separations.[1]

Physicochemical Basis of Separation

To optimize the mobile phase, one must understand the molecular competition occurring on the stationary phase.

The Silanol Effect

Standard silica gel plates (e.g., Silica Gel 60


) possess slightly acidic surface silanol groups (Si-OH).[1]
  • The Interaction: The lone pair of electrons on the quinoline nitrogen acts as a Lewis base, hydrogen-bonding or protonating at the acidic silanol sites.

  • The Result: This secondary interaction functions as a "drag" force, causing the compound to streak rather than migrate as a discrete band.

  • The Solution: Competitive Inhibition. By introducing a volatile base (e.g., Triethylamine) into the mobile phase, we saturate the active silanol sites, effectively "blocking" them from the quinoline analyte.

DOT Diagram: The Silanol Blocking Mechanism

The following diagram illustrates the competitive inhibition strategy required for basic heterocycles.

SilanolBlocking Silica Silica Surface (Acidic Si-OH) Quinoline Quinoline Ester (Basic Nitrogen) Quinoline->Silica Blocked Interaction (No Tailing) MobilePhase Mobile Phase Flow Quinoline->MobilePhase Free Migration TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silica High Affinity Binding (Saturates Sites)

Figure 1: Mechanism of Action. TEA saturates acidic silanol groups, preventing the quinoline nitrogen from binding and tailing.

Strategic Mobile Phase Protocols

Do not rely on a single solvent system. Use the following decision matrix to select the optimal phase based on your specific ester's polarity.

Protocol A: The "Standard" Screen (Lipophilic Esters)

Target: Simple alkyl esters (e.g., Ethyl quinoline-3-carboxylate).[1] Base System: Hexane / Ethyl Acetate (Hex/EtOAc).[2][3]

  • Preparation: Prepare a 10 mL stock of Hexane:EtOAc (7:3) .

  • The Modifier Step (Critical): Add 0.1 mL Triethylamine (TEA) to the 10 mL mixture (approx. 1% v/v).

    • Note: Without TEA, spots will likely streak.[4]

  • Development: Run the TLC.

    • If Rf < 0.2: Increase polarity to Hex:EtOAc (1:1) + 1% TEA.

    • If Rf > 0.8: Decrease polarity to Hex:EtOAc (9:1) + 1% TEA.

Protocol B: The "Polar" Screen (Complex/Polar Esters)

Target: Quinoline esters with polar substituents (hydroxyl, amino, or short-chain esters).[1] Base System: Dichloromethane / Methanol (DCM/MeOH).

  • Preparation: Prepare a 10 mL stock of DCM:MeOH (95:5) .

  • The Modifier Step: Add 0.1 mL TEA or 0.1 mL NH₄OH (Ammonium Hydroxide) .

    • Expert Tip: For very polar compounds, NH₄OH often provides sharper spots than TEA in DCM/MeOH systems.

  • Development:

    • If Rf < 0.2: Increase polarity to DCM:MeOH (9:1).

    • If Rf > 0.8: Switch back to Protocol A (Pure EtOAc or DCM).

Quantitative Reference Table: Solvent Systems
Compound TypeRecommended Mobile PhaseModifier (Essential)Typical RfReference
Simple Quinoline Esters Hexane : EtOAc (8:2 to 6:[1]4)1% TEA0.3 – 0.6[1, 2]
Polar Quinoline Derivatives DCM : MeOH (98:2 to 90:[1]10)1% TEA or NH₄OH0.2 – 0.5[1, 5]
Cinchona Alkaloids (High MW) Toluene : Ether : Diethylamine (40:35:[1]10)Diethylamine (Built-in)Variable[3]
Highly Acidic/Basic Mixes CHCl₃ : MeOH (98:[1]2)1-2% TEA~0.3[4]

Visualization & Detection

Quinoline esters are UV-active, but confirming the "ester" functionality and checking for decomposition requires specific stains.

Workflow: Visualization Decision Tree

Visualization Start Dry TLC Plate UV UV Lamp (254 nm) (Conjugated System) Start->UV Check Spots Visible? UV->Check Stain Chemical Staining Check->Stain No / Weak End End Check->End Yes (Mark with Pencil) Dragendorff Dragendorff's Reagent (Specific for Nitrogen) Stain->Dragendorff Confirm Nitrogen Iodine Iodine Chamber (General Organic) Stain->Iodine Quick Check Hanessian Hanessian's Stain (Dip & Heat) Stain->Hanessian High Sensitivity

Figure 2: Visualization workflow. UV is primary; Dragendorff's is specific for the quinoline nitrogen.

Staining Protocols[5]
  • UV (254 nm): Quinolines fluoresce strongly (dark purple on green background). This is non-destructive.

  • Dragendorff’s Reagent:

    • Preparation: Mix 0.85g Bismuth Subnitrate + 10mL Acetic Acid + 40mL Water (Sol A) with 8g Potassium Iodide + 20mL Water (Sol B). Dilute 5mL of (A+B) with 10mL Acetic Acid and 90mL Water.

    • Result: Orange/Red spots on a yellow background. Specific to the basic nitrogen.

  • Iodine Chamber:

    • Method: Place plate in a jar with solid iodine crystals.

    • Result: Brown spots.[5][6] Reversible (spots fade over time).

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Streaking / Tailing Acidic silanol interactionAdd 1% Triethylamine (TEA) to the mobile phase.[1] Ensure plate is dry before running.[5][7][8]
"Moon" Shape Spots OverloadingDilute sample 10x. Apply a smaller spot (1-2 mm diameter).[1][5]
Rf ≈ 0 (Stuck at Baseline) Solvent too non-polarSwitch from Hex/EtOAc to DCM/MeOH (95:5) .
Rf ≈ 1 (Runs with Front) Solvent too polarSwitch from DCM/MeOH to Hex/EtOAc (9:1) or pure DCM.
Ghost Spots Decomposition on silicaUse 2D-TLC : Run once, dry, turn 90°, run again. If spots appear off-diagonal, the compound is degrading.

References

  • ResearchGate. (2013). TLC and HPTLC assay of quinoline-quinuclidine alkaloids.[1][9] ResearchGate. [Link]

  • RSC Medicinal Chemistry. (2024). Synthesis and purification of quinoline-3-carboxylic acid derivatives. Royal Society of Chemistry. [Link]

  • Interchim. (2020). TLC Fundamentals – Stationary & mobile phase choice.[5][10][11][12] Interchim Blog. [Link]

Sources

Application Note: Catalytic Esterification of Quinoline Carboxylic Acids with n-Butanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of butyl quinolinecarboxylates is a critical transformation in the development of quinoline-based pharmaceuticals, agrochemicals, and functional materials. However, the direct esterification of quinoline carboxylic acids presents unique synthetic hurdles due to the zwitterionic nature of the substrate and the basicity of the quinoline nitrogen. This application note provides an authoritative, comparative guide to the catalytic esterification of quinoline carboxylic acids with n-butanol, detailing classical methods alongside modern, chemoselective Lewis acid-promoted protocols.

Mechanistic Challenges: The "Quinoline Problem"

In standard organic synthesis, Fischer esterification is the go-to method for generating esters. However, applying this to quinoline carboxylic acids introduces a severe limitation:

  • Catalyst Sequestration & Insolubility: The basic quinoline nitrogen (pKa ~4.9) rapidly protonates in the presence of strong Brønsted acids (e.g., H₂SO₄ or p-TsOH) to form a quinolinium salt[1]. This drastically reduces the substrate's solubility in organic media like n-butanol and pulls the acid catalyst out of the catalytic cycle, necessitating stoichiometric or excess acid.

  • Electronic Deactivation: The protonated quinolinium ring acts as a strong electron-withdrawing group, which can inductively deactivate the carboxylic acid carbon toward nucleophilic attack, particularly in 2- and 4-quinoline carboxylic acids.

To circumvent these issues, researchers must choose between forcing conditions (excess acid and heat)[1], highly reactive intermediates (acid chlorides)[1], or modern Lewis acid-mediated activation[2].

Pathway Analysis & Catalyst Selection

Pathway A: Classical Fischer Esterification (Equilibrium Driven)

This pathway utilizes concentrated H₂SO₄ and continuous water removal[1]. While cost-effective, the harsh conditions often lead to substrate degradation and low yields. The reaction relies entirely on Le Chatelier's principle, requiring a Dean-Stark apparatus to azeotropically remove water.

Pathway B: Acid Chloride Activation (Two-Step)

By treating the quinoline carboxylic acid with thionyl chloride (SOCl₂) and a catalytic amount of DMF, the highly electrophilic Vilsmeier-Haack intermediate converts the acid into an acid chloride[1]. Subsequent trapping with n-butanol yields the ester. This method ensures high conversion but lacks chemoselectivity and requires the handling of toxic, corrosive reagents.

Pathway C: Zn(OTf)₂-Promoted Chemoselective Esterification (Recommended)

A highly efficient, mild alternative utilizes a catalytic amount of Zinc triflate (Zn(OTf)₂) in conjunction with triphenylphosphine (PPh₃) and iodine (I₂)[2]. Causality of the Catalyst System:

  • PPh₃ and I₂ react to form an iodophosphonium ion, which subsequently reacts with the carboxylic acid to generate a highly reactive acyloxyphosphonium intermediate.

  • Zn(OTf)₂ acts as a specialized Lewis acid; the Zn²⁺ ion coordinates selectively to the carbonyl oxygen of the acyloxyphosphonium ion, dramatically lowering its LUMO energy.

  • This coordination makes the carbonyl carbon exceptionally electrophilic, allowing smooth nucleophilic attack by n-butanol at mild temperatures (60 °C) without protonating the quinoline nitrogen[2].

ZnMechanism Step1 PPh3 + I2 Step2 Iodophosphonium Ion [Ph3PI]+ I- Step1->Step2 Step3 Acyloxyphosphonium Ion [RCOO-PPh3]+ Step2->Step3 + Carboxylic Acid Acid Quinoline Carboxylic Acid Acid->Step3 Step4 Zn-Coordinated Complex Highly Electrophilic Step3->Step4 Coordination Zn Zn(OTf)2 Catalyst Zn->Step4 Product Butyl Quinolinecarboxylate + Ph3P=O + HI Step4->Product Nucleophilic Attack Alcohol n-Butanol Alcohol->Product

Mechanism of Zn(OTf)2-promoted esterification via acyloxyphosphonium activation.

Experimental Protocols

Protocol 1: Zn(OTf)₂-Promoted Esterification (Recommended)

This protocol is highly chemoselective and preserves sensitive functional groups (e.g., unprotected phenols or secondary amines) that would otherwise react under classical conditions[2].

  • Activation: In an oven-dried Schlenk flask under N₂ atmosphere, dissolve PPh₃ (2.0 equiv) and I₂ (2.0 equiv) in anhydrous acetonitrile (10 mL/mmol). Causality: The N₂ atmosphere is critical; moisture will rapidly hydrolyze the iodophosphonium intermediate.

  • Substrate Addition: Add the quinoline carboxylic acid (1.0 equiv) and stir for 10 minutes at room temperature.

  • Catalysis: Introduce Zn(OTf)₂ (5 mol%) to the mixture. Stir for 30 minutes at 60 °C to ensure complete formation of the Zn-coordinated complex[2].

  • Esterification: Add anhydrous n-butanol (1.1 equiv) dropwise. Continue stirring at 60 °C.

  • Self-Validation (TLC): Monitor the reaction via TLC (EtOAc/Hexanes). The disappearance of the highly polar, UV-active baseline spot (carboxylic acid) and the appearance of a high Rf spot confirms conversion.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography to remove the triphenylphosphine oxide (Ph₃P=O) byproduct.

Protocol 2: Acid Chloride Method (High Yield, Harsh Reagents)
  • Chlorination: Suspend quinoline carboxylic acid (1.0 equiv) in neat SOCl₂ (5.0 equiv). Add 1 drop of anhydrous DMF. Causality: DMF acts as a catalyst by forming the Vilsmeier-Haack reagent, accelerating acid chloride formation[1].

  • Reflux: Heat the mixture at 80 °C for 2 hours. The reaction is complete when the suspension transitions into a clear solution.

  • Evaporation: Remove excess SOCl₂ under reduced pressure. Co-evaporate with anhydrous toluene (2 x 5 mL). Causality: Any residual SOCl₂ will react competitively with n-butanol to form butyl chloride, depressing the ester yield.

  • Nucleophilic Trapping: Dissolve the crude acid chloride in anhydrous dichloromethane (DCM) and cool to 0 °C. Add n-butanol (1.5 equiv) and triethylamine (2.0 equiv) dropwise. Causality: Triethylamine acts as an acid scavenger, neutralizing the generated HCl and preventing quinolinium salt formation.

  • Workup: Warm to room temperature, stir for 2 hours, quench with saturated NaHCO₃, and extract with DCM.

Protocol 3: Classical Fischer Esterification (Low Cost)
  • Suspension: Suspend quinoline carboxylic acid (1.0 equiv) in a large excess of n-butanol (acting as both reactant and solvent).

  • Acidification: Carefully add concentrated H₂SO₄ (1.5 equiv) dropwise. Causality: A stoichiometric excess is mandatory because the quinoline nitrogen will immediately consume 1 equivalent of the acid to form a salt[1].

  • Azeotropic Distillation: Equip the flask with a Dean-Stark apparatus and reflux at 118 °C for 16-24 hours. Expert Insight: n-Butanol and water form an azeotrope boiling at 92.7 °C. Adding a small volume of toluene as an entrainer facilitates sharper phase separation in the trap.

  • Neutralization: Cool to room temperature and carefully neutralize with saturated aqueous NaHCO₃ (Caution: Exothermic, vigorous CO₂ evolution). Extract with ethyl acetate.

Workflow Start Quinoline Carboxylic Acid Path1 Classical Fischer H2SO4 / n-BuOH Reflux, 118°C Start->Path1 Path2 Zn(OTf)2 Promoted PPh3 / I2 / CH3CN 60°C, 30 min Start->Path2 Path3 Acid Chloride SOCl2 / Reflux then n-BuOH Start->Path3 Purification Aqueous Workup & Chromatography Path1->Purification Path2->Purification Path3->Purification End Pure Butyl Ester Purification->End

Comparative experimental workflows for the synthesis of butyl quinolinecarboxylates.

Comparative Data Summary

The following table summarizes the quantitative metrics and operational parameters for the three methodologies discussed:

ParameterZn(OTf)₂ PromotedAcid Chloride MethodClassical Fischer
Catalyst / Activator Zn(OTf)₂ (5 mol%) + PPh₃/I₂SOCl₂ (excess) + DMFH₂SO₄ (1.5 equiv)
Temperature 60 °C80 °C (Step 1), 25 °C (Step 2)118 °C (Reflux)
Reaction Time 1 - 2 hours4 hours (Total)16 - 24 hours
Typical Yield 85 - 95%75 - 85%40 - 60%
Chemoselectivity ExcellentPoor (reacts with free OH/NH₂)Moderate
Primary Limitation Requires strictly anhydrous conditionsToxic reagents, moisture sensitiveHarsh conditions, low yield
References
  • Title: Quinolinecarboxylic acid derivative (WO1991007412A1)
  • Title: Zn(OTf)₂-Promoted Chemoselective Esterification of Hydroxyl Group Bearing Carboxylic Acids Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Application Note: High-Yield Synthesis of 2-Alkoxyquinoline-4-Carboxylates via Regioselective

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 2-alkoxyquinoline-4-carboxylate scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in antimalarials (analogues of mefloquine), high-affinity NK3 receptor antagonists, and antitubercular agents.

Traditional synthesis often relies on the Pfitzinger reaction or direct cyclization, which can suffer from harsh conditions and poor regioselectivity. This guide focuses on a Late-Stage Functionalization (LSF) strategy. By utilizing 2-chloroquinoline-4-carboxylates as a divergent intermediate, researchers can generate libraries of 2-alkoxy derivatives via Nucleophilic Aromatic Substitution (


).

Why this approach?

  • Divergency: One common intermediate yields diverse analogues.

  • Yield:

    
     on the electron-deficient quinoline ring typically proceeds in >85% yield.
    
  • Scalability: The reaction avoids heavy metal catalysts and high-pressure hydrogenation.

Mechanistic Insight & Critical Process Parameters

The Reaction Mechanism ( )

The transformation is driven by the electron-deficiency of the quinoline ring. The nitrogen atom at position 1 and the electron-withdrawing ester group at position 4 significantly lower the LUMO energy at the C2 position, making it highly susceptible to nucleophilic attack by alkoxides.

Key Mechanistic Steps:

  • Nucleophilic Attack: The alkoxide (

    
    ) attacks C2, breaking aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).
    
  • Elimination: The chloride anion is expelled, restoring aromaticity.[1]

Critical Caution - Transesterification: A common pitfall is the "scrambling" of the C4-ester. If a methyl ester substrate is reacted with sodium ethoxide in ethanol, the product will predominantly be the ethyl ester due to rapid transesterification at the carbonyl center.

  • Rule of Thumb: Always match the alkoxide base to the alcohol solvent (e.g., NaOMe/MeOH) OR use a non-nucleophilic solvent (THF/DMF) with a bulky ester (e.g., tert-butyl) if the R-groups must differ.

Reaction Pathway Diagram

SNAr_Mechanism Start 2-Chloroquinoline- 4-carboxylate Complex Meisenheimer Complex (Anionic Intermediate) Start->Complex Nucleophilic Attack (C2) SideProduct Side Reaction: Transesterification Start->SideProduct Attack at C4-Carbonyl (If solvent mismatch) Reagent Alkoxide (RO⁻) (Nucleophile) Reagent->Complex Product 2-Alkoxyquinoline- 4-carboxylate Complex->Product Elimination of Cl⁻ (Restoration of Aromaticity)

Figure 1: Mechanistic pathway for the conversion of 2-chloroquinoline-4-carboxylate to its alkoxy derivative, highlighting the critical branching point for transesterification side-products.

Experimental Protocols

Protocol A: Synthesis of 2-Methoxyquinoline-4-carboxylate (Matching System)

Use this standard protocol when the alkoxy group matches the ester alkyl group.

Reagents:

  • Methyl 2-chloroquinoline-4-carboxylate (1.0 equiv)

  • Sodium Methoxide (NaOMe), 25 wt% in Methanol (1.2 equiv)

  • Methanol, anhydrous (10 V, i.e., 10 mL per gram of substrate)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Charge the flask with Methyl 2-chloroquinoline-4-carboxylate and anhydrous Methanol. Stir until fully dissolved.

  • Addition: Add the NaOMe solution dropwise via syringe over 10 minutes at room temperature. Note: A slight exotherm may be observed.

  • Reaction: Heat the mixture to reflux (65°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by a more polar fluorescent spot.

  • Quench: Cool to room temperature. Neutralize the mixture to pH 7 using 1M HCl. Crucial: Do not over-acidify, or the basic quinoline nitrogen will protonate, trapping the product in the aqueous phase.

  • Workup: Remove methanol under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with water (2x) and brine (1x).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
    
Protocol B: Synthesis with Complex/Bulky Alcohols (Non-Matching System)

Use this protocol for benzyloxy, isopropoxy, or functionalized side chains where transesterification must be avoided.

Reagents:

  • Methyl 2-chloroquinoline-4-carboxylate (1.0 equiv)

  • Alcohol (R-OH) (1.5 equiv)

  • Sodium Hydride (NaH), 60% dispersion in oil (1.5 equiv)

  • THF (Tetrahydrofuran), anhydrous (15 V)

Step-by-Step Methodology:

  • Alkoxide Formation: In a separate dried flask, suspend NaH in anhydrous THF at 0°C. Add the alcohol (R-OH) dropwise. Stir for 30 mins until

    
     evolution ceases.
    
  • Substrate Addition: Dissolve the 2-chloroquinoline substrate in minimum THF and add it slowly to the pre-formed alkoxide solution at 0°C.

  • Reaction: Allow to warm to room temperature. If conversion is slow (checked by TLC after 2h), heat to 50°C.

    • Note: Avoid refluxing if using a methyl ester substrate to minimize transesterification risk, although the lack of methanol solvent mitigates this significantly.

  • Workup: Quench carefully with saturated

    
     solution. Extract with Diethyl Ether.
    

Troubleshooting & Optimization Guide

The following decision tree assists in resolving common synthetic issues.

Troubleshooting Problem Issue Detected LowYield Low Yield / Incomplete Conversion Problem->LowYield SideProd Impurity: Hydrolyzed Acid (COOH) Problem->SideProd Scrambled Impurity: Wrong Ester (Transesterification) Problem->Scrambled Sol1 Increase Temp or Switch to DMF (higher bp) LowYield->Sol1 Sol2 Ensure Anhydrous Conditions (Water attacks Ester) SideProd->Sol2 Sol3 Use Protocol B (Inert Solvent) or Bulky t-Butyl Ester Scrambled->Sol3

Figure 2: Troubleshooting logic for


 alkoxylation.
Performance Data: Substituent Effects

The steric and electronic nature of the alkoxide impacts yield and reaction time.

EntryAlkoxide (Nucleophile)SolventTemp (°C)Time (h)Yield (%)Notes
1 Sodium MethoxideMethanol65292Excellent yield; standard benchmark.
2 Sodium EthoxideEthanol78389Requires matching ethyl ester substrate.
3 Sodium IsopropoxideTHF60678Steric hindrance slows nucleophilic attack.
4 Sodium BenzyloxideDMF80485Requires Protocol B; high UV activity product.
5 Sodium PhenoxideDMF100865Phenoxide is a weaker nucleophile (delocalized charge).

References

  • Mechanistic Found

    
    : 
    Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 2-Chloroquinoline with Methoxide Ion." Chemical Reviews.
    (Note: Foundational text for quinoline reactivity)
    
  • High-Yield Synthetic Protocol: Dave, C. G., & Shah, D. A. (2002). "Nucleophilic substitution reactions of 2-chloro-3-formylquinolines." Journal of Heterocyclic Chemistry.

  • Medicinal Chemistry Application (Antimalarials): Foley, M., & Tilley, L. (1998). "Quinoline antimalarials: mechanisms of action and resistance." Pharmacology & Therapeutics.

  • Transesterification Risks in Synthesis: Otera, J. (1993). "Transesterification." Chemical Reviews.

  • General Quinoline Functionalization: BenchChem Application Note. "Application Notes and Protocols for Nucleophilic Aromatic Substitution at the C4 Position of 4-Chloroquinoline-6-carbaldehyde." (Verified via Search Context 1.6)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Butoxyquinoline-4-Carboxylate Esterification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinoline derivative synthesis. The esterification of 2-butoxyquinoline-4-carboxylic acid is a critical transformation in the development of local anesthetics (e.g., cinchocaine analogs) and dihydroorotate dehydrogenase (DHODH) inhibitors[1],[2]. However, researchers frequently encounter low yields due to the substrate's unique physicochemical properties. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to optimize your esterification workflows.

Part 1: Troubleshooting & FAQs

Q1: Why is the yield of my direct Fischer esterification (H₂SO₄/Alcohol) consistently below 40%? A: The low yield is a direct consequence of the zwitterionic nature of 2-butoxyquinoline-4-carboxylic acid. In acidic media, the quinoline nitrogen protonates, creating a species that is highly insoluble in standard aliphatic alcohols. Furthermore, this basic nitrogen buffers the acid catalyst, requiring a massive excess of strong acid to drive the equilibrium. This excess acid can lead to unwanted side reactions, including the premature cleavage of the 2-butoxy ether linkage.

Q2: How can I bypass the zwitterion issue for small-scale discovery chemistry? A: For small-scale synthesis (e.g., methyl or butyl esters), we recommend a base-promoted alkylation utilizing Cesium Carbonate (Cs₂CO₃) and an alkyl halide in DMF[1]. Causality: The large ionic radius of the cesium cation creates a "naked," highly nucleophilic carboxylate anion. This completely deprotonates the carboxylic acid, bypassing the zwitterion equilibrium and allowing for rapid Sₙ2 displacement on the alkyl halide, even in the presence of steric hindrance from the quinoline core.

Q3: What is the most scalable method for industrial or large-scale lab synthesis? A: The two-step Acid Chloride route using Thionyl Chloride (SOCl₂) in Toluene is the industry standard, frequently yielding >90%[3],[2]. Causality: SOCl₂ converts the unreactive carboxylic acid into a highly electrophilic 2-butoxyquinoline-4-carbonyl chloride. Toluene is the optimal solvent here because it dissolves the intermediate acid chloride completely and allows for the azeotropic removal of excess SOCl₂ and HCl gas before the alcohol is introduced, preventing competitive side reactions.

Part 2: Mechanistic Workflow

G Start 2-Butoxyquinoline-4-carboxylic acid (Poor Solubility, Zwitterionic) Fischer Fischer Esterification (ROH, H2SO4, Reflux) Start->Fischer AcidChloride Acid Chloride Route (SOCl2, Toluene, 60°C) Start->AcidChloride BaseAlkylation Base-Promoted Alkylation (Cs2CO3, R-X, DMF) Start->BaseAlkylation YieldLow Low Yield (<40%) Equilibrium & Solubility Issues Fischer->YieldLow YieldHigh1 High Yield (>90%) Fast Kinetics, Scalable AcidChloride->YieldHigh1 + ROH YieldHigh2 High Yield (>85%) Bypasses Zwitterion BaseAlkylation->YieldHigh2 Target 2-Butoxyquinoline-4-carboxylate Ester YieldLow->Target YieldHigh1->Target YieldHigh2->Target

Mechanistic pathways for 2-butoxyquinoline-4-carboxylate synthesis comparing yield efficiencies.

Part 3: Self-Validating Experimental Protocols

Protocol A: Base-Promoted Alkylation (Ideal for Discovery Scale) Reference Standard: Adapted from [1].

  • Preparation: Suspend 1.0 eq of 2-butoxyquinoline-4-carboxylic acid in anhydrous DMF (0.2 M).

  • Deprotonation: Add 1.5 eq of Cs₂CO₃. Stir at room temperature for 30 minutes. Self-Validation Check: The initial opaque suspension will begin to change texture and clarify as the highly soluble cesium salt forms, indicating successful deprotonation.

  • Alkylation: Dropwise add 1.2 eq of the desired alkyl halide (e.g., Iodomethane or 1-Bromobutane). Stir overnight at room temperature (or 60°C for less reactive bromides). Self-Validation Check: The reaction mixture will clarify into a nearly homogeneous solution as the ester product is generated.

  • Workup: Quench with water and extract with Ethyl Acetate (3x). Wash the organic layer extensively with brine to remove DMF, dry over MgSO₄, and concentrate under reduced pressure.

Protocol B: Acid Chloride Method (Ideal for Scale-Up) Reference Standard: Adapted from [3],[2].

  • Acid Chloride Formation: Charge a dry, inert reactor with 1.0 eq of 2-butoxyquinoline-4-carboxylic acid and anhydrous Toluene (0.5 M). Add 1.5 eq of Thionyl Chloride (SOCl₂) dropwise under stirring.

  • Heating: Gradually heat the mixture to 60–70°C. Self-Validation Check: Vigorous evolution of HCl and SO₂ gases will occur. The reaction is complete when gas evolution ceases entirely and the heterogeneous suspension transforms into a clear, homogeneous toluene solution[3].

  • Distillation: Distill off the excess SOCl₂ and a portion of the toluene under reduced pressure to yield a concentrated solution of 2-butoxyquinoline-4-carbonyl chloride.

  • Esterification: Cool the solution to 0–5°C. Slowly add 2.0 eq of the target alcohol (e.g., n-Butanol) mixed with a mild base (e.g., Triethylamine, 1.5 eq) to neutralize the generated HCl.

  • Workup: Warm to room temperature, wash with saturated NaHCO₃, separate the organic toluene layer, and concentrate to yield the pure ester.

Part 4: Quantitative Data Comparison
Esterification MethodReagents & CatalystSolventTemp (°C)Time (h)Avg. YieldKey Mechanistic Observation
Direct Fischer ROH, conc. H₂SO₄AlcoholReflux2430 - 40%Poor substrate solubility; equilibrium stalls due to zwitterion buffering.
Steglich ROH, DCC, DMAPDCM251650 - 60%Mild conditions, but challenging removal of dicyclohexylurea (DCU) byproduct.
Base Alkylation R-X, Cs₂CO₃DMF25 - 601285 - 90%Naked carboxylate anion ensures rapid Sₙ2; clean aqueous workup.
Acid Chloride 1) SOCl₂ 2) ROHToluene60 - 70490 - 95%Highly electrophilic intermediate; gas evolution provides visual reaction tracking.
Part 5: References
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: Journal of Medicinal Chemistry (via PMC / ACS Publications) URL:[Link]

  • Production process for preparing cinchonaine hydrochloride by one-pot method Source: Google Patents (Patent CN107602447A) URL:

Sources

Technical Support Center: Purification & Removal of 2-Butoxyquinoline-4-carboxylic Acid (BQCA)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies for the removal of unreacted 2-butoxyquinoline-4-carboxylic acid (CAS: 10222-61-4) from reaction mixtures. Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. Content ID: TSC-BQCA-001

Executive Summary

2-Butoxyquinoline-4-carboxylic acid (BQCA) is a common intermediate in the synthesis of local anesthetics (e.g., Cinchocaine/Dibucaine) and NK3 antagonists. While chemically stable, its removal is complicated by its amphiphilic nature . The molecule possesses a polar zwitterionic core (quinoline nitrogen and carboxylic acid) and a lipophilic 2-butoxy tail. This combination often leads to "soap-like" behavior during aqueous workups, resulting in persistent emulsions or incomplete partitioning.

This guide provides three validated workflows to remove BQCA, ranked by scalability and cost-effectiveness.

Module 1: The "Soap Effect" & Acid-Base Extraction

Status: Primary Strategy (Cost-Effective)

The Problem: Emulsions & Partitioning

BQCA acts as a surfactant. In standard bicarbonate washes (pH ~8.5), the carboxylic acid deprotonates (


), but the lipophilic butoxy chain may keep the salt in the organic phase or at the interface, causing emulsions.
The Solution: pH Control & Ionic Strength

To force BQCA into the aqueous layer, you must drive the equilibrium completely to the carboxylate form while increasing the ionic strength of the aqueous phase to "salt out" the organic impurities.

Protocol 1.1: Optimized Extraction Workflow
  • Prerequisite: Your desired product must be neutral or basic (e.g., an amide or amine). If your product is acidic, skip to Module 2.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) .

    • Avoid Dichloromethane (DCM): DCM has a higher tendency to form emulsions with quinoline derivatives.

  • Basification (The Critical Step):

    • Do NOT use saturated

      
       alone.
      
    • Use: 0.5 M

      
       (Sodium Carbonate) or 1.0 M 
      
      
      
      to achieve pH > 11 .
    • Reasoning: At pH 11, the carboxylic acid is fully deprotonated, and the quinoline nitrogen is uncharged. The molecule becomes a distinct anion with high water solubility.

  • Phase Separation:

    • Wash the organic layer 2x with the basic solution.

    • Troubleshooting Emulsions: If an emulsion forms, add saturated Brine (

      
      )  to the aqueous layer until phase separation occurs. The high ionic strength disrupts the surfactant micelle.
      
  • Verification: Acidify a small aliquot of the aqueous wash with

    
    . A white precipitate (BQCA) confirms its removal from the organic layer.
    

Module 2: Chromatographic Purification

Status: High Purity / Low Throughput

The Problem: Peak Tailing

On standard silica gel, BQCA interacts strongly with silanol groups, causing severe tailing (streaking) that co-elutes with your product.

The Solution: Mobile Phase Modifiers

You must suppress the ionization of the carboxylic acid or mask the silanols.

Protocol 2.1: Normal Phase Silica (Flash Chromatography)
ParameterRecommendationMechanism
Stationary Phase Standard Silica Gel (40-63 µm)N/A
Solvent A Dichloromethane (DCM)Weak solvent
Solvent B Methanol (MeOH)Strong solvent
Modifier 1% Acetic Acid (AcOH) Protonates the BQCA (

), preventing interaction with acidic silanols.
Loading Solid load on CelitePrevents initial band broadening due to solubility issues.

Warning: Do not use Triethylamine (TEA) as a modifier if trying to remove the acid. TEA will form a salt with BQCA that may streak or smear across the column.

Protocol 2.2: Reverse Phase (C18)

If the product is very polar, use C18 silica.

  • Eluent: Water/Acetonitrile with 0.1% Formic Acid .

  • Gradient: 5% to 95% MeCN. BQCA will elute as a sharp peak due to the "ion suppression" effect of the formic acid.

Module 3: Chemical Scavenging (Resins)

Status: High Throughput / Automation Friendly

The Problem: Trace Removal

Extraction left 2-5% BQCA residue, and chromatography is too slow for multiple samples.

The Solution: Solid-Supported Carbonates

Polymer-supported bases can "catch" the acid from the organic solution. This acts as a solid-phase extraction.

Protocol 3.1: Scavenging Workflow
  • Selection: Use a Carbonate-functionalized polystyrene resin (e.g., MP-Carbonate or equivalent).

    • Capacity: Typically ~3.0 mmol/g.

  • Calculation: Add 3-4 equivalents of resin relative to the estimated unreacted BQCA.

  • Incubation:

    • Add resin directly to the reaction mixture (dissolved in DCM or EtOAc).

    • Agitate (do not stir with a magnetic bar, which grinds the beads) for 2-4 hours .

  • Filtration: Filter the mixture through a fritted cartridge.

    • Filtrate: Contains your pure product.

    • Resin: Retains the BQCA as the ammonium salt.

Visual Decision Guide

BQCA_Removal Start Start: Reaction Mixture (Contains Product + Unreacted BQCA) CheckProduct Is the Product Acidic? Start->CheckProduct YesAcid Yes (e.g., Phenol/Acid) CheckProduct->YesAcid Yes NoAcid No (Neutral/Basic) CheckProduct->NoAcid No Chromatography Method: Chromatography (Silica + 1% AcOH) YesAcid->Chromatography Extraction Method: Liquid-Liquid Extraction (Solvent: EtOAc) NoAcid->Extraction Scavenger Alternative: Carbonate Resin (For trace removal <5%) NoAcid->Scavenger If scale < 100mg BaseWash Wash with 0.5M Na2CO3 (pH > 11) Extraction->BaseWash EmulsionCheck Did Emulsion Form? BaseWash->EmulsionCheck Brine Add Saturated Brine (Increase Ionic Strength) EmulsionCheck->Brine Yes FinalSep Separate Layers (BQCA in Aqueous) EmulsionCheck->FinalSep No Brine->FinalSep

Caption: Decision tree for selecting the optimal purification method based on product chemistry and scale.

Frequently Asked Questions (FAQ)

Q1: I used saturated Sodium Bicarbonate (


), but the BQCA did not extract. Why? 
A:  Saturated bicarbonate has a pH of ~8.5. While this theoretically deprotonates the acid (

), the lipophilic 2-butoxy group stabilizes the neutral complex in the organic interface. You need a higher pH (Sodium Carbonate or Hydroxide, pH > 11) to force the equilibrium completely toward the water-soluble carboxylate anion.

Q2: My product is also a carboxylic acid. How do I separate it from BQCA? A: Extraction will likely fail as both will move to the aqueous layer. You must use Column Chromatography (Module 2). Alternatively, if your product has a significantly different


 or lipophilicity, you might succeed with Reverse Phase HPLC  using a gradient elution.

Q3: Can I remove BQCA by recrystallization? A: Yes, in specific cases. BQCA is sparingly soluble in cold non-polar solvents (Hexanes/Heptane). If your product is a solid and insoluble in heptane, you might be able to triturate the mixture. However, BQCA often precipitates as an amorphous solid ("gum") rather than crystals, trapping your product. Extraction is generally cleaner.

Q4: Why does the aqueous layer turn yellow/orange during extraction? A: Quinoline derivatives are often chromophores. A yellow aqueous layer is a good sign —it indicates the conjugated quinoline system (the BQCA salt) has successfully moved into the water phase.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 160246 (Cinchocaine Intermediate). [Link]

  • Li, J. J. Name Reactions in Heterocyclic Chemistry II: Pfitzinger Quinoline Synthesis. Wiley-Interscience, 2011. (Context on Quinoline-4-carboxylic acid properties). [Link]

  • University of Rochester. Not Voodoo X: Workup and Troubleshooting Guide (Acid-Base Extraction). [Link]

Technical Support Center: Managing Butyl Ester Side Products in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the Technical Support Center. This guide addresses a frequent anomaly encountered in the scale-up of quinoline derivatives (specifically via Conrad-Limpach-Knorr or Gould-Jacobs protocols): the unexpected formation or persistence of butyl ester side products .

This issue typically arises when n-butanol is utilized as a high-boiling solvent to drive azeotropic water removal during cyclization. While effective for ring closure, n-butanol often participates in transesterification with the starting


-keto esters (usually methyl or ethyl), converting the desired product into a sterically hindered, lipophilic butyl ester. This guide provides diagnostic criteria, root cause analysis, and validated protocols for hydrolyzing these stubborn esters.

Module 1: Diagnostic & Identification

User Question: I synthesized a quinoline-3-carboxylic acid ethyl ester, but my LC-MS shows a mass +28 units higher than expected, and the NMR is messy. What happened?

The "Butanol Trap"

If you utilized n-butanol as a solvent, you have likely formed the butyl ester via in-situ transesterification.

Diagnostic Checklist:

Analytical Method Indicator of Butyl Ester Impurity

| 1H NMR | Look for a triplet at ~0.9 ppm (terminal methyl) and a multiplet at ~1.4–1.7 ppm (butyl chain methylene). The characteristic quartet of an ethyl group (4.1-4.4 ppm) will be diminished or replaced by a triplet at ~4.3 ppm (


 of butyl). |
| LC-MS  | 

Mass = +28 Da
(Difference between Ethyl and Butyl) or +42 Da (Difference between Methyl and Butyl). | | TLC Behavior | The butyl ester is significantly more lipophilic (higher

) than the methyl/ethyl analog. |

Module 2: Root Cause Analysis (Mechanism)

User Question: Why did this happen? I only used n-butanol as a solvent, not a reagent.

Mechanism: Solvent-Mediated Transesterification

In high-temperature cyclizations (e.g., 117°C reflux), n-butanol acts as a nucleophile. Under the acidic conditions often generated by the condensation (or added catalysts), the alcohol typically displaces the alkoxy group of your starting ester.

Visualizing the Pathway The following diagram illustrates the competing pathways: Direct Cyclization vs. Transesterification.

QuinolinePathways Start Aniline + Methyl/Ethyl Acetoacetate Inter Intermediate (Enamine/Imine) Start->Inter Condensation Prod_Me Target: Methyl/Ethyl Quinoline Ester Inter->Prod_Me Cyclization Prod_Bu Side Product: Butyl Quinoline Ester Inter->Prod_Bu Transesterification (via BuOH) BuOH Solvent: n-Butanol (Reflux >117°C) BuOH->Inter Acid Final Target: Quinoline-3-Carboxylic Acid Prod_Me->Acid Fast Hydrolysis Prod_Bu->Acid Slow/Stalled Hydrolysis

Caption: Figure 1. The "Butanol Trap": High-temperature reflux in n-butanol promotes transesterification (Red Path), yielding the sterically hindered butyl ester which is resistant to standard hydrolysis.

Module 3: Remediation Protocols (Hydrolysis)

User Question: My standard hydrolysis (NaOH/MeOH) is not working on the butyl ester. It’s either stalling or giving me back the methyl ester. How do I fix this?

The Challenge: Steric Hindrance & Solubility

Butyl esters are more hydrophobic and sterically hindered than methyl esters. Furthermore, using Methanol or Ethanol as the solvent for hydrolysis can cause reverse transesterification, creating a mixture of esters rather than the free acid.

Protocol A: LiOH-Mediated Hydrolysis (The "Gold Standard")

Best for: Sensitive substrates, avoiding decarboxylation, and preventing transesterification. Mechanism: Lithium (


) acts as a Lewis acid, coordinating with the carbonyl oxygen to activate the ester, while the hydroxide attacks.

Step-by-Step Procedure:

  • Solvent System: Prepare a mixture of THF : Water (3:1) .

    • Why? THF solubilizes the lipophilic butyl ester; Water is the nucleophile. Do NOT use alcohols.

  • Reagent: Add Lithium Hydroxide Monohydrate (LiOH·H2O) (3.0 – 5.0 equivalents).

  • Reaction: Stir at 60°C for 4–12 hours.

    • Monitoring: Check LC-MS. If conversion is slow, increase temp to reflux (66°C).

  • Work-up:

    • Evaporate THF under reduced pressure.

    • Dilute the aqueous residue with water.

    • Wash: Extract with Ethyl Acetate (discard organic layer) to remove unreacted butyl ester.

    • Precipitate: Acidify the aqueous layer to pH 3–4 with 1N HCl. The Quinoline-3-carboxylic acid should precipitate as a white/off-white solid.

    • Filtration: Collect by vacuum filtration.

Protocol B: Aggressive Acidic Hydrolysis

Best for: Substrates stable to strong acid; removing stubborn esters when base fails. Warning: Risk of decarboxylation at C-3 position if overheated.

Step-by-Step Procedure:

  • Mixture: Dissolve the butyl ester in Glacial Acetic Acid .

  • Reagent: Add 6N HCl (ratio 1:1 with Acetic Acid).

  • Reaction: Reflux (approx. 100–110°C) for 6–18 hours.

  • Work-up:

    • Cool to room temperature.[1][2][3]

    • Pour into ice water.

    • Adjust pH to ~4 with NaOH (careful exotherm).

    • Collect precipitate.[4]

Module 4: Troubleshooting Decision Tree

User Question: I tried hydrolysis, but I'm losing yield or getting impurities. What do I do?

Troubleshooting Start Issue: Hydrolysis of Butyl Ester Failed Check1 Did you use MeOH or EtOH as solvent? Start->Check1 Result1 Transesterification detected. Mixture of Methyl/Butyl esters. Check1->Result1 Yes Check2 Is the starting material remaining? Check1->Check2 No Fix1 Switch to THF/H2O or Dioxane/H2O. Result1->Fix1 Fix2 Butyl ester is lipophilic. Increase THF ratio or use LiOH (Hard Cation). Check2->Fix2 Yes Check3 Did the product disappear (LCMS shows M-44)? Check2->Check3 No Result3 Decarboxylation occurred (Loss of CO2). Check3->Result3 Yes Fix3 Lower Temp (<60°C). Avoid strong mineral acids. Result3->Fix3

Caption: Figure 2. Troubleshooting Logic for Quinoline Ester Hydrolysis.

Frequently Asked Questions (FAQ)

Q1: Can I just use n-Butanol as the solvent for the hydrolysis to prevent transesterification? A: Yes, you can use KOH in n-Butanol/Water . Since the solvent matches the ester leaving group, transesterification becomes "invisible" (butyl ester


 butyl ester). However, the reaction rate may be slower due to the steric bulk of the solvent. Ensure you add enough water (at least 10-20% v/v) to drive the equilibrium toward the acid.

Q2: Why not just avoid n-Butanol in the synthesis step? A: That is the ideal preventive measure. If possible, replace n-Butanol with Toluene (using a Dean-Stark trap to remove water) or Diphenyl ether (for very high temp, though hard to remove). If you must use an alcohol, use Ethanol in a pressurized vessel if the boiling point (78°C) is insufficient at atmospheric pressure.

Q3: My quinoline acid is zwitterionic. How do I isolate it? A: Quinoline-3-carboxylic acids are amphoteric. At very low pH, they are cationic (protonated N). At high pH, they are anionic (carboxylate). They are least soluble at their Isoelectric Point (pI) , typically around pH 3.5 – 4.5. Careful adjustment to this pH range is critical for precipitation.

References

  • Organic Chemistry Portal. Synthesis of Quinolines. Retrieved from [Link]

  • Van Es, T., & Staskun, B. (2002). 1-Alkyl-1,4-dihydro-4-iminoquinoline-3-carboxylic acids: Synthesis, structure and properties.[5] South African Journal of Chemistry. Retrieved from [Link]

  • Jain, N. F., & Masse, C. E. Synthesis from Carboxylic Acid Derivatives: Hydrolysis of Esters. Science of Synthesis. Retrieved from [Link]

  • Google Patents.Process for the hydrolysis of quinolone carboxylic esters (WO2019206798A1).

Sources

Optimizing reaction temperature for O-alkylation of quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Temperature for O-Alkylation of Quinolines

Topic: Precision Control of Temperature and Conditions for Regioselective O-Alkylation Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Version: 2.1 (Current Standards)

Introduction: The Ambident Nucleophile Challenge

Quinolones (and their tautomers, hydroxyquinolines) are classic ambident nucleophiles. They possess two nucleophilic sites: the nitrogen atom (N1) and the oxygen atom (at C2 or C4).

  • Thermodynamic Control: N-alkylation is generally the thermodynamically favored pathway due to the high stability of the resulting amide/quinolone resonance system.

  • Kinetic Control: O-alkylation is often the kinetically favored pathway (lower activation energy) but the resulting imidate/vinyl ether system is less stable and prone to thermal rearrangement.

The Critical Role of Temperature: Temperature is not just a rate accelerator here; it is a selectivity switch. High temperatures provide the energy to overcome the activation barrier for N-alkylation or, worse, trigger the Chapman-like thermal rearrangement of an O-alkylated product back to its N-alkylated isomer.

Module 1: Thermodynamic vs. Kinetic Control (The Theory)

Q: Why does heating my reaction shift the product from O-alkyl to N-alkyl?

A: This is a textbook example of competing reaction pathways governed by temperature.

  • O-Alkylation (Kinetic): The oxygen atom, being more electronegative, often carries a higher partial negative charge (hard nucleophile). Under mild conditions (low T), it attacks the electrophile first.

  • N-Alkylation (Thermodynamic): The nitrogen lone pair is less electronegative but the final N-alkylated product (a cyclic amide/vinylogous amide) retains full aromaticity in the benzene ring and gains significant resonance stabilization.

  • The Thermal Trap: If you heat the reaction, you do two things:

    • You provide enough energy for the slower N-attack to occur.

    • You trigger the rearrangement of any formed O-alkyl product into the N-alkyl product. This rearrangement is often irreversible.

Recommendation: For O-alkylation, operate at the lowest temperature possible that allows the reaction to proceed (often 0°C to 25°C). Avoid refluxing in high-boiling polar solvents (DMF, DMSO) unless you specifically want the N-alkyl product.

Module 2: Troubleshooting Guide & FAQs

Scenario A: "I am getting a mixture of N- and O-alkylated products."

Q1: What is your reaction temperature and solvent?

  • Diagnosis: If you are running a simple base-mediated alkylation (e.g., K2CO3 + Alkyl Halide) in DMF at >60°C, you are favoring N-alkylation.

  • Solution: Switch to Protocol B (Silver Carbonate) or Protocol A (Mitsunobu) . If you must use direct alkylation, switch to a non-polar solvent (Toluene, DCM) and use a "hard" alkylating agent (e.g., Alkyl Tosylate or Sulfate) rather than an Alkyl Iodide (soft electrophile).

Q2: Are you using an additive?

  • Insight: "Hard" metal ions like Ag(I) coordinate to the "soft" nitrogen or the leaving group halide, effectively blocking the N-site and forcing O-alkylation.

  • Fix: Add 1.0–1.5 eq. of Silver Carbonate (Ag2CO3) or Silver Oxide (Ag2O).

Scenario B: "My Mitsunobu reaction yield is low (<40%)."

Q3: Did you control the exotherm during addition?

  • Diagnosis: The formation of the betaine intermediate (PPh3 + DEAD/DIAD) is exothermic. If the temperature spikes, the reagent decomposes before activating the alcohol.

  • Solution: Cool the reaction to 0°C during the addition of DEAD/DIAD. Stir at 0°C for 15-30 mins, then allow to warm to Room Temperature (RT) only. Do not heat.

Q4: Is your byproduct a hydrazine?

  • Diagnosis: Sterically hindered phenols/quinolines can fail to attack the phosphonium intermediate. Instead, the betaine gets protonated and reduced to a hydrazine byproduct.

  • Solution: Increase the acidity of the quinoline (not easy) or switch to Protocol B (Silver Salts) which is less sensitive to sterics.

Scenario C: "The O-alkyl product converts to N-alkyl during purification."

Q5: Are you using a heated evaporation step?

  • Diagnosis: O-alkyl quinolines can be thermally unstable. Rotovapping at 60°C+ or distilling the product can trigger rearrangement.

  • Solution: Keep water bath temperature <40°C. Store the product at -20°C.

Module 3: Optimized Experimental Protocols

Protocol A: The "Gold Standard" Silver Carbonate Method

Best for: High selectivity, mild conditions, valuable substrates.

Mechanism: Ag+ acts as a "soft" Lewis acid, coordinating to the nitrogen (soft center) and the halide leaving group, directing the "hard" alkoxide to attack.

  • Setup: Flame-dry a round-bottom flask. Add a magnetic stir bar.

  • Reagents:

    • 4-Hydroxyquinoline (1.0 equiv)

    • Alkyl Halide (e.g., MeI, BnBr) (1.2 – 1.5 equiv)

    • Silver Carbonate (Ag2CO3) (1.0 – 2.0 equiv)

    • Solvent: Benzene (classic) or Toluene (safer alternative). Note: Solvent must be dry.

  • Procedure:

    • Suspend the quinoline and Ag2CO3 in the solvent.

    • Add the Alkyl Halide dropwise at Room Temperature (20-25°C) .

    • Protect from light (wrap flask in foil) as silver salts are photosensitive.

    • Stir at RT for 12–24 hours. Monitor by TLC.

  • Workup: Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with DCM. Concentrate the filtrate under reduced pressure (Bath <40°C).

Protocol B: Low-Temperature Mitsunobu Reaction

Best for: Alkylating with complex/chiral alcohols rather than halides.

  • Setup: Dry N2/Ar atmosphere.

  • Reagents:

    • Hydroxyquinoline (1.0 equiv)

    • Alcohol (R-OH) (1.0 – 1.2 equiv)

    • Triphenylphosphine (PPh3) (1.2 – 1.5 equiv)

    • DIAD or DEAD (1.2 – 1.5 equiv)

    • Solvent: Anhydrous THF or DCM.

  • Procedure:

    • Dissolve Quinoline, Alcohol, and PPh3 in solvent.

    • Cool to 0°C (Ice bath).

    • Add DIAD/DEAD dropwise over 10-20 minutes. Do not let temp rise.

    • Stir at 0°C for 30 mins, then remove ice bath and stir at RT overnight.

  • Workup: Quench with water, extract with EtOAc.

Module 4: Data Visualization

Figure 1: Reaction Pathway & Selectivity Logic

This diagram illustrates the divergence between Kinetic (O-alkyl) and Thermodynamic (N-alkyl) pathways and the "Thermal Trap" of rearrangement.

ReactionPathways Start Hydroxyquinoline (Ambident Nucleophile) Cond_LowT Low Temp (0-25°C) Ag+ Salts / Hard Electrophile Start->Cond_LowT Path A Cond_HighT High Temp (>80°C) Polar Solvent / Soft Electrophile Start->Cond_HighT Path B Prod_O O-Alkylated Product (Kinetic / Less Stable) Cond_LowT->Prod_O Major Product Prod_N N-Alkylated Product (Thermodynamic / Stable) Cond_HighT->Prod_N Major Product Rearrange Thermal Rearrangement (Chapman-like) Prod_O->Rearrange Heat (>100°C) Rearrange->Prod_N Irreversible

Caption: Kinetic vs. Thermodynamic control in quinoline alkylation. Note the irreversible thermal rearrangement from O- to N-alkyl product at high temperatures.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Problem: Low O-Alkylation Selectivity Check_Temp Is Reaction Temp > 60°C? Problem->Check_Temp Check_Base Is Base/Electrophile 'Soft'? Check_Temp->Check_Base No Sol_Temp LOWER TEMP Use Protocol B (Ag2CO3 @ RT) Check_Temp->Sol_Temp Yes Sol_Base CHANGE REAGENTS Use Ag Salts or Hard Electrophile (Tosylate) Check_Base->Sol_Base Yes (e.g. K2CO3/DMF) Sol_Mitsunobu USE MITSUNOBU Protocol A (0°C Start) Check_Base->Sol_Mitsunobu No (Already using mild base)

Caption: Step-by-step decision tree for diagnosing and fixing poor O/N selectivity.

Summary Table: Reagent & Temperature Guidelines

ParameterO-Alkylation (Target) N-Alkylation (Avoid/Side Product)
Temperature 0°C – 25°C (Strict Control)> 80°C (Reflux)
Solvent Non-polar (Toluene, Benzene, DCM, THF)Polar Aprotic (DMF, DMSO)
Base / Additive Ag2CO3, Ag2O (Silver Effect)K2CO3, Cs2CO3, NaH
Electrophile Alkyl Tosylates, Sulfates, or Halides + Ag+Alkyl Iodides (Soft)
Mechanism Kinetic Control / Hard-Hard InteractionThermodynamic Control / Soft-Soft

References

  • Revising the Mechanism of Quinoline Alkylation: Title: On the mechanism of the alkylation of quinoline and naphthyridine derivatives. Source: Journal of the Chemical Society, Perkin Transactions 2. URL:[Link]

  • Silver Carbonate Protocol (The "Gold Standard"): Title: Mild, efficient and selective silver carbonate mediated O-alkylation of 4-hydroxy-2-quinolones.[1] Source: ResearchGate / Journal of Heterocyclic Chemistry (Snippet verified). URL:[Link]

  • Mitsunobu Reaction Selectivity: Title: Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols. Source: Heterocycles / Semantic Scholar. URL:[Link]

  • Thermal Rearrangement Mechanisms: Title: Thermally Induced Rearrangement of 2-Alkoxypyridines to N-Alkylpyridones.[2] Source: ResearchGate / Tetrahedron. URL:[Link]

Sources

Technical Support Center: Troubleshooting Low Purity in Quinoline Ester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinoline esterification. Synthesizing high-purity quinoline esters—critical intermediates in drug discovery and functional materials—often presents unique chemoselectivity and purification challenges. The amphoteric nature of the quinoline scaffold, combined with competing nucleophilic sites, frequently leads to complex impurity profiles and co-eluting byproducts.

As an application scientist, you cannot simply follow a protocol blindly; you must understand the thermodynamic and kinetic forces driving your reaction. This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to help you achieve >95% purity in your esterification workflows.

Part 1: Diagnostic Workflow

The following decision tree maps the causality behind common esterification failures and dictates the optimal troubleshooting path based on your chosen synthetic method.

QuinolineEsterWorkflow Start Quinoline Carboxylic Acid + Alcohol Method Select Esterification Method Start->Method Fischer Fischer Esterification (H2SO4, Reflux) Method->Fischer Coupling Carbodiimide Coupling (EDC/DCC + DMAP) Method->Coupling Alkylation Alkyl Halide + Base (R-X + K2CO3) Method->Alkylation Issue1 Issue: Incomplete Conversion or Hydrolysis Fischer->Issue1 Issue2 Issue: N-Acylurea Side Product Coupling->Issue2 Issue3 Issue: N-Alkylation (Quaternary Salt) Alkylation->Issue3 Sol1 Use Dean-Stark or Mild Workup Issue1->Sol1 Sol2 Add HOBt/HOAt or Increase DMAP Issue2->Sol2 Sol3 Switch to Mitsunobu or Use Hindered Base Issue3->Sol3 Pure Pure Quinoline Ester (>95% Purity) Sol1->Pure Sol2->Pure Sol3->Pure

Caption: Diagnostic workflow for identifying and resolving low purity in quinoline ester synthesis.

Part 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I seeing significant N-alkylation instead of the desired O-alkylation (esterification) when using alkyl halides? Causality: The quinoline system contains a highly nucleophilic sp²-hybridized nitrogen. When reacting a quinoline carboxylic acid with an alkyl halide (e.g., methyl iodide) and a base (e.g., K₂CO₃), the electrophile can attack the carboxylate oxygen (yielding the ester) or the ring nitrogen (yielding a quaternary N-alkyl quinolinium salt)[1]. If your substrate is a 2-hydroxy or 4-hydroxyquinoline, it exists in a tautomeric equilibrium with its quinolone form, making N-alkylation at the amide-like nitrogen even more thermodynamically favorable[1]. Solution: To suppress N-alkylation, abandon the alkyl halide route and utilize direct carboxylic acid activation (e.g., carbodiimide coupling). If an alkylating agent must be used, switch to a Mitsunobu reaction (using an alcohol, PPh₃, and DEAD/DIAD), which heavily favors O-alkylation over N-alkylation depending on the solvent polarity and the steric bulk of the alcohol[2].

Q2: My EDC/DCC coupling yields a persistent impurity that co-elutes with my ester. What is it, and how do I prevent it? Causality: Carbodiimides like EDC and DCC activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. If the subsequent nucleophilic attack by the alcohol is slow—often due to steric hindrance or low alcohol concentration—this intermediate undergoes a rapid, irreversible intramolecular rearrangement (O-to-N acyl migration). This forms a stable N-acylurea byproduct. N-acylureas are highly non-polar and notoriously co-elute with quinoline esters on normal-phase silica gel. Solution: Always add a stoichiometric amount of an additive like HOBt (1-Hydroxybenzotriazole). HOBt rapidly traps the O-acylisourea to form an active ester, which is immune to the O-to-N rearrangement and reacts cleanly with the alcohol.

Q3: Why does my quinoline ester hydrolyze during the reaction workup? Causality: Quinoline esters, particularly those with electron-withdrawing groups on the quinoline ring (e.g., halogens or nitro groups), are highly susceptible to base-catalyzed hydrolysis. Harsh basification (e.g., using NaOH or KOH) during the neutralization of acidic reaction mixtures (like those from Fischer esterification) rapidly cleaves the newly formed ester bond. Solution: Always quench and neutralize using mild, buffered bases such as saturated aqueous NaHCO₃, and maintain the internal temperature below 5 °C during the quench to kinetically stall the hydrolysis pathway.

Q4: Standard EDC workups use 1M HCl to remove DMAP, but my yield drops to zero. Where is my product? Causality: The quinoline nitrogen is basic (pKa ~4.9). Washing your organic layer with 1M HCl protonates the quinoline ring, converting your highly organic-soluble ester into a water-soluble quinolinium chloride salt. Your product is being discarded in the acidic aqueous waste. Solution: Avoid strong acid washes. Instead, use a mildly acidic buffer (e.g., pH 5.5 phosphate buffer) or rely on a short silica gel plug to remove DMAP and unreacted starting materials.

Part 3: Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the in-process validation check is successful.

Protocol A: High-Purity EDC/HOBt Esterification of Quinoline Carboxylic Acids

This protocol utilizes active-ester formation to prevent N-acylurea generation and avoids acidic workups that sequester the product.

  • Activation Phase: Dissolve the quinoline carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (N₂ or Ar). Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir at 0 °C for 30 minutes.

    • Self-Validation Check: Spot the reaction on a TLC plate (Eluent: 10% MeOH in DCM). The highly polar carboxylic acid baseline spot should convert to a less polar, strongly UV-active "active ester" spot. Do not proceed until this conversion is >95%.

  • Esterification Phase: Add the target alcohol (1.5 eq) and DMAP (0.1 eq). Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Self-Validation Check: The reaction mixture should remain homogeneous. (Note: If using DCC instead of EDC, a white precipitate of dicyclohexylurea will form, validating the reaction progress).

  • Quench & Phase Separation: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers. Wash the organic layer with water, then brine. Dry over anhydrous Na₂SO₄.

    • Self-Validation Check: Check the UV activity of the aqueous layer under a 254 nm lamp before discarding. If the aqueous layer glows intensely, your product has protonated; adjust the aqueous pH to 8.0 with NaHCO₃ and re-extract with DCM.

  • Purification: Concentrate the organic layer under reduced pressure and purify via flash chromatography.

Protocol B: Acid-Base Purification Strategy for Quinoline Esters

If your ester is contaminated with unreacted quinoline carboxylic acid[3], exploit their pKa differences to purify the mixture without chromatography.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc).

  • Basic Extraction: Wash the organic layer with 0.5 M aqueous Na₂CO₃ (pH ~10-11).

    • Causality: The unreacted carboxylic acid deprotonates to form a highly water-soluble sodium carboxylate salt. The quinoline ester remains neutral and stays in the EtOAc layer.

  • Validation & Recovery: Separate the layers.

    • Self-Validation Check: Acidify a small aliquot of the basic aqueous layer with 1M HCl to pH 3. A cloudy precipitate confirms the successful extraction of the unreacted starting material.

  • Final Wash: Wash the EtOAc layer with brine, dry over Na₂SO₄, and concentrate to yield the pure quinoline ester.

Part 4: Quantitative Data Table

The following table summarizes the expected outcomes, purity levels, and primary impurity risks associated with various esterification methodologies applied to quinoline scaffolds.

Esterification MethodTypical ReagentsExpected PurityPrimary Impurity RiskBest Use Case
Carbodiimide Coupling EDC·HCl, HOBt, DMAP, DCM90–95%N-acylurea, DMAP carryoverComplex, sensitive, or sterically hindered alcohols.
Fischer Esterification Alcohol (solvent), H₂SO₄ (cat.), Reflux85–90%Unreacted acid, hydrolysis productsSimple methyl/ethyl esters.
Base-Mediated Alkylation R-X, K₂CO₃, DMF70–80%N-alkyl quinolinium saltsHighly sterically hindered carboxylic acids.
Mitsunobu Reaction R-OH, PPh₃, DIAD, THF>95%Hydrazodicarboxylate byproductsReactions requiring stereospecific inversion[2].

Part 5: References

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities (MDPI). Discusses the thermodynamic and steric factors driving O-alkylation versus N-alkylation in quinoline and quinolone scaffolds. 1

  • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions (ResearchGate). Details the use of Mitsunobu conditions to bypass traditional alkyl halide side-reactions and favor O-alkylation. 2

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES (Revues Scientifiques Marocaines). Outlines one-step esterification reactions and the susceptibility of quinoline-4-carboxylates to hydrolysis.

  • Methyl 6-hydroxyquinoline-5-carboxylate Synthesis (Benchchem). Provides context on the synthesis and purification of quinoline carboxylic acids and their corresponding esters. 3

Sources

Preventing decarboxylation during quinoline-4-carboxylate workup

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: Q4C-STAB-001 Status: Active Priority: Critical (Yield/Purity Impact) Applicable Compounds: Quinoline-4-carboxylic acids (Cinchoninic acids), Fluoroquinolone precursors.

Executive Summary: The Decarboxylation Trap

You are likely experiencing yield loss or product contamination (with quinoline) because Quinoline-4-carboxylic acids are zwitterionic and thermally unstable in their protonated cationic form.

Unlike standard benzoic acids, the C4-carboxylate is conjugated to the ring nitrogen. Under acidic conditions (pH < 2) and heat, the ring nitrogen protonates, turning the ring into a strong electron withdrawer. This facilitates the loss of


 to generate a stable ylide intermediate.

The Golden Rule: Never heat the acidic solution of the product. Acidification must be performed cold (0–5 °C) and stopped exactly at the isoelectric point (typically pH 4.0–5.0).

Mechanism of Failure (Root Cause Analysis)

To prevent the issue, you must understand the electronic trigger. Decarboxylation is not random; it is driven by the stability of the transition state.

The Pathway to Destruction[1]
  • Protonation: Excess acid protonates the quinoline nitrogen (

    
    ).
    
  • Elimination: The carboxylate group leaves as

    
    .
    
  • Stabilization: The resulting negative charge at C4 is stabilized by the positive charge on the Nitrogen (ylide resonance).

  • Irreversibility: The

    
     gas escapes, driving the reaction to completion.
    

DecarboxylationMechanism Substrate Quinoline-4-COOH (Stable Zwitterion) Protonated N-Protonated Cation (Electron Deficient Ring) Substrate->Protonated pH < 2.0 Acid Excess Acid (H+) + Heat Acid->Protonated TS Transition State (CO2 Leaving) Protonated->TS Δ (Heat) Product Quinoline (Impurity) + CO2 (Gas) TS->Product Irreversible

Figure 1: The acid-catalyzed thermal decarboxylation pathway. Note that the protonated cationic form is the most vulnerable species.

Critical Process Parameters (CPP)

ParameterDanger Zone (Decarboxylation Risk)Safe Operating Window
pH during precipitation pH < 2.0 (Forms soluble cation)pH 4.5 – 5.5 (Isoelectric Point)
Temperature (Acidic) > 40 °C0 – 5 °C (Ice Bath)
Acid Source Conc. HCl / H₂SO₄ (Local hot spots)Glacial Acetic Acid or 2N HCl (Slow addition)
Drying Method Oven > 80 °CVacuum Desiccator or Lyophilization

Validated Workup Protocol

Standardized for Pfitzinger/Doebner Reaction Workups.

Reagents:

  • Crude Reaction Mixture (Alkaline, typically KOH/NaOH).

  • Glacial Acetic Acid (preferred) or 1M HCl.

  • Ice/Water bath.[1]

Step-by-Step Procedure:

  • Clarification (Alkaline Phase):

    • Dilute the crude alkaline reaction mixture with distilled water.

    • Optional: Wash with diethyl ether or EtOAc to remove non-acidic impurities (unreacted ketones/isatin).

    • Action: Discard the organic layer. Keep the aqueous (alkaline) layer.

  • Thermal Quench:

    • Place the aqueous alkaline solution in an ice bath.[1]

    • Monitor: Allow internal temperature to reach < 10 °C.

  • Controlled Acidification (The Critical Step):

    • Do NOT dump acid in.

    • Add Glacial Acetic Acid dropwise with vigorous stirring.

    • Target: Monitor pH continuously. Stop exactly when pH reaches 4.5 – 5.0 .

    • Observation: A thick precipitate should form. If you overshoot to pH 1, the solid may redissolve (cation formation). If this happens, back-titrate with dilute NaOH/NH₄OH to pH 4.5.

  • Digestion (Cold):

    • Stir the slurry at 0–5 °C for 30–60 minutes. Do not heat to "coagulate" the solid; this risks decarboxylation.

  • Isolation:

    • Filter via vacuum filtration.[1]

    • Wash the cake with cold water (pH adjusted to ~4.5 if yield is critical).

    • Drying: Dry in a vacuum oven at 40–50 °C max, or over

      
       in a desiccator.
      

WorkupFlow Start Crude Alkaline Mixture Wash Ether Wash (Remove Neutrals) Start->Wash Cool Cool to < 10°C Wash->Cool Acidify Add AcOH to pH 4.5-5.0 (Do NOT go to pH 1) Cool->Acidify Check Precipitate Formed? Acidify->Check Filter Vacuum Filter & Cold Wash Check->Filter Yes Redissolve Back-titrate with NaOH to pH 4.5 Check->Redissolve No (Redissolved) Redissolve->Filter

Figure 2: Decision tree for the isolation of amphoteric quinoline carboxylic acids.

Troubleshooting HQ (FAQs)

Q: I acidified to pH 1 to ensure everything precipitated, but my yield is zero. Where is my product? A: You have formed the quinolinium hydrochloride salt , which is highly water-soluble. Unlike simple benzoic acids, quinoline acids are amphoteric.

  • Fix: Neutralize the filtrate slowly with Ammonium Hydroxide (

    
    ) back to pH 4–5. Your product will precipitate at the isoelectric point.
    

Q: My solid is "gooey" or sticky during filtration. A: This often happens if the acidification is too rapid (trapping impurities) or if the temperature is too high.

  • Fix: "Scratch" the glass sides of the vessel with a glass rod during the cold stirring phase to induce crystallization. Alternatively, sonicate the slurry for 5 minutes.

Q: The NMR shows a mix of product and decarboxylated quinoline. A: This indicates thermal stress during the workup or drying.

  • Check: Did you dry it in an oven > 80°C? Did you boil the acidic solution to "help" filtration?

  • Fix: Reprocess by dissolving the impure solid in dilute base (cold), filtering off the insoluble quinoline impurity, and re-precipitating with Acetic Acid at 0°C.

Q: Can I use Copper/Bronze catalysts for the synthesis? A: Be very careful. Copper is a known catalyst for promoting decarboxylation of quinoline acids (the classic "quinoline synthesis" from acids). Ensure all copper is removed (via sulfide precipitation or EDTA wash) before any heating steps in acidic media.

References

  • BenchChem. "Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis." BenchChem Protocols. Link

  • Yadav, V., et al. (2012). "Application of Pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives." Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. Link

  • Tsumura, T., et al. (2013). "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction." The Journal of Organic Chemistry, 78(3). Link

  • Sciencemadness. "The Pfitzinger Reaction - Discussion on Isolation and Decarboxylation." Sciencemadness Discussion Board. Link

Sources

Purification of oily quinoline butyl esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the notorious purification challenges of highly lipophilic, viscous quinoline derivatives.

Quinoline butyl esters present a dual challenge: the basic quinoline nitrogen strongly interacts with acidic stationary phases, while the flexible, lipophilic butyl chain drastically lowers the compound's melting point, often resulting in a crude mixture that presents as a stubborn, non-crystallizing oil.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to help you isolate your target compound with high purity and transition it into a workable solid.

Diagnostic Purification Workflow

G N1 Crude Quinoline Butyl Ester (Oil) N2 TLC / LC-MS Profiling N1->N2 N3 Normal Phase Silica (+ 1-2% TEA) N2->N3 Resolves well, polar impurities N4 Reverse Phase C18 (ACN/H2O) N2->N4 Streaks heavily or non-polar impurities N5 Purified Oil (Fails to Crystallize) N3->N5 N4->N5 N6 Trituration (Hexane/Pentane) N5->N6 Attempt 1 N7 Salt Formation (MsOH / HCl) N6->N7 Oils out (LLPS) N8 Pure Crystalline Solid N6->N8 Precipitates N7->N8 High lattice energy

Diagnostic workflow for purifying and solidifying oily quinoline butyl esters.

Frequently Asked Questions & Troubleshooting

Q1: Why does my quinoline butyl ester streak heavily on normal-phase silica gel, and how can I resolve this? Causality & Solution: Streaking is a localized pH issue. The basic nitrogen atom of the quinoline ring interacts strongly and irreversibly with the acidic silanol groups (-SiOH) present on the surface of standard silica gel[1]. This causes the compound to drag through the column rather than eluting in a tight band.

  • The Fix: You must neutralize the acidic sites on the stationary phase. Incorporate a basic modifier into your mobile phase by adding 0.5% to 2% Triethylamine (TEA) or a 7N ammonia-methanol solution[1]. If your eluent is 9:1 Hexane:Ethyl Acetate, modify it to 9:1:0.1 Hexane:Ethyl Acetate:TEA. Alternatively, switch to a basic alumina stationary phase.

Q2: Even with basic modifiers, normal-phase chromatography fails to separate my ester from non-polar aliphatic impurities. What is the next logical step? Causality & Solution: Butyl esters are highly lipophilic. In normal-phase chromatography, highly non-polar compounds have very little affinity for the polar stationary phase and will co-elute near the solvent front alongside other lipophilic impurities.

  • The Fix: Transition to Reverse-Phase (RP) chromatography (e.g., C18 silica). RP systems excel at separating lipophilic esters based on subtle differences in hydrophobic surface area, a principle heavily utilized in the purification of highly lipophilic omega-3 fatty acid ethyl esters[2]. Use an Acetonitrile (ACN)/Water or Methanol/Water gradient.

Q3: My chromatographically pure fraction remains a viscous oil and exhibits "oiling out" during attempted crystallization. How do I force it to crystallize? Causality & Solution: "Oiling out" is formally known as Liquid-Liquid Phase Separation (LLPS). It occurs when the compound's melting point is lower than the saturation temperature of the solvent system, causing the solute to separate as a second liquid phase rather than forming a solid crystal lattice[3]. The flexible butyl chain drastically lowers the melting point of your quinoline derivative.

  • The Fix - Phase 1 (Trituration): Dissolve the oil in a minimal amount of a polar solvent (e.g., DCM), then dropwise add a non-polar anti-solvent (hexane or pentane) until turbidity appears. Scratch the inside of the flask with a glass rod to provide nucleation sites[4].

  • The Fix - Phase 2 (Salt Formation): If trituration fails, exploit the basic quinoline nitrogen. Convert the oily free base into a salt (e.g., hydrochloride or methanesulfonate). Salts possess significantly higher lattice energies and melting points, which thermodynamically favors crystallization over LLPS[4][5].

Quantitative Comparison of Purification Strategies

Purification StrategyTarget Impurity ProfileTypical RecoveryScalabilityKey Advantage
Normal Phase + TEA Polar byproducts, starting materials70 - 85%High (Kilogram)Cost-effective; easily removes highly polar degradation products.
Reverse Phase (C18) Non-polar aliphatics, structurally similar esters75 - 90%Medium (Gram)Exceptional resolution for highly lipophilic compounds[2].
Salt Crystallization Broad-spectrum (upgrades purity of oils)60 - 80%High (Kilogram)Bypasses LLPS; yields highly pure, stable, and weighable solids[5].

Validated Experimental Protocols

Protocol A: Reverse-Phase Flash Chromatography for Lipophilic Esters

Use this protocol when normal-phase silica fails to resolve the butyl ester from non-polar impurities.

  • Sample Preparation: Dissolve the crude oily quinoline butyl ester in a minimal volume of HPLC-grade Dichloromethane (DCM) or the initial mobile phase (e.g., 80% ACN/H₂O)[1]. Self-validation: The oil must be completely homogenous with no particulates.

  • Column Equilibration: Equilibrate a C18 flash column with 2 column volumes (CV) of the initial mobile phase (80% ACN / 20% H₂O).

  • Loading: Inject the dissolved sample directly onto the column.

  • Elution Gradient:

    • Initial Hold: Hold at 80% ACN for 2 CVs.

    • Gradient: Linearly increase to 100% ACN over 15–20 CVs[1].

    • Final Hold: Flush with 100% ACN for 3–5 CVs to elute any remaining highly lipophilic impurities.

  • Detection & Workup: Monitor elution via UV detection (typically 254 nm for the quinoline chromophore). Pool fractions containing the product, remove the ACN under reduced pressure, and extract the remaining aqueous layer with Ethyl Acetate. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

Protocol B: Salt-Assisted Crystallization (Methanesulfonate Salt)

Use this protocol when the purified free-base ester remains an oil and resists trituration.

  • Dissolution: Transfer the purified oily quinoline butyl ester to a round-bottom flask. Dissolve the oil in 2-propanol or isopropyl acetate (approx. 5-10 mL per gram of oil)[5].

  • Acid Addition: While stirring vigorously at room temperature, slowly add 1.05 equivalents of Methanesulfonic acid (MsOH) dropwise. Causality: The slight excess ensures complete protonation of the quinoline nitrogen without causing severe acid-catalyzed hydrolysis of the butyl ester.

  • Heating & Cooling: Heat the mixture gently to 50°C to ensure complete homogenization, then remove the heat source. Allow the flask to cool to room temperature slowly over 2 hours.

  • Inducing Crystallization: If the solution remains clear, scratch the inside of the flask with a glass stirring rod, or add a seed crystal if available. Cool the flask in an ice bath (0–5°C) for an additional hour to maximize yield.

  • Isolation: Filter the resulting crystals under a vacuum using a Büchner funnel. Wash the filter cake with ice-cold 2-propanol to remove trapped impurities. Dry the crystals under a high vacuum to yield the pure quinoline butyl ester methanesulfonate salt[5].

References

  • MDPI. Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. Available at: [Link]

  • Google Patents. US11186547B2 - High-purity quinoline derivative and method for manufacturing same.
  • ResearchGate. A method to crystallize substances that oil out. Available at: [Link]

Sources

Alternative catalysts for esterification of electron-deficient acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis & Synthetic Methodologies Technical Support Center . This portal is designed for researchers, application scientists, and drug development professionals facing challenges with the esterification of electron-deficient carboxylic acids (e.g., polyfluorinated, nitro-substituted, or heteroaromatic acids).

Below, you will find our field-validated troubleshooting guides, mechanistic FAQs, and step-by-step protocols designed to bypass the limitations of classical Fischer and Steglich esterifications.

📚 Knowledge Base FAQ: The Electrophilicity Paradox

Q: Why do standard Fischer esterification (H₂SO₄/MeOH) or Steglich coupling (DCC/DMAP) protocols fail or give exceptionally low yields for electron-deficient carboxylic acids? A: The failure stems from a fundamental electronic paradox. In a standard Fischer esterification, the carbonyl oxygen must be protonated to increase the electrophilicity of the carbonyl carbon. However, strong electron-withdrawing groups (EWGs) like fluorine or nitro groups inductively pull electron density away from the carbonyl oxygen, drastically reducing its basicity and preventing effective protonation.

Conversely, under basic Steglich conditions, electron-deficient acids are prone to side reactions, such as premature decarboxylation or the formation of stable, unreactive N-acylurea dead-ends. To overcome this, we must pivot from Brønsted acids to highly oxophilic Lewis acids, or utilize specialized fluorinating activation agents.

🛠️ Troubleshooting Guide 1: Stoichiometry & Atom Economy

Issue: “I am trying to couple an electron-deficient carboxylic acid with a highly expensive, complex chiral alcohol. I cannot afford to use the alcohol as a solvent (excess), but 1:1 stoichiometry yields <20% conversion.”

The Solution: Hafnium(IV) or Zirconium(IV) Salts To achieve direct condensation of equimolar amounts of carboxylic acids and alcohols, employ Hafnium(IV) chloride (HfCl₄·(THF)₂) or Zirconium(IV) oxychloride (ZrOCl₂·8H₂O)[1][2].

The Causality: Unlike Brønsted acids, Hf(IV) and Zr(IV) are highly oxophilic Lewis acids with empty d-orbitals. They strongly coordinate to the electron-poor carbonyl oxygen, forcing a localized polarization that renders the carbonyl carbon highly susceptible to nucleophilic attack[3]. Furthermore, these catalysts are remarkably water-tolerant, preventing the hydrolysis of the newly formed ester even as water is generated as a byproduct[2].

Validated Protocol: Zr(IV)-Catalyzed Equimolar Esterification

  • Preparation: In a round-bottom flask equipped with a Soxhlet extractor containing 4Å molecular sieves, add the electron-deficient carboxylic acid (1.0 equiv) and the target alcohol (1.0 equiv).

  • Catalyst Addition: Add 5 mol% of ZrOCl₂·8H₂O (or HfCl₄·(THF)₂ for highly sterically hindered substrates)[2][3].

  • Solvent: Suspend the mixture in toluene (0.5 M).

  • Reaction: Heat the mixture to azeotropic reflux (approx. 110 °C) for 12–24 hours. The molecular sieves will continuously remove the generated water, driving the equilibrium forward.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over MgSO₄, and concentrate.

🛠️ Troubleshooting Guide 2: Byproduct Separation & Mild Activation

Issue: “When using carbodiimides (DCC/DIC) to activate polyfluorinated acids, I get inseparable urea byproducts that co-elute with my target ester. How can I achieve direct esterification without pre-forming a volatile acyl chloride?”

The Solution: XtalFluor-E Activation Utilize XtalFluor-E (Diethylamino-difluoro-sulfinium tetrafluoroborate) as an in situ activating agent[4].

The Causality: XtalFluor-E bypasses the traditional acyl fluoride intermediate. Instead, it reacts with the electron-deficient acid to form a highly reactive (diethylamino)difluoro-λ⁴-sulfanyl carboxylate intermediate[4][5]. This intermediate is rapidly trapped by the alcohol. Crucially, the byproducts of XtalFluor-E activation are entirely water-soluble, completely eliminating the chromatographic nightmares associated with urea byproducts[5].

XtalFluorPathway A Electron-Deficient Carboxylic Acid C (Diethylamino)difluoro-λ4-sulfanyl Carboxylate Intermediate A->C Activation B XtalFluor-E + Et3N (Activator & Base) B->C E Target Ester (High Yield) C->E Nucleophilic Attack F Water-Soluble Byproducts (Easy Aqueous Wash) C->F Leaving Group Expulsion D Alcohol Nucleophile (2.0 equiv) D->E

Caption: Mechanistic pathway of XtalFluor-E mediated direct esterification avoiding acyl fluoride formation.

Validated Protocol: XtalFluor-E Mediated Esterification

  • Setup: In an oven-dried flask under inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in 2,2,2-trifluoroethanol (TFE) or dichloromethane.

  • Activation: Add Triethylamine (Et₃N, 2.5 equiv) followed by XtalFluor-E (1.2 equiv)[5].

  • Coupling: Add the alcohol (2.0 equiv). Stir at room temperature for 4–12 hours. Monitor conversion via ¹⁹F NMR.

  • Purification: Dilute with dichloromethane and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. The water-soluble sulfur/amine byproducts partition entirely into the aqueous layer[5].

🛠️ Troubleshooting Guide 3: High-Throughput & Recyclability

Issue: “I am derivatizing fluorobenzoic acids (FBAs) for GC-MS analysis. The traditional BF₃·MeOH method takes over 24 hours, degrades my column, and the catalyst cannot be recovered.”

The Solution: UiO-66-NH₂ MOF Catalysis Transition to the heterogeneous Metal-Organic Framework (MOF) catalyst, UiO-66-NH₂[6][7].

The Causality: UiO-66-NH₂ operates via a synergistic dual-activation mechanism. The Zr₆ metallic clusters act as strong Lewis acids to activate the highly electrophilic carbonyl carbon of the fluorinated acid[7][8]. Simultaneously, the amino (-NH₂) groups on the BDC linker act as Lewis bases, activating the methanol nucleophile and stabilizing the transition state via hydrogen bonding[8]. This cooperative catalysis reduces reaction time by 58% (down to 10 hours) and pushes relative conversion yields up to 169% compared to the BF₃·MeOH baseline, significantly lowering the GC-MS limit of detection[6][7].

MOF_Catalysis S1 Fluorobenzoic Acid (FBA) + Methanol MOF UiO-66-NH2 MOF Catalyst S1->MOF Zr Zr6 Cluster (Lewis Acid) Activates C=O Bond MOF->Zr NH2 -NH2 Linker (Lewis Base) H-Bonds & Activates MeOH MOF->NH2 Prod Methyl Ester Product (GC-MS Ready) Zr->Prod Synergistic Catalysis NH2->Prod Recycle Centrifuge & Wash (Recyclable >5 cycles) Prod->Recycle Catalyst Recovery Recycle->MOF Reuse

Caption: Synergistic dual-activation workflow of UiO-66-NH2 MOF for fluorinated aromatic acids.

Validated Protocol: MOF-Catalyzed Derivatization

  • Reaction: Combine the fluorinated aromatic acid and UiO-66-NH₂ catalyst (10 wt% relative to acid) in excess methanol (acts as both reagent and solvent)[6][7].

  • Heating: Stir the suspension at 70 °C for 10 hours[6].

  • Recovery: Centrifuge the mixture at 5000 rpm for 10 minutes to pellet the MOF catalyst. Decant the supernatant containing the methyl ester for direct GC-MS injection.

  • Recycling: Wash the MOF pellet with fresh methanol, dry under vacuum at 80 °C, and reuse (maintains activity for >5 cycles)[9].

📊 Quick Reference: Catalyst Comparison Data

Catalyst SystemBest Use CaseStoichiometry (Acid:Alcohol)Key Mechanism / IntermediateByproduct ProfileRecyclability
ZrOCl₂·8H₂O Expensive/chiral alcohols, atom economy1 : 1Lewis acid coordination to C=OWaterModerate (Aqueous extraction required)
XtalFluor-E Avoiding urea byproducts, mild conditions1 : 2λ⁴-sulfanyl carboxylate intermediateWater-soluble sulfur/amine saltsNone (Consumed in reaction)
UiO-66-NH₂ High-throughput derivatization (FBAs)1 : ExcessDual-activation (Zr₆ + NH₂ H-bonding)WaterExcellent (Centrifuge and wash)

📑 References

  • Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. Organic Letters (ACS Publications).[Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances (RSC Publishing).[Link]

  • Direct condensation of carboxylic acids with alcohols catalyzed by hafnium(IV) salts. Science (via ResearchGate).[Link]

  • ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols. Molecules (MDPI).[Link]

Sources

Validation & Comparative

Comparative Analytical Guide: ¹H NMR Structural Elucidation of Butyl 2-butoxyquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter highly functionalized quinoline scaffolds in pharmaceutical development. Butyl 2-butoxyquinoline-4-carboxylate (CAS 107779-36-2) is a prime example—a critical synthetic intermediate used in the development of long-acting local anesthetics like cinchocaine ().

The primary analytical challenge with this molecule lies in its structural duality: it possesses both a 2-butoxy ether chain and a 4-butyl ester chain attached to a fused aromatic system. Differentiating these chemically similar aliphatic chains while resolving the complex spin-spin coupling of the quinoline core requires a strategic approach to Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide objectively compares the analytical performance of High-Field vs. Benchtop NMR instrumentation, evaluates the impact of solvent selection, and provides a self-validating experimental protocol for absolute structural confirmation.

Instrumental Comparison: High-Field (600 MHz) vs. Benchtop (80 MHz) NMR

In modern drug development workflows, there is a constant push-and-pull between the rapid accessibility of benchtop NMR for Process Analytical Technology (PAT) and the ultimate resolving power of high-field super-conducting NMR.

The Causality of Resolution: The Larmor frequency dictates the chemical shift dispersion in Hertz (Hz). The two critical diagnostic signals in Butyl 2-butoxyquinoline-4-carboxylate are the oxygen-adjacent methylene protons: the ether -O-CH₂- (~4.50 ppm) and the ester -COO-CH₂- (~4.40 ppm).

  • At 80 MHz: The 0.10 ppm difference equates to a mere 8 Hz separation. Because these protons exhibit a

    
    -coupling of ~7 Hz, their signals overlap entirely, creating a complex, second-order roofing multiplet that cannot be accurately integrated.
    
  • At 600 MHz: The 0.10 ppm difference equates to a 60 Hz separation. The signals are completely baseline-resolved into distinct first-order triplets, allowing for unambiguous assignment and purity quantification.

Quantitative Data Summary
Proton EnvironmentChemical Shift (CDCl₃, ppm)Multiplicity &

-Coupling
600 MHz High-Field Resolution80 MHz Benchtop Resolution
H-5 (Peri to C-4 C=O)8.15dd (

= 8.2, 1.5 Hz)
Baseline resolvedOverlaps with H-8
H-8 (Aromatic)7.90dd (

= 8.4, 1.2 Hz)
Baseline resolvedBroad multiplet
H-7 (Aromatic)7.65ddd (

= 8.4, 6.9, 1.5 Hz)
Fine splitting visibleBroad multiplet
H-6 (Aromatic)7.45ddd (

= 8.2, 6.9, 1.2 Hz)
Fine splitting visibleBroad multiplet
H-3 (Quinoline core)7.30SingletDistinct singletDistinct singlet
2-O-CH₂- (Ether)4.50Triplet (

= 6.8 Hz)
Baseline resolvedFused multiplet with ester
4-COO-CH₂- (Ester)4.40Triplet (

= 7.0 Hz)
Baseline resolvedFused multiplet with ether
Aliphatic -CH₂- 1.40 - 1.90MultipletsDistinct signal envelopesUnresolved broad envelope
Aliphatic -CH₃ 0.95 - 1.05Overlapping TripletsPartially resolvedSingle broad peak

Methodological Comparison: Solvent Effects (CDCl₃ vs. DMSO-d₆)

When high-field instrumentation is unavailable, manipulating the solvent environment is a field-proven technique to resolve overlapping aromatic multiplets.

  • CDCl₃ (Non-Polar): Provides a baseline spectrum. Because it lacks hydrogen-bonding capabilities, the internal electronic environment of the quinoline ring remains undisturbed. The H-3 singlet appears cleanly at ~7.30 ppm.

  • DMSO-d₆ (Highly Polar): Acts as a strong hydrogen-bond acceptor and possesses a high dielectric constant. Even though Butyl 2-butoxyquinoline-4-carboxylate lacks exchangeable -OH or -NH protons, the DMSO molecules strongly solvate the dipole of the quinoline nitrogen and the ester carbonyl. The Causality: This solvation disrupts the nitrogen's lone pair delocalization, causing a distinct downfield anisotropic shift of the adjacent H-3 proton (shifting it to ~7.50 ppm) and the peri-H-5 proton. This solvent switch effectively "pulls apart" overlapping aromatic signals for easier interpretation.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates internal referencing and 2D orthogonal checks to prevent misassignment of the butyl chains ().

NMR_Workflow A Sample Prep (15 mg in 0.6 mL) B Solvent Selection (CDCl3 vs DMSO-d6) A->B C Data Acquisition (1D 1H, HSQC, HMBC) B->C D Processing (FT, Phase, Baseline) C->D E Structural Validation D->E

Figure 1: Self-validating NMR analytical workflow from sample preparation to structural validation.

Step-by-Step Methodology

Step 1: Quantitative Sample Preparation Weigh exactly 15.0 mg of Butyl 2-butoxyquinoline-4-carboxylate. Dissolve entirely in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: 15 mg ensures a high signal-to-noise ratio (SNR) for ¹H NMR without causing concentration-dependent viscosity line-broadening. TMS provides a self-validating 0.00 ppm reference point, ensuring any observed downfield shifts are true molecular phenomena and not instrument drift.

Step 2: Probe Tuning and Shimming Insert the 5 mm NMR tube into the spectrometer. Perform automated gradient shimming (Z to Z5) and tune/match the probe to the ¹H frequency.

  • Causality: Perfect shimming guarantees a narrow linewidth (< 0.5 Hz at half-height). This is an absolute requirement for resolving the fine meta-coupling (

    
     ~ 1.5 Hz) of the H-5 and H-7 quinoline protons.
    

Step 3: 1D ¹H Acquisition Parameters Set a 30° excitation pulse (zg30), a spectral width of 20 ppm, and a relaxation delay (D1) of 1.5 seconds. Acquire 64 transients.

  • Causality: The 30° Ernst angle pulse allows for rapid pulsing without saturating the nuclear spins. The 1.5s D1 ensures complete

    
     relaxation, which is critical for the accurate integration ratio (2:2) of the ether vs. ester methylene protons.
    

Step 4: 2D HMBC Orthogonal Validation If the 1D spectrum shows ambiguity in the 4.0–4.6 ppm region (common in lower-field instruments), acquire a 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum ().

  • Causality: HMBC reveals long-range (2-3 bond) couplings, bypassing the overlapping proton signals by correlating them to distinct carbon environments.

HMBC_Logic Root Differentiating Butyl Chains (2-Butoxy vs 4-Ester) Node1 Identify Downfield Triplets (~4.50 ppm & ~4.40 ppm) Root->Node1 Node2A 2D HMBC Correlation to Ester C=O (~166 ppm) Node1->Node2A Node2B 2D HMBC Correlation to Quinoline C-2 (~162 ppm) Node1->Node2B Node3A Assigned: 4-Butyl Ester (-COO-CH2-) Node2A->Node3A Node3B Assigned: 2-Butoxy Ether (-O-CH2-) Node2B->Node3B

Figure 2: Diagnostic 2D HMBC logic tree for differentiating the 2-butoxy and 4-ester aliphatic chains.

References

  • PubChem. "Dibucaine - Compound Summary." National Center for Biotechnology Information. URL:[Link]

Comparative Guide: 13C NMR Chemical Shifts for Quinoline-4-Carboxylate Butyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the 13C NMR chemical shift assignments for Quinoline-4-carboxylate butyl ester (Butyl cinchoninate). It synthesizes experimental data from direct structural analogs (methyl/ethyl esters) and standard substituent increment rules to provide a high-confidence reference for researchers.

Executive Summary

Quinoline-4-carboxylate butyl ester is a lipophilic derivative of cinchoninic acid, serving as a critical scaffold in the development of antimalarial (e.g., cinchona alkaloid analogs) and antiviral therapeutics.

This guide provides a comparative spectral analysis , distinguishing the butyl ester from its methyl/ethyl analogs and the free acid. It highlights the diagnostic chemical shifts required for structural validation and purity assessment in drug development workflows.

Key Technical Insights
  • Diagnostic Signal: The C2 resonance (~150 ppm) and Ester Carbonyl (~166 ppm) are the primary indicators of the quinoline-4-carboxylate core.

  • Solvent Effects: Shifts in DMSO-d6 vs. CDCl3 show variances of up to 1-2 ppm, particularly at C2 and C4, due to hydrogen bonding with the ring nitrogen.

  • Differentiation: The butyl chain presents a distinct aliphatic pattern (65, 31, 19, 13 ppm) compared to the single methoxy signal (~52 ppm) of the methyl ester, crucial for verifying transesterification success.

Structural Analysis & Numbering

Proper assignment requires a rigid numbering scheme. The quinoline ring is numbered 1-8, with bridgehead carbons labeled 4a and 8a.

Visualization: Structural Assignment Logic

QuinolineAssignment cluster_0 Quinoline Core (Aromatic) cluster_1 Butyl Ester Chain (Aliphatic) C2 C2 (Ortho to N) ~150.5 ppm Deshielded C3 C3 (Meta to N) ~120-123 ppm Shielded C2->C3 Coupling C4 C4 (Ipso to Ester) ~135-138 ppm CO C=O (Carbonyl) ~166-167 ppm C4->CO Inductive C8a C8a (Bridgehead) ~148-150 ppm OCH2 O-CH2 (Alpha) ~65.5 ppm CO->OCH2 Ester Link CH2_Beta CH2 (Beta) ~30.7 ppm OCH2->CH2_Beta CH2_Gamma CH2 (Gamma) ~19.3 ppm CH2_Beta->CH2_Gamma CH3 CH3 (Delta) ~13.8 ppm CH2_Gamma->CH3

Figure 1: Logic flow for assigning 13C NMR signals in butyl quinoline-4-carboxylate based on electronic environments.

Comparative Data Analysis

The following tables compare the Butyl Ester against the Methyl Ester and Free Acid forms. Data is synthesized from high-field NMR studies of cinchoninic acid derivatives.

Table 1: Aromatic & Carbonyl Region (CDCl3)

Comparisons show the stability of the ring system across ester derivatives.

Carbon PositionButyl Ester (δ ppm)Methyl Ester (δ ppm)Free Acid (δ ppm)Electronic Environment
C=O (Carbonyl) 166.8 167.1168.5Deshielded by Oxygen
C2 150.5 150.8151.2Alpha to Nitrogen (Deshielded)
C8a 149.1 149.3148.5Bridgehead (Alpha to N)
C4 136.5 136.8138.2Ipso to Carboxylate
C8 130.5 130.6130.8Peri to Nitrogen
C7 129.8 129.9130.1Aromatic
C6 128.2 128.4128.5Aromatic
C5 125.8 125.9126.2Aromatic
C4a 123.5 123.7124.0Bridgehead
C3 120.2 120.5119.8Beta to N (Shielded)
Table 2: Aliphatic Chain (Butyl vs. Methyl)

This region provides the definitive proof of butyl ester formation.

PositionButyl Ester (δ ppm)Methyl Ester (δ ppm)Multiplicity (DEPT-135)
O-CH2 65.6 --Negative (Inverted)
O-CH3 --52.6 Positive (Upright)
Beta-CH2 30.7 --Negative (Inverted)
Gamma-CH2 19.3 --Negative (Inverted)
Delta-CH3 13.8 --Positive (Upright)

Analyst Note: The shift from a single peak at 52.6 ppm (Methyl) to four distinct peaks (65, 30, 19, 13 ppm) confirms the conversion from methyl ester to butyl ester.

Experimental Protocols

Protocol A: Synthesis of Butyl Quinoline-4-carboxylate

Method: Acid-Catalyzed Fischer Esterification

  • Reagents: Quinoline-4-carboxylic acid (1.0 eq), n-Butanol (10.0 eq), H2SO4 (conc, 0.5 eq).

  • Reflux: Heat the mixture at reflux (118°C) for 12 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexane).

  • Workup: Cool to RT. Neutralize with sat. NaHCO3. Extract with EtOAc (3x).

  • Purification: Wash organic layer with brine, dry over Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Protocol B: NMR Acquisition Parameters

Ensure these settings are used for publication-quality data.

  • Solvent: CDCl3 (77.16 ppm reference) is preferred for resolution. DMSO-d6 (39.52 ppm) may be used if solubility is an issue, but will shift C2/C4 downfield.

  • Frequency: 100 MHz or higher (for 13C).

  • Scans: Minimum 512 scans (due to quaternary carbons C4, C4a, C8a, C=O).

  • Relaxation Delay (D1): 2.0 seconds (allows full relaxation of quaternary carbons for accurate integration).

Visualization: Synthesis & Analysis Workflow

Workflow cluster_check Quality Control Checks Start Start: Quinoline-4-carboxylic Acid Reaction Reaction: n-BuOH, H2SO4, Reflux Start->Reaction Workup Workup: NaHCO3 Neutralization EtOAc Extraction Reaction->Workup Purification Purification: Flash Chromatography (Hex/EtOAc) Workup->Purification NMR Analysis: 13C NMR (100 MHz) Solvent: CDCl3 Purification->NMR Check1 Check C=O Peak (Target: ~166 ppm) NMR->Check1 Check2 Check Butyl Chain (4 Signals: 13-65 ppm) NMR->Check2

Figure 2: Step-by-step workflow for synthesis and NMR validation of the target ester.

Mechanistic Interpretation of Shifts[1]

The "Ortho-Effect" (C2 & C8a)

The carbons adjacent to the ring nitrogen (C2 and C8a) appear significantly downfield (~150 ppm). This is caused by the inductive withdrawal of the electronegative nitrogen atom, which deshields these nuclei.

The "Beta-Shielding" (C3)

C3 is located beta to the nitrogen. In pyridine-like systems, alternating electron density results in shielding at the beta positions. Consequently, C3 is the most upfield aromatic signal (~120 ppm), making it a reliable anchor point for assignment.

Esterification Shift

Converting the free acid (COOH) to the butyl ester (COOBu) typically results in an upfield shift of the carbonyl carbon by approximately 1-2 ppm (from ~168 to ~166 ppm) due to the donation of electron density from the alkyl group oxygen into the carbonyl system (resonance effect).

References

  • SpectraBase. Quinoline-4-carboxylic acid, methyl ester 13C NMR Spectrum. Wiley Science Solutions. Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST).SDBS Compounds and Spectral Search. (General reference for alkyl ester increments).
  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Source for substituent additivity rules).
  • ResearchGate. 13C NMR chemical shifts for quinoline derivatives. Available at: [Link]

Mass spectrometry fragmentation pattern of quinoline esters

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Resolution vs. Nominal Mass Spectrometry for the Structural Elucidation and Quantitation of Quinoline Esters: A Platform Comparison Guide

Quinoline esters are privileged scaffolds in medicinal chemistry, serving as critical pharmacophores in antimalarials, kinase inhibitors, and broad-spectrum antibiotics[1]. During drug metabolism and pharmacokinetics (DMPK) profiling, identifying and quantifying these compounds and their metabolites in complex biological matrices is paramount.

The analytical challenge lies in the intrinsic stability of the quinoline core versus the lability of the ester moiety. While nominal mass instruments like Triple Quadrupoles (QqQ) excel at sensitivity, they often struggle to differentiate isobaric metabolites. Conversely, High-Resolution Mass Spectrometry (HRMS) platforms—such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems—provide the exact mass capabilities necessary for definitive structural elucidation but may sacrifice scan speed or absolute quantitative sensitivity.

This guide objectively compares the performance of QqQ, Q-TOF, and Orbitrap platforms for the analysis of quinoline esters, utilizing their specific collision-induced dissociation (CID) fragmentation patterns as the benchmark for evaluation.

Mechanistic Causality: Fragmentation Pathways of Quinoline Esters

To evaluate instrument performance, we must first understand the physics of the molecule. Under Electrospray Ionization in positive mode (ESI+), the highly basic nitrogen of the quinoline ring is readily protonated, forming a stable


 precursor ion [2].

When subjected to CID, the fragmentation follows a highly predictable, step-wise thermodynamic degradation [3]:

  • Ester Cleavage (The Labile Periphery): The initial and lowest-energy fragmentation involves the ester group. For an ethyl ester (e.g., Ethyl quinoline-3-carboxylate), this typically manifests as the neutral loss of ethylene (

    
    , -28 Da) via a McLafferty-type rearrangement, yielding the corresponding carboxylic acid, followed by the loss of water (
    
    
    
    , -18 Da) [4].
  • Decarboxylation/Decarbonylation: The subsequent intermediate undergoes rapid decarboxylation (loss of

    
    , -44 Da) or decarbonylation (loss of 
    
    
    
    , -28 Da), leaving the bare protonated quinoline core [1].
  • Ring Opening (The Stable Core): At higher collision energies, the stable aromatic system ruptures. A hallmark of quinoline derivatives is the expulsion of hydrogen cyanide (

    
    , -27 Da) from the heterocyclic ring, a process requiring significant energy input [1, 3].
    

Quinoline_Fragmentation Precursor [M+H]+ m/z 202.0868 (Ethyl quinoline-3-carboxylate) Acid [M+H - C2H4]+ m/z 174.0555 (Carboxylic Acid) Precursor->Acid - C2H4 (-28 Da) Low CE (10-15 eV) Core [M+H - C2H4 - CO2]+ m/z 130.0657 (Quinoline Core) Acid->Core - CO2 (-44 Da) Med CE (20-30 eV) RingOpen [M+H - C2H4 - CO2 - HCN]+ m/z 103.0548 (Phenyl Cation) Core->RingOpen - HCN (-27 Da) High CE (40+ eV)

Figure 1: Step-wise CID fragmentation pathway of Ethyl quinoline-3-carboxylate in ESI+.

Platform Comparison: QqQ vs. Q-TOF vs. Orbitrap

When selecting a platform for quinoline ester analysis, the choice depends on whether the goal is targeted quantitation (e.g., clinical trials) or untargeted structural elucidation (e.g., metabolite ID).

Triple Quadrupole (QqQ): The Quantitative Workhorse

QqQ instruments operate in Multiple Reaction Monitoring (MRM) mode. For quinoline esters, the transition from the


 precursor to the 

or

product ion is monitored.
  • Advantage: Unmatched sensitivity and linear dynamic range. The duty cycle is near 100% for targeted ions.

  • Limitation: Unit mass resolution (typically 0.7 Da FWHM). It cannot distinguish between the loss of

    
     (-27.9949 Da) and the loss of 
    
    
    
    (-28.0313 Da), which is a common ambiguity in ester fragmentation.
Quadrupole Time-of-Flight (Q-TOF): The Versatile Mapper

Q-TOF platforms combine a quadrupole for precursor selection with a TOF tube for high-resolution, accurate-mass (HRAM) product ion scanning.

  • Advantage: Fast acquisition speeds (up to 100 Hz) make it ideal for coupling with Ultra-High-Performance Liquid Chromatography (UHPLC). It easily resolves the exact mass of the

    
     loss (-27.0109 Da), confirming the presence of the quinoline core.
    
  • Limitation: Slightly lower quantitative sensitivity and dynamic range compared to high-end QqQs.

Orbitrap: The Resolution Pinnacle

Orbitrap mass analyzers trap ions in an electrostatic field, determining mass based on their axial oscillation frequency.

  • Advantage: Ultra-high resolution (up to 500,000 FWHM). It provides absolute certainty in elemental composition, which is critical when identifying novel, low-abundance quinoline ester metabolites in highly complex matrices (e.g., tissue homogenates).

  • Limitation: Slower scan speeds at maximum resolution, which can result in insufficient data points across narrow UHPLC peaks.

Quantitative Data Summary
Performance MetricTriple Quadrupole (QqQ)Q-TOFOrbitrap
Mass Accuracy Nominal (~0.1 Da)High (< 2 ppm)Ultra-High (< 1 ppm)
Resolution (FWHM) ~1,00030,000 - 60,000120,000 - 500,000
Scan Speed Very Fast (1 ms dwell)Fast (10-100 Hz)Moderate (1-40 Hz)
LOD (Plasma Matrix) 0.5 - 1.0 pg/mL10 - 20 pg/mL5 - 10 pg/mL
Isobaric Differentiation PoorExcellentSuperior
Primary Application High-throughput PKMetabolite ID / DMPKComplex Matrix Elucidation

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure data integrity and reproducibility, the following protocol utilizes a self-validating approach. By incorporating stable-isotope-labeled internal standards (SIL-IS) and ramping Collision Energy (CE), we establish a definitive causal link between the applied energy and the observed fragmentation.

Step-by-Step Workflow
  • Sample Preparation (Protein Precipitation):

    • Spike 50 µL of plasma with 10 µL of SIL-IS (e.g.,

      
      -Ethyl quinoline-3-carboxylate, 100 ng/mL). Causality: The SIL-IS controls for matrix effects and ionization suppression.
      
    • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins. Centrifuge at 14,000 x g for 10 mins.

  • Chromatographic Separation (UHPLC):

    • Column: C18, 1.7 µm, 2.1 x 50 mm.

    • Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, maximizing the yield of the

      
       precursor ion necessary for ESI+.
      
    • Gradient: 5% B to 95% B over 3.5 minutes.

  • Mass Spectrometry Optimization (CE Ramping):

    • Perform a product ion scan (or Data-Dependent Acquisition on HRMS) with a CE ramp from 10 eV to 50 eV.

    • Causality: Low CE (10-20 eV) will selectively cleave the ester bond. High CE (30-50 eV) is required to break the conjugated aromatic system and observe the characteristic

      
       loss (m/z 102/103) [1].
      

Experimental_Workflow cluster_MS 4. Mass Analysis (Platform Dependent) Prep 1. Sample Prep Protein Precipitation + SIL-IS Spike LC 2. UHPLC Separation C18 Column Acidic Mobile Phase Prep->LC Ionization 3. ESI+ Ionization Protonation of Quinoline Nitrogen LC->Ionization QqQ QqQ MRM Mode High Sensitivity Ionization->QqQ Targeted HRMS Q-TOF / Orbitrap HRAM Mode Exact Mass ID Ionization->HRMS Untargeted Data 5. Data Processing Fragment Mapping & Quantitation QqQ->Data HRMS->Data

Figure 2: Logical workflow for the LC-MS/MS analysis of quinoline esters.

Conclusion & Application Scientist Insights

When analyzing quinoline esters, the choice of mass spectrometry platform dictates the depth of the data acquired.

If your primary objective is pharmacokinetic quantitation of a known quinoline ester drug candidate, the Triple Quadrupole remains the gold standard due to its superior duty cycle and sub-picogram sensitivity.

However, because the quinoline core is highly stable and prone to generating complex, overlapping fragment ions (such as the simultaneous loss of


 and 

), Q-TOF and Orbitrap systems are absolutely essential during the discovery and metabolite identification phases . The ability of HRMS to measure the exact mass of the

loss fragment provides unequivocal proof that the quinoline ring remains intact in the detected metabolite, preventing false-positive identifications that frequently occur on nominal mass instruments.

References

  • Chemical Papers. "Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides." Chempap.org. Available at:[Link]

  • National Institutes of Health (PMC). "Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics." NIH.gov. Available at:[Link]

Technical Comparison Guide: IR Spectroscopy of Butyl Quinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Focus: Butyl Quinoline-4-carboxylate (BQC) Primary Application: Structural verification and purity assessment via Infrared (IR) Spectroscopy.[1][2] Target Spectral Feature: Carbonyl (C=O) Stretching Vibration.[1][3][4]

This guide provides a technical analysis of the infrared spectral performance of butyl quinoline-4-carboxylate. Unlike generic spectral databases, this document focuses on the comparative diagnostics required for drug development and synthesis monitoring. It specifically addresses how to distinguish the BQC carbonyl stretch from its synthetic precursors (quinoline-4-carboxylic acid) and homologous impurities (methyl/ethyl esters).

Molecular Context & Spectral Mechanics

The infrared "fingerprint" of butyl quinoline-4-carboxylate is governed by the electronic environment of the ester functionality attached to the C4 position of the quinoline ring.

The Conjugation-Induction Balance

The position of the carbonyl stretch (


) is a vector sum of two opposing electronic effects:
  • Resonance (Conjugation): The

    
    -system of the quinoline ring conjugates with the carbonyl group. This delocalization reduces the double-bond character of the C=O bond, lowering its force constant and shifting the absorption to a lower wavenumber  (red shift) compared to non-conjugated aliphatic esters.
    
  • Inductive Effect (-I): The nitrogen atom in the quinoline ring and the ester oxygen are electronegative, pulling electron density through the

    
    -framework. This strengthens the C=O bond, causing a blue shift .
    

Net Result: In BQC, resonance dominates, placing the C=O stretch in the 1715–1730 cm⁻¹ range, distinct from saturated aliphatic esters (typically 1735–1750 cm⁻¹).

Diagram: Electronic Influences on C=O[5] Frequency

G cluster_0 Net Spectral Outcome Quinoline Quinoline Ring (Aromatic System) Carbonyl C=O Bond (Target Analyte) Quinoline->Carbonyl Conjugation (Red Shift: ↓ cm⁻¹) Quinoline->Carbonyl Induction (-I) (Blue Shift: ↑ cm⁻¹) Result Observed Peak: 1715–1730 cm⁻¹ Carbonyl->Result Butyl Butyl Chain (Steric Bulk) Butyl->Carbonyl Hyperconjugation (Negligible Shift)

Figure 1: Mechanistic drivers shifting the carbonyl stretching frequency in butyl quinoline-4-carboxylate.

Comparative Performance Analysis

To validate BQC, researchers must distinguish it from potential contaminants. The table below contrasts the BQC spectral profile with its most common alternatives.

Table 1: Spectral Differentiation Matrix[6]
AnalyteFunctional GroupC=O Stretch (cm⁻¹)Key Differentiating Features
Butyl Quinoline-4-carboxylate (Product) Conjugated Ester 1720 ± 5 Strong C-H stretches (2850–2960 cm⁻¹) due to butyl chain. Distinct C-O-C stretch ~1270 cm⁻¹.
Methyl Quinoline-4-carboxylateConjugated Ester1720 ± 5Indistinguishable C=O position. Weaker aliphatic C-H region. Methyl rock band ~1380 cm⁻¹.
Quinoline-4-carboxylic AcidCarboxylic Acid1680–1710Broad O-H stretch (2500–3300 cm⁻¹). C=O often split or lower due to dimerization.
Ethyl Acetate (Solvent Residue)Aliphatic Ester1740–1750Significantly higher C=O frequency (lack of conjugation).
Detailed Comparison
Scenario A: Distinguishing Product from Starting Material (Acid vs. Ester)

This is the most critical purity check.

  • The Problem: Both the product and the starting material (quinoline-4-carboxylic acid) possess a carbonyl group.

  • The Solution: Focus on the O-H region and the C=O shift .[2][5][6][7]

    • Acid: Displays a massive, broad "hump" centered around 3000 cm⁻¹ (O-H stretch) that obscures C-H peaks.[1] The C=O peak is often broader and shifted to ~1700 cm⁻¹ due to hydrogen-bonded dimerization.

    • Butyl Ester (BQC): Shows a clean baseline above 3100 cm⁻¹. The C=O peak is sharp and distinct at ~1720 cm⁻¹.

Scenario B: Distinguishing Butyl vs. Methyl Ester
  • The Problem: Electronic environments are nearly identical; C=O peaks overlap perfectly.

  • The Solution: Analyze the Aliphatic C-H Stretching Region (2800–3000 cm⁻¹) .

    • Methyl Ester: Minimal aliphatic C-H intensity (only 3 protons).

    • Butyl Ester: Significant increase in integrated intensity of C-H bands (9 protons). The presence of a methylene (-CH₂-) scissoring mode ~1460 cm⁻¹ is also more pronounced in the butyl derivative.

Experimental Protocol: High-Fidelity Acquisition

To resolve the conjugated ester peak from potential solvent noise or moisture interference, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

Preferred for speed and reproducibility.

  • Crystal Cleaning: Clean the ZnSe or Diamond crystal with isopropanol. Validation: Run a background scan; ensure no peaks exist >1% absorbance.

  • Sample Deposition:

    • Solid: Place ~5 mg of BQC powder on the crystal. Apply high pressure using the anvil to ensure intimate contact.

    • Oil: If BQC is an oil (often crude), apply a thin film.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

    • Scans: Minimum 16 scans to improve Signal-to-Noise (S/N) ratio.

    • Range: 4000–600 cm⁻¹.

  • Post-Processing: Apply baseline correction if the baseline drifts due to scattering.

Method: KBr Pellet (Transmission)

Preferred for publication-quality spectra with sharpest resolution.

  • Grinding: Mix 2 mg BQC with 200 mg dry KBr (spectroscopic grade). Grind in an agate mortar until a fine, uniform powder is formed. Causality: Coarse particles cause light scattering (Christiansen effect), distorting the baseline.

  • Pressing: Press at 10 tons for 2 minutes to form a transparent disc.

  • Measurement: Record spectrum against a blank air background.

Workflow Diagram: Purity Decision Tree

DecisionTree Start Acquire IR Spectrum CheckOH Check 2500-3300 cm⁻¹ Is there a broad O-H trough? Start->CheckOH CheckCO Check 1715-1750 cm⁻¹ Where is the C=O peak? CheckOH->CheckCO No Acid Contamination: Free Acid Present CheckOH->Acid Yes CheckCH Check 2800-3000 cm⁻¹ Intensity of C-H peaks? CheckCO->CheckCH 1715-1730 cm⁻¹ Solvent Contamination: Non-Conjugated Ester (e.g., EtOAc) CheckCO->Solvent > 1735 cm⁻¹ Methyl Ambiguity: Possible Methyl/Ethyl Analog CheckCH->Methyl Weak Confirm Confirmed: Butyl Quinoline-4-carboxylate CheckCH->Confirm Strong

Figure 2: Logical workflow for spectral validation of BQC.

References

  • LibreTexts Chemistry. (2023). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O[2][3][4][5][6][7][8][9][10] Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Fausto, R., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl quinoline-4-carboxylate.[11][12] National Library of Medicine. Retrieved from [Link]

Sources

Mechanistic Causality: Polarity, pH, and Partitioning

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Retention Time Dynamics: A Comparative Guide to Carboxylic Acids vs. Butyl Esters

As an application scientist in drug development and analytical chemistry, one of the most frequent challenges encountered during method development is controlling the chromatographic behavior of ionizable compounds. When profiling a parent drug containing a carboxylic acid against its prodrug or derivatized counterpart (such as a butyl ester), understanding the mechanistic drivers of reversed-phase high-performance liquid chromatography (RP-HPLC) is critical.

This guide provides an objective, data-backed comparison of the retention behaviors of carboxylic acids and their butyl esters, complete with self-validating protocols and mechanistic insights.

In reversed-phase HPLC, retention is fundamentally driven by hydrophobic interactions between the analyte and the non-polar stationary phase (typically alkyl chains like C18)[1]. When comparing a free carboxylic acid to its butyl ester, two distinct physicochemical phenomena dictate their separation:

  • The Ionization Master Variable (Carboxylic Acids): For ionizable compounds, the mobile phase pH is the ultimate control lever. Carboxylic acids typically have a pKa between 4.0 and 5.0. As a chromatographic rule of thumb, retention increases significantly when the mobile phase pH is dropped at least two units below the acid's pKa[2]. In this acidic environment, ionization is suppressed, rendering the molecule neutral and moderately hydrophobic. Conversely, at a neutral or high pH, the acid deprotonates into a highly polar anion, causing it to elute near the void volume.

  • The Lipophilic Shift (Butyl Esters): Esterification fundamentally alters the molecule. By replacing the polar, hydrogen-bond-donating hydroxyl group with a four-carbon aliphatic chain (butyl group), the molecule loses its ability to ionize. Furthermore, this modification drastically increases the molecule's partition coefficient (LogP). The bulky, non-polar butyl group interacts strongly with the C18 stationary phase via van der Waals forces, resulting in a significantly longer retention time (Rt) that is completely independent of the mobile phase pH[3].

Mechanism Acid Carboxylic Acid (-COOH) LowPH Low pH (< pKa) Neutral State Acid->LowPH Acidic Buffer HighPH High pH (> pKa) Anionic State Acid->HighPH Basic Buffer Ester Butyl Ester (-COOC4H9) AnyPH All pH Levels Neutral State Ester->AnyPH No Ionization RetMod Moderate Rt (Hydrophobic) LowPH->RetMod RetLow Very Low Rt (Hydrophilic) HighPH->RetLow RetHigh Maximum Rt (Highly Lipophilic) AnyPH->RetHigh

Fig 1. Mechanistic pathways dictating RP-HPLC retention times for acids vs. esters.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in our comparative data, we must employ a self-validating experimental design. This protocol inherently proves its own accuracy through internal controls, eliminating external variables such as pump drift, column degradation, or injection solvent effects.

Step 1: System Suitability Testing (SST)

  • Action: Inject a mixture of Uracil (unretained marker) and Toluene (hydrophobic marker).

  • Causality: Uracil establishes the exact void volume (

    
    ), while Toluene verifies the theoretical plate count (
    
    
    
    ) and confirms that the column's hydrophobic retention capability is intact.

Step 2: Sample Preparation

  • Action: Prepare 1 mg/mL stock solutions of the target carboxylic acid and its synthesized butyl ester in HPLC-grade Methanol. Dilute to a working concentration of 50 µg/mL using the initial mobile phase (e.g., 95% Water / 5% Acetonitrile).

  • Causality: Diluting the sample in the initial mobile phase prevents injection solvent effects (such as peak fronting or splitting) that occur when injecting strong organic solvents into a highly aqueous mobile phase.

Step 3: Chromatographic Execution

  • Column: C18, 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min at 30°C.

  • Causality: The 0.1% TFA drops the pH well below the pKa of typical carboxylic acids, ensuring the acid is fully protonated and retained as much as possible[2]. This provides the fairest, most controlled baseline to compare against the neutral ester.

Step 4: Orthogonal Validation

  • Action: Co-inject the acid and ester. Utilize a Diode Array Detector (DAD) to analyze the UV spectra across the apex of both peaks.

  • Causality: DAD spectral profiling confirms peak purity, ensuring that the observed retention shifts are due to the intact ester and not a co-eluting degradation product.

Workflow A 1. System Suitability (Void Vol & Resolution) B 2. Sample Prep (Acid & Ester Co-injection) A->B C 3. RP-HPLC Injection (C18 Stationary Phase) B->C D 4. Gradient Elution (pH 2.5 Buffered) C->D E 5. UV/MS Detection (Peak Confirmation) D->E F 6. Data Synthesis (Rt & Asymmetry) E->F

Fig 2. Standardized, self-validating RP-HPLC workflow for comparing acid and ester retention.

Quantitative Data & Comparative Analysis

The table below summarizes the expected chromatographic behavior of a model compound (e.g., an amino acid derivative or pharmaceutical intermediate) and its esterified counterpart. Experimental evidence from solid-phase peptide synthesis modifications demonstrates this shift clearly: the cleavage of a lipophilic ester to its free carboxylic acid analogue reduces the HPLC retention time significantly under identical gradient conditions[4].

Table 1: Quantitative Retention Comparison (Model Derivative)

ParameterFree Carboxylic AcidButyl Ester DerivativeCausality / Mechanism
Functional Group -COOH-COOC₄H₉Esterification masks the polar hydroxyl group.
Ionization Status (pH 2.5) Protonated (Neutral)NeutralAcid requires low pH to avoid ionization; ester is immune.
Relative Hydrophobicity BaselineHigh (+ 4 Carbons)Butyl chain increases van der Waals interactions with C18.
Observed Retention Time (Rt) ~6.8 min~8.6 - 9.2 minEster elutes significantly later due to a higher LogP[4].
Peak Asymmetry (As) 1.2 to 1.4 (Slight tailing)1.0 (Highly symmetrical)Acids can interact with residual silanols; esters do not.

Note: The Rt values are benchmarked against empirical data for ester modifications on a standard reversed-phase gradient[4]. A linear n-butyl ester will exhibit a slightly longer Rt than a branched ester due to decreased steric hindrance, allowing deeper stationary phase penetration.

Expert Insights & Troubleshooting

As you apply these principles in the lab, keep the following field-proven insights in mind:

  • Beware of Autosampler Hydrolysis: While butyl esters are generally stable, leaving them dissolved in highly acidic or basic aqueous sample diluents in the autosampler for extended periods (>24 hours) can lead to spontaneous hydrolysis back to the parent acid. Always use fresh preparations or utilize a chilled autosampler (4°C) to arrest degradation kinetics.

  • Silanol Tailing in Acids: Even at a low pH, carboxylic acids can exhibit peak tailing due to secondary ion-exchange interactions with unendcapped, active silanol groups on the silica support. The butyl ester, lacking hydrogen-bond donating capacity, typically yields a much sharper, more symmetrical peak. If acid tailing is severe, consider switching to a column with advanced endcapping or a charged-surface stationary phase.

References

  • Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? Chromatography Online. Available at:[Link]

  • Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. MDPI. Available at:[Link]

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Separation Science. Available at:[Link]

  • FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega. Available at:[Link]

Sources

Biological activity comparison: Butyl ester vs amide analogs

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity Comparison: Butyl Ester vs. Amide Analogs in Drug Design

The strategic replacement of functional groups—specifically the bioisosteric shift between esters and amides—is a foundational technique in medicinal chemistry and prodrug design. While both moieties feature a carbonyl group, their distinct electronic, steric, and metabolic profiles drastically alter a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) properties.

This guide provides an objective, data-driven comparison of butyl ester analogs versus their amide counterparts, detailing the causality behind their biological behaviors and providing validated experimental protocols for evaluating these differences.

The decision to utilize a bulky, lipophilic butyl ester versus a stable, resonance-stabilized amide hinges on the specific barriers a drug must overcome.

  • Lipophilicity and Permeability: Substituting an amide with an ester removes a hydrogen bond donor (HBD) and typically increases the compound's lipophilicity (ALogP) by an average of 0.6 units[1]. Because esters lack the HBD, they suffer less desolvation penalty when entering a lipid bilayer, allowing them to achieve peak membrane permeability at a lower lipophilicity (ALogP ≈ 3.2) compared to amides (ALogP ≈ 4.1)[1].

  • Conformational Flexibility and Target Engagement: Esters possess a highly flexible —CO—O— bond, whereas amides exhibit restricted rotation due to the partial double-bond character of the —CO—NH— linkage. In classical studies of acetylcholine analogs, replacing the flexible ester with a rigid amide reduced muscarinic receptor affinity by 40- to 100-fold, as the stiffness of the amide bond reduced the critical gauche conformer proportion from 100% to 39%[2].

  • Metabolic Stability: Butyl esters are highly susceptible to rapid hydrolysis by ubiquitous plasma esterases (e.g., carboxylesterases, butyrylcholinesterase)[3]. Conversely, amides are highly stable in plasma, requiring specific, predominantly hepatic amidases for cleavage. This makes amides preferable for systemic stability, while esters are ideal for rapid, systemic prodrug activation[3].

Quantitative Data Analysis: PK/PD Trade-offs

To objectively compare these functional groups, we must look at both their physicochemical baseline and their performance in biological assays.

Table 1: Physicochemical and Pharmacokinetic Comparison
ParameterButyl Ester AnalogsAmide AnalogsMechanistic Causality
Lipophilicity (ALogP) Higher (+0.6 to +1.5)LowerEsterification masks polar carboxylic acids and removes a key Hydrogen Bond Donor.
Passive Permeability HighModerate to LowIncreased lipophilicity and reduced polarity facilitate passive diffusion across lipid bilayers[1].
Plasma Half-Life (

)
Short (< 1 hour)Long (> 4 hours)Ubiquitous plasma esterases rapidly cleave the ester bond; amidases are highly specific and localized[3].
Receptor Affinity Often Inactive (Prodrug)Often ActiveThe steric bulk of the butyl group prevents deep active-site binding; amides can form critical H-bond networks.
Table 2: Case Study - Anti-Cancer Efficacy of L-γ-Methyleneglutamic Acid Derivatives

Recent developments in targeting glutaminolysis in breast cancer provide a perfect comparative model. Researchers synthesized parent amides and their corresponding tert-butyl ester prodrugs to evaluate tumor suppression[4].

Compound ClassMCF-7 (Breast Cancer) EfficacyMDA-MB-231 (Triple-Negative) EfficacyBiological Rationale
Parent Amide High PotencyHigh PotencyDirect, unhindered inhibition of intracellular glutaminolysis[4].
tert-Butyl Ester Moderate PotencyModerate PotencyThe bulky tert-butyl ester acts as a prodrug. Efficacy is bottlenecked by the slow rate of intracellular enzymatic hydrolysis required to release the active molecule[4].

Pathway Visualization

The following diagram illustrates the divergent metabolic fates of these two analogs upon entering systemic circulation.

BioisostereMetabolism cluster_ester Butyl Ester Prodrug Pathway cluster_amide Amide Analog Pathway Parent Active Parent Drug (Target Engagement) Ester Butyl Ester Analog (High LogP, High Permeability) Esterase Plasma Esterases (Rapid Hydrolysis) Ester->Esterase Systemic Circulation Esterase->Parent t1/2 < 1h Amide Amide Analog (Low LogP, High Stability) Amide->Parent Direct Binding (If Active) Amidase Hepatic Amidases (Slow Hydrolysis) Amide->Amidase Systemic Circulation Amidase->Parent t1/2 > 4h

Caption: Metabolic pathways of butyl ester vs. amide analogs, highlighting stability and activation kinetics.

Experimental Methodologies: Self-Validating Protocols

To accurately assess the biological activity and stability of ester versus amide analogs, researchers must employ rigorous, internally controlled assays. Below are the definitive protocols for evaluating these compounds.

Protocol A: Self-Validating Plasma Stability Assay

This assay determines whether an ester is too labile or an amide is sufficiently stable for systemic circulation.

Causality & Design: Human plasma contains a high concentration of non-specific esterases but lacks broad-spectrum amidases. By incubating compounds in this matrix, we isolate enzymatic hydrolysis from hepatic metabolism.

  • Matrix Preparation: Thaw pooled human plasma (to account for inter-individual esterase expression variance) at 37°C. Adjust pH to 7.4 using phosphate buffer to prevent spontaneous chemical hydrolysis.

  • Spiking: Prepare 10 mM stock solutions of the butyl ester and amide analogs in DMSO. Spike into the plasma to a final concentration of 1 µM (ensure final DMSO concentration is <1% to prevent enzyme denaturation).

  • Internal Validation Controls (Critical):

    • Positive Control: Spike Procaine (a known ester rapidly cleaved by plasma cholinesterase) into a parallel vial.

    • Negative Control: Spike Procainamide (a highly stable amide) into a separate vial.

    • Rationale: If Procaine does not degrade, the plasma batch has lost enzymatic activity. If Procainamide degrades, the matrix is contaminated or undergoing non-enzymatic degradation.

  • Time-Course Incubation: Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an analytical Internal Standard (IS). Causality: The cold organic solvent instantly precipitates plasma proteins, halting enzymatic activity and extracting the small-molecule analytes.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) to calculate the half-life (

    
    ).
    
Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality & Design: PAMPA utilizes a lipid-infused artificial membrane to isolate and measure passive diffusion, eliminating the confounding variables of active efflux transporters (like P-gp) found in cell-based assays (e.g., Caco-2).

  • Membrane Preparation: Coat the porous PVDF filter of a 96-well donor plate with a 1% lecithin in dodecane solution. Causality: This specific lipid mixture closely mimics the hydrophobic core of a biological lipid bilayer.

  • Donor/Acceptor Setup: Add the compound (10 µM in pH 7.4 PBS) to the donor compartment. Fill the acceptor compartment with blank pH 7.4 PBS.

  • Incubation: Incubate the sandwich plate at room temperature for 5 hours without agitation (to maintain the unstirred water layer).

  • Validation: Run Verapamil (high permeability) and Atenolol (low permeability) as self-validating system controls.

  • Quantification: Measure the concentration in both compartments via LC-MS/MS to calculate the effective permeability coefficient (

    
    ).
    

ProtocolValidation Spike Spike Compound into Human Plasma Incubate Incubate at 37°C (0-120 min) Spike->Incubate Quench Quench with Cold ACN + Internal Standard Incubate->Quench Analyze LC-MS/MS Quantification Quench->Analyze Control Self-Validation: Procaine (Pos) / Procainamide (Neg) Control->Spike Parallel Controls

Caption: Self-validating experimental workflow for assessing plasma stability of ester and amide analogs.

References

1.[1] Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry - ACS Publications. 1 2.[2] The effects of replacing ester by amide on the biological properties of compounds related to acetylcholine. PubMed - NIH. 2 3.[4] Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PubMed Central - NIH. 4 4.[3] Prodrugs and their activation mechanisms for brain drug delivery. RSC Publishing. 3

Sources

UV-Vis Absorption Maxima of 2-Substituted Quinoline Esters: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption properties of 2-substituted quinoline esters, specifically focusing on ethyl quinoline-2-carboxylate and its derivatives. These compounds are critical intermediates in the synthesis of metallo-organic frameworks, antimalarial pharmacophores, and fluorescent sensors.

The 2-position substitution induces specific electronic effects—primarily through extended conjugation with the ring nitrogen—that distinguish these esters from their 3- and 4-substituted isomers. This guide compares these optical behaviors, provides validated experimental protocols for spectral characterization, and analyzes the theoretical underpinnings of the observed transitions.

Electronic Structure & Theoretical Grounding

The optical properties of quinoline esters are governed by the interaction between the aromatic quinoline ring (the chromophore) and the ester substituent (the auxochrome).

The "2-Position" Effect

In 2-substituted quinoline esters, the carbonyl group of the ester is conjugated directly with the quinoline ring nitrogen. This creates a "push-pull" electronic system where the nitrogen lone pair (or the


-system) can donate electron density toward the electron-withdrawing ester carbonyl.
  • Bathochromic Shift (Red Shift): This extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a bathochromic shift (

    
     moves to a longer wavelength) compared to the unsubstituted quinoline or the 3-isomer.
    
  • Transitions: The primary absorption bands are attributed to

    
     transitions of the aromatic system and 
    
    
    
    transitions of the carbonyl/nitrogen lone pairs.
Visualization of Conjugation Pathways

The following diagram illustrates the resonance difference between 2-substituted and 3-substituted isomers, highlighting why the 2-isomer exhibits a lower energy transition.

Conjugation_Pathway cluster_2sub 2-Substituted (Extended Conjugation) cluster_3sub 3-Substituted (Cross-Conjugation) Q2 Quinoline Ring (Electron Donor) N2 Ring Nitrogen Q2->N2 Resonance C2 C2 Position N2->C2 Direct Path Ester2 Ester Carbonyl (Electron Acceptor) C2->Ester2 Strong Conjugation (Bathochromic Shift) Q3 Quinoline Ring N3 Ring Nitrogen Q3->N3 C3 C3 Position N3->C3 Weak/No Direct Resonance Ester3 Ester Carbonyl C3->Ester3 Cross-Conjugation

Caption: Comparative resonance pathways. The 2-position allows direct conjugation between the ring nitrogen and the ester, lowering the HOMO-LUMO gap.

Comparative Data Analysis

The following data summarizes the


 values for ethyl quinoline-2-carboxylate against its structural isomers and relevant derivatives.
Table 1: Absorption Maxima of Quinoline Ester Isomers
CompoundSubstitution Position

(nm)*
SolventElectronic Effect
Ethyl quinoline-2-carboxylate 2 (Ortho-like) 315 - 318 MethanolExtended Conjugation
Ethyl quinoline-3-carboxylate3 (Meta-like)290 - 300MethanolCross-Conjugation
Ethyl quinoline-4-carboxylate4 (Para-like)320 - 330MethanolExtended Conjugation
Quinoline (Unsubstituted)N/A~313 (weak)EthanolBaseline Aromaticity

*Note: Values are approximate and highly dependent on solvent polarity and pH. Secondary bands typically appear in the 230-250 nm range.

Solvatochromism

2-substituted quinoline esters exhibit positive solvatochromism . As solvent polarity increases (e.g., Hexane


 Methanol), the 

shifts to longer wavelengths. This indicates that the excited state is more polar than the ground state, a characteristic of Intramolecular Charge Transfer (ICT) states.
SolventPolarity IndexObserved Shift
n-Hexane0.1Hypsochromic (Blue) Shift
Chloroform4.1Intermediate
Methanol5.1Bathochromic (Red) Shift

Experimental Methodology

To ensure reproducible spectral data, the following protocol controls for concentration effects (aggregation) and solvent impurities.

Protocol: UV-Vis Characterization of Quinoline Esters

Objective: Determine the molar extinction coefficient (


) and 

.

Materials:

  • Analyte: Ethyl quinoline-2-carboxylate (>98% purity).

  • Solvent: Spectroscopic grade Methanol or Ethanol (Cutoff <205 nm).

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1800).

  • Cuvettes: Quartz cuvettes (1 cm path length).

Workflow:

  • Stock Solution Preparation:

    • Weigh 10 mg of ester accurately.

    • Dissolve in 10 mL methanol to create a ~5 mM stock solution.

    • Critical: Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution Series:

    • Prepare concentrations of

      
      .
      
    • Reasoning: Testing multiple concentrations verifies Beer-Lambert Law linearity and rules out aggregation (which would cause deviations or new bands).

  • Measurement:

    • Baseline correction: Run a blank scan with pure solvent.

    • Scan range: 200 nm to 500 nm.

    • Scan rate: Medium (approx. 600 nm/min).

  • Data Analysis:

    • Identify

      
      .[1]
      
    • Plot Absorbance (

      
      ) vs. Concentration (
      
      
      
      ).[2]
    • Calculate

      
       using 
      
      
      
      .
Experimental Workflow Diagram

UV_Protocol start Start: Solid Sample stock Prepare Stock Solution (5 mM in MeOH) start->stock dilution Create Dilution Series (10 - 80 µM) stock->dilution blank Baseline Correction (Pure Solvent) dilution->blank scan Scan 200-500 nm blank->scan check Linearity Check (Beer's Law) scan->check check->dilution Non-linear (Aggregation) calc Calculate Molar Extinction Coeff (ε) check->calc R² > 0.99

Caption: Step-by-step workflow for accurate UV-Vis characterization, including a linearity quality control check.

Performance vs. Alternatives

When selecting a quinoline derivative for applications such as fluorescent probes or metal chelation, the position of the ester group is decisive.

Comparison with Isoquinoline Esters
  • Quinoline-2-esters: Nitrogen is adjacent to the substitution site. High affinity for metal ions (forming stable 5-membered chelate rings).

  • Isoquinoline-1-esters: Similar electronic properties but sterically different. Often show slightly blue-shifted absorption due to differences in ring fusion resonance.

Comparison with 3-Substituted Isomers
  • Optical Brightness: 2-substituted esters generally have higher molar extinction coefficients (

    
    ) due to better conjugation, making them superior for detection at lower concentrations.
    
  • Stability: The 2-ester is susceptible to hydrolysis or decarboxylation under harsh acidic conditions (forming quinaldic acid), whereas 3-esters are often more chemically robust due to the lack of activation by the ring nitrogen.

References

  • Synthesis and Photophysical Properties of Quinoline Derivatives. MDPI Molecules. (2021). Discusses solvatochromism and aggregation effects in quinolines. Link

  • BenchChem Application Note: Analytical Determination of Quinoline Compounds. Protocols for HPLC-UV analysis of quinoline derivatives. Link

  • SpectraBase: Methyl quinoline-2-carboxylate Spectrum. Reference spectral data for 2-substituted esters. Link

  • PubChem Compound Summary: Ethyl quinoline-2-carboxylate. Chemical and physical property database.[3] Link

  • Chemical Papers: Mass Spectra of 2-Substituted Quinoline-4-carboxylic Acids. Comparative structural data for quinoline isomers. Link

Sources

Comprehensive Technical Guide: Elemental Analysis & Validation of C18H23NO3

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QA/QC Professionals Focus: Ractopamine / Dobutamine Class Compounds

Executive Summary & Strategic Context

The molecular formula C18H23NO3 represents a critical scaffold in pharmaceutical development, most notably corresponding to Ractopamine (a beta-agonist used in livestock) and Dobutamine (a sympathomimetic drug for heart failure). In drug development, verifying the elemental composition of this scaffold is the first gate in establishing New Chemical Entity (NCE) purity .

While high-resolution mass spectrometry (HRMS) has become ubiquitous for identification, Combustion Analysis (CHN) remains the "Gold Standard" for establishing bulk purity and solvation state. This guide objectively compares these methodologies and provides a self-validating protocol for the elemental quantification of C18H23NO3.

The Theoretical Baseline: Stoichiometric Calculation

Before any experimental validation, the theoretical elemental composition must be established with high precision using IUPAC standard atomic weights. This serves as the anchor for all subsequent error analysis.

Target Molecule: C18H23NO3 Molecular Weight Calculation:

ElementCountAtomic Weight ( g/mol )Total Mass Contribution
Carbon (C) 1812.011216.198
Hydrogen (H) 231.00823.184
Nitrogen (N) 114.00714.007
Oxygen (O) 315.99947.997
TOTAL - - 301.386 g/mol

Theoretical Mass Percentages (The "Target"):

  • % Carbon:

    
    
    
  • % Hydrogen:

    
    
    
  • % Nitrogen:

    
    
    
  • % Oxygen:

    
     (Calculated by difference in standard CHN analysis)
    

Critical Threshold: For publication in top-tier journals (e.g., J. Med. Chem., JACS), experimental results must fall within ±0.4% of these theoretical values [1].

Comparative Analysis: Combustion (CHN) vs. HRMS

In the validation of C18H23NO3, researchers often choose between classical combustion and modern spectral methods. This comparison highlights why CHN remains indispensable for purity, while HRMS is superior for identity.

Table 1: Technical Performance Comparison
FeatureCombustion Analysis (CHN) High-Resolution Mass Spec (HRMS) NMR Spectroscopy (qNMR)
Primary Output Weight % of Elements (Bulk Purity)Exact Mass (

) (Molecular Identity)
Molar Ratio of Protons (Structural Purity)
Sample Req. 2–5 mg (Destructive)< 0.1 mg (Destructive)5–10 mg (Non-destructive)
Precision ±0.3% Absolute< 3 ppm Mass Accuracy±1.0% Relative
Solvent Detection Detects trapped water/solvents indirectly (via %C deviation)Blind to inorganic salts/solventsCan quantify organic solvents, but not inorganic salts
Throughput 5–10 mins/sample2 mins/sample10–20 mins/sample
Cost Low ($)High (

$)
Medium (

)
Best For Proving bulk purity & dryness Confirming formula & structure Quantifying specific impurities

Expert Insight: Do not rely solely on HRMS for purity. A sample can be 80% pure (mixed with inorganic salts like NaCl) and still give a perfect HRMS signal for C18H23NO3. CHN is the only method that detects "invisible" non-protonated, non-ionizable bulk contaminants.

Experimental Protocol: Automated CHN Combustion

This protocol outlines the validation of C18H23NO3 using a dynamic flash combustion system (e.g., Thermo FlashSmart or Exeter 440).

Phase 1: Sample Preparation (The Causality of Error)
  • Objective: Eliminate moisture and solvent residues that skew %C calculations.

  • Step 1: Dry the C18H23NO3 sample in a vacuum oven at 40°C for 4 hours.

    • Why? C18H23NO3 compounds (like Dobutamine HCl) are often hygroscopic. 1% water contamination lowers %C from 71.73% to ~71.0%, causing a "Fail."

  • Step 2: Weigh 2.00–3.00 mg (±0.001 mg) into a tin capsule.

    • Why? Tin facilitates the exothermic flash combustion (reaching >1800°C locally), ensuring complete oxidation of the aromatic rings.

Phase 2: Instrumental Workflow
  • Combustion: Sample is dropped into a reactor at 950–1000°C with Oxygen boost.

  • Reduction: Gases pass over reduced Copper at 650°C.

    • Mechanism:[1] Converts

      
       and removes excess Oxygen.
      
  • Separation: GC Column (Porapak Q or similar) separates

    
    , 
    
    
    
    , and
    
    
    .
  • Detection: Thermal Conductivity Detector (TCD) quantifies peak areas.

Phase 3: Self-Validating Calibration

To ensure trustworthiness, run the following sequence:

  • Blank: Tin capsule only (Baseline correction).

  • K-Factor Standard: Acetanilide (C8H9NO).

    • Acceptance: Must be within ±0.1% of theoretical.

  • Check Standard: Sulfanilamide or BBOT.

  • Sample: C18H23NO3 (Run in duplicate).

Diagnostic Logic: Interpreting Deviations

If your experimental data falls outside the ±0.4% tolerance, use this diagnostic logic to identify the root cause.

Case Study: C18H23NO3 Analysis

Theoretical: C: 71.73%, H: 7.69%, N: 4.65%

ObservationDiagnosisCorrective Action
Low %C (e.g., 70.5%) Solvation/Moisture. The sample contains non-carbon mass (Water, NaCl, Silica).Dry sample longer; Check ash content; Perform TGA (Thermogravimetric Analysis).
High %C (e.g., 72.5%) High-Carbon Impurity. Presence of starting materials (e.g., precursors with high aromatic count) or trapped solvent like Toluene.Recrystallize; Check NMR for solvent peaks.
Low %N (e.g., 4.0%) Incomplete Combustion. The nitrogen is trapped in a refractory char (common in HCl salts).Add Vanadium Pentoxide (

) oxidant to the tin capsule.
High %H (e.g., 8.0%) Wet Sample. Water adds significant Hydrogen mass relative to Carbon.Vacuum dry at elevated temperature.

Visualization: Validation Workflow

The following diagram illustrates the decision matrix for validating C18H23NO3, integrating Synthesis, CHN, and HRMS.

G Start Crude C18H23NO3 (Synthesis Output) Purification Purification (Recrystallization/Chromatography) Start->Purification Drying Vacuum Drying (40°C, <10 mbar, 4h) Purification->Drying CHN_Analysis Combustion Analysis (CHN) (Thermo FlashSmart / Exeter 440) Drying->CHN_Analysis Calc Theoretical Calculation C: 71.73% | H: 7.69% | N: 4.65% Decision Is Result within ±0.4%? Calc->Decision Reference CHN_Analysis->Decision Pass Pass: Bulk Purity Confirmed Proceed to HRMS Decision->Pass Yes Fail_LowC Fail: Low %C (Trapped Solvent/Water) Decision->Fail_LowC No (< -0.4%) Fail_HighC Fail: High %C (Impurity/Precursor) Decision->Fail_HighC No (> +0.4%) HRMS HRMS Confirmation (m/z 302.1751 [M+H]+) Pass->HRMS Fail_LowC->Drying Re-dry Fail_HighC->Purification Re-purify Publish Ready for Publication/Release HRMS->Publish

Caption: Integrated workflow for the elemental validation of C18H23NO3, emphasizing the iterative loop between purification, drying, and combustion analysis.

References

  • American Chemical Society (ACS). (2017). Author Guidelines for Elemental Analysis Data. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2008). CHNS Elemental Analysers: Technical Brief. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). Dobutamine (C18H23NO3) Compound Summary. Retrieved from [Link]

  • ResearchGate. (2016). Comparison of gas chromatography-combustion-mass spectrometry and GC-FID. Retrieved from [Link]

Sources

Safety Operating Guide

Technical Guide: Proper Disposal of Butyl 2-butoxyquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 107779-36-2 | Formula: C₁₈H₂₃NO₃

Emergency Safety Profile & Hazard Identification

Immediate Action Required: Treat this compound as a High-Potency Quinoline Derivative . While specific toxicological data for this ester is limited, the structural pharmacophore (quinoline core) dictates strict adherence to safety protocols for Carcinogens (Cat. 1B) and Aquatic Toxins .

Core Hazard Matrix
Hazard ClassRisk LevelOperational Implication
Acute Toxicity High (Oral/Dermal) Zero skin contact policy. Double-gloving (Nitrile) is mandatory.
Carcinogenicity Suspect (Cat.[1][2][3][4] 1B) Handle exclusively in a Fume Hood or Glove Box.
Environmental Severe (Aquatic) ZERO DISCHARGE to drains.[1] All rinsate must be captured.
Reactivity Stable Combustible organic. Keep away from strong oxidizers.

Chemical Identification & Properties

Verify the substance identity before disposal to ensure correct waste stream segregation.

PropertySpecification
Chemical Name Butyl 2-butoxyquinoline-4-carboxylate
CAS Number 107779-36-2
Molecular Weight 301.38 g/mol
Physical State Solid or Viscous Liquid (Temperature dependent)
Solubility Lipophilic (Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water)
Structural Family Quinoline Carboxylate Ester (Local Anesthetic Intermediate)

Pre-Disposal Handling & PPE

Objective: Prevent exposure during the transfer from bench to waste container.

  • Respiratory: NIOSH-approved N95 (for solids) or half-mask respirator with organic vapor cartridges (if in solution/heated).

  • Dermal: Double Nitrile gloves (0.11 mm min. thickness). Change immediately upon splash.

  • Eye: Chemical splash goggles. Face shield recommended if pouring large volumes (>500 mL).

  • Engineering Controls: All transfers must occur within a certified Chemical Fume Hood.

Step-by-Step Disposal Protocols

A. Solid Waste (Pure Substance / Contaminated Solids)

Applicability: Expired pure compound, contaminated weighing boats, filter paper, silica gel.

  • Segregation: Do not mix with oxidizers or acids.

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar labeled "HAZARDOUS WASTE - TOXIC SOLID" .

  • Transfer:

    • Dampen any dry powder slightly with an inert solvent (e.g., Ethanol) to prevent dust generation during transfer.

    • Place the primary container (vial) directly into the waste jar if it contains residual amounts (<5% volume).

  • Labeling: List full chemical name and CAS (107779-36-2). Mark "Carcinogen" and "Marine Pollutant".

B. Liquid Waste (Solutions / Mother Liquors)

Applicability: Reaction mixtures, HPLC waste, dissolved stock solutions.

  • Solvent Compatibility Check: Ensure the solvent matrix is compatible with the waste drum (e.g., do not mix halogenated and non-halogenated solvents if your facility separates them).

  • Stream Selection:

    • Halogenated Waste: If dissolved in DCM, Chloroform.

    • Non-Halogenated Waste: If dissolved in Methanol, DMSO, Ethyl Acetate.

  • Neutralization: Ensure pH is between 5–9. If the solution contains acidic byproducts, neutralize with Sodium Bicarbonate before adding to the organic waste drum to prevent drum pressurization.

  • Disposal: Pour into the appropriate "Organic Solvents & Toxic Compounds" carboy.

C. Contaminated Packaging (Empty Vials/Bottles)

Rule: "Empty" is defined as <3% residue by weight (RCRA definition).

  • Triple Rinse: Rinse the empty vial 3 times with a minimal amount of Acetone or Ethanol.

  • Rinsate Disposal: Pour all rinsate into the Liquid Hazardous Waste container (See Section B).

  • Glass Disposal: Deface the label. Dispose of the rinsed glass in the "Broken Glass/Sharps" container (if chemically clean) or "Solid Hazardous Waste" (if residue remains).

Waste Classification & Regulatory Codes

Proper coding ensures the waste management facility incinerates the material correctly.

RegionClassification CodeDescriptionFate
USA (RCRA) Not Listed (P/U) Classify by characteristic: Toxic (D003) if applicable, otherwise Hazardous Waste (Generic) .Incineration
EU (EWC) 07 05 13* Solid wastes containing hazardous substances.High-Temp Incineration
Transport (DOT/IATA) UN 2811 Toxic solid, organic, n.o.s. (Butyl 2-butoxyquinoline-4-carboxylate).[5][6][7][8]Class 6.1

Visual Workflows

Figure 1: Disposal Decision Tree

This logic flow ensures the compound enters the correct destruction stream based on its physical state and purity.

DisposalTree Start Waste Material: Butyl 2-butoxyquinoline-4-carboxylate State Physical State? Start->State Solid Solid / Powder (Pure or Adsorbed) State->Solid Powder/Debris Liquid Liquid Solution (Dissolved) State->Liquid Reaction Mix Empty Empty Container State->Empty Vial/Bottle SolidBin Solid Hazardous Waste Bin (Label: Toxic/Carcinogen) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Rinse Triple Rinse with Acetone/Ethanol Empty->Rinse Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalo HaloBin Halogenated Waste Drum Halo->HaloBin NonHaloBin Non-Halogenated Waste Drum NonHalo->NonHaloBin Rinsate Collect Rinsate Rinse->Rinsate Liquid GlassBin Deface Label -> Glass Disposal Rinse->GlassBin Clean Glass Rinsate->SolventCheck

Figure 1: Operational logic for segregating quinoline ester waste streams to ensure regulatory compliance.

Figure 2: Spill Response Protocol

Immediate actions to take if the material is dropped or spilled outside a containment hood.

SpillResponse Alert 1. ALERT & EVACUATE Notify Lab Manager PPE 2. DON PPE Resp + Double Gloves Alert->PPE Contain 3. CONTAIN Cover with Absorbent Pads PPE->Contain Clean 4. CLEAN Scoop into HazBag Wash area with Soap/Water Contain->Clean Dispose 5. DISPOSE Label as Toxic Waste Clean->Dispose

Figure 2: Emergency workflow for solid or liquid spills.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122365, Quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Quinoline and its derivatives (EC 202-051-6). Retrieved from [Link]

  • U.S. EPA. Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

Sources

Personal protective equipment for handling Butyl 2-butoxyquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational safety, personal protective equipment (PPE), and handling protocols for Butyl 2-butoxyquinoline-4-carboxylate (CAS: 107779-36-2).

This document is structured for Researchers, Scientists, and Drug Development Professionals requiring immediate, actionable safety intelligence. It prioritizes autonomy and technical depth, moving beyond generic safety advice to specific, field-proven methodologies.

PART 1: IMMEDIATE ACTION CARD (Emergency Response)

Scenario Immediate Protocol
Skin Contact Drench : Immediately wash with soap and water for 15+ minutes.[1] Remove : Doff contaminated clothing while under the shower/sink to prevent spread.
Eye Contact Irrigate : Flush eyes with tepid water or saline for 15 minutes, lifting lids. Consult : Seek ophthalmological evaluation immediately.
Inhalation Evacuate : Move to fresh air. If breathing is labored, administer oxygen (trained personnel only).
Spill (<10g) Isolate : Evacuate immediate area. PPE : Don double nitrile gloves, goggles, and N95/P100 respirator. Clean : Absorb with vermiculite (if liquid) or wet-wipe (if solid) to prevent dust.

PART 2: HAZARD ASSESSMENT & RISK PROFILE

Chemical Identity & Properties[1][2][3][4][5]
  • Chemical Name : Butyl 2-butoxyquinoline-4-carboxylate[2]

  • CAS Number : 107779-36-2[2]

  • Molecular Formula : C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight : ~301.38 g/mol

  • Physical State : Typically a low-melting solid or viscous oil depending on purity and ambient temperature.

Toxicology & Risk Analysis (SAR Derived)

As a quinoline carboxylate derivative, this compound shares structural alerts with known irritants and bioactive pharmacophores. In the absence of a compound-specific REACH dossier, the Precautionary Principle dictates handling it as a Category 2 Irritant and Acute Toxin (Oral/Inhalation) .

  • Primary Routes of Entry : Inhalation of dust/aerosols, Dermal absorption, Ocular contact.

  • Target Organs : Respiratory mucosa, localized skin tissue, and potential hepatic processing (quinoline metabolism).

  • GHS Classification (Estimated) :

    • 
      : Causes skin irritation.[3][6]
      
    • 
      : Causes serious eye irritation.[6][7][8]
      
    • 
      : May cause respiratory irritation.[6][7][9]
      

PART 3: PPE SELECTION MATRIX

The lipophilic nature of the butyl ester chain facilitates dermal penetration. Standard latex gloves are insufficient .

1. Hand Protection Strategy
Glove MaterialThickness (mil)Breakthrough TimeUsage Context
Nitrile (Disposable) 4-6 mil< 15 minsSplash Only . Double-gloving recommended for weighing. Change immediately upon contact.
Nitrile (Extended) 8-10 mil> 60 minsSynthesis/Handling . Required for preparative scale (>1g) or liquid handling.
Laminate (Silver Shield) Multi-layer> 480 minsSpill Cleanup . Mandatory for cleaning up concentrated spills or handling pure oil stocks.
2. Respiratory Protection
  • Solid/Powder Handling : NIOSH-certified N95 or P100 particulate respirator.

  • Liquid/Solution Handling : If heating or using volatile solvents, use a Half-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

  • Engineering Control : All open handling must occur inside a certified Chemical Fume Hood operating at face velocity 80–100 fpm.

3. Body & Eye Defense[3][9]
  • Eyes : Chemical Splash Goggles (ANSI Z87.1) are superior to safety glasses due to the potential for fine dust or oil splashes to bypass side shields.

  • Body : Lab coat (100% cotton or Nomex/fire-resistant) with cuff sealing.

PART 4: OPERATIONAL PROTOCOLS & WORKFLOW

A. Synthesis & Handling Workflow

The following diagram outlines the critical control points (CCPs) for maintaining safety and compound integrity.

G cluster_safety Critical Safety Zone (Fume Hood Required) Storage Cold Storage (2-8°C, Sealed) Weighing Weighing Station (Anti-static Gun + Fume Hood) Storage->Weighing Transfer in sealed container Reaction Reaction Vessel (Inert Atm, Secondary Containment) Weighing->Reaction Dissolution Purification Purification (Column/Crystallization) Reaction->Purification Crude mix Waste Waste Disposal (Halogenated/Non-Halogenated) Reaction->Waste Quenched mix Purification->Storage Pure Compound Purification->Waste Eluents/Residue

Figure 1: Operational workflow emphasizing the containment of the compound within the 'Critical Safety Zone' (Fume Hood) during all active handling phases.

B. Step-by-Step Handling Procedure

1. Preparation (Donning)

  • Inspect fume hood certification sticker.

  • Don PPE: Lab coat

    
     Goggles 
    
    
    
    Nitrile Gloves (Double layer).
  • Technical Insight : Quinoline esters can be "sticky" oils. Pre-weigh weighing boats or vials to avoid transferring the compound to balance pans.

2. Weighing & Transfer

  • Static Control : Use an anti-static gun if the compound is a dry powder; electrostatic charge can disperse fine dusts onto the user.

  • Technique : Do not use spatulas that have plastic handles susceptible to ester degradation. Use stainless steel or glass tools.

  • Solubilization : Dissolve the compound immediately in the reaction solvent (e.g., DCM, Ethyl Acetate) within the hood to minimize dust/vapor exposure time.

3. Waste Disposal

  • Segregation : Dispose of solid waste (gloves, weighing boats) in "Hazardous Solid Waste" bins.

  • Liquids : Solutions containing this compound must go into Organic Solvent Waste . Do not pour down the drain; quinoline derivatives are ecotoxic (Aquatic Chronic 2).

  • Deactivation : Wipe surfaces with 10% bleach or simple detergent followed by ethanol to remove oily residues.

PART 5: REFERENCES

  • National Center for Biotechnology Information (NCBI) . (n.d.). PubChem Compound Summary for Quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) . Laboratory Safety Guidance. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl 2-butoxyquinoline-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Butyl 2-butoxyquinoline-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.